Product packaging for NU6027(Cat. No.:CAS No. 220036-08-8)

NU6027

カタログ番号: B1683909
CAS番号: 220036-08-8
分子量: 251.29 g/mol
InChIキー: DGWXOLHKVGDQLN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Cyclin-dependent kinases (CDKs) play a key role in regulating cell division by phosphorylating distinct substrates in different phases of the cell cycle. Cell cycle deregulation in many cancers often results from altered CDK activity. Thus, CDKs are potential pharmacological targets for anticancer agents. NU 6027 inhibits both CDK1 and CDK2 with IC50 values of 2.9 and 2.2 µM, respectively. It has been shown to inhibit cellular ataxia telangiectasia mutated and Rad3-related kinase activity (IC50 = 6.7 µM) and impair G2/M arrest in various human cancer cells, potentiating the cytotoxic effects of DNA-damaging, anticancer agents such as cisplatin.>NU6027 is a potent inhibitor of cellular ATR activity (IC=6.7 μM) and enhanced hydroxyurea and cisplatin cytotoxicity in an ATR-dependent manner. This compound attenuated G2/M arrest following DNA damage, inhibited RAD51 focus formation and increased the cytotoxicity of the major classes of DNA-damaging anticancer cytotoxic therapy but not the antimitotic, paclitaxel. In A2780 cells sensitisation to cisplatin was greatest in cells with functional p53 and mismatch repair (MMR) and sensitisation to temozolomide was greatest in p53 mutant cells with functional MMR. Importantly, this compound was synthetically lethal when DNA single-strand break repair is impaired either through poly(ADP-ribose) polymerase (PARP) inhibition or defects in XRCC1. This compound inhibits ATR, impairing G2/M arrest and homologous recombination thus increasing sensitivity to DNA-damaging agents and PARP inhibitors. It provides proof of concept data for clinical development of ATR inhibitors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N5O2 B1683909 NU6027 CAS No. 220036-08-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-(cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O2/c12-9-8(16-17)10(15-11(13)14-9)18-6-7-4-2-1-3-5-7/h7H,1-6H2,(H4,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWXOLHKVGDQLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=NC(=NC(=C2N=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327960
Record name 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220036-08-8
Record name 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

NU6027's Mechanism of Action in the DNA Damage Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NU6027 is a potent small molecule inhibitor targeting key regulators of the DNA damage response (DDR), primarily Ataxia Telangiectasia and Rad3-related (ATR) kinase and Cyclin-Dependent Kinases 1 and 2 (CDK1/2). By disrupting these critical signaling nodes, this compound abrogates cell cycle checkpoints, impairs DNA repair, and displays synthetic lethality with deficiencies in other DNA repair pathways, such as those involving Poly (ADP-ribose) polymerase (PARP). This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the involved signaling pathways.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of ATR, a principal sensor of single-stranded DNA (ssDNA) that is exposed at sites of DNA damage and stalled replication forks.[1][2] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (CHK1), to initiate cell cycle arrest and promote DNA repair.[2][3] this compound's inhibition of ATR prevents the phosphorylation and activation of CHK1, thereby disrupting the G2/M checkpoint and allowing cells with damaged DNA to proceed into mitosis, a catastrophic event that often leads to apoptosis.[1][4]

Concurrently, this compound inhibits CDK1 and CDK2, essential kinases that regulate cell cycle progression.[4] Inhibition of CDK1/2 further contributes to the collapse of cell cycle control and can potentiate the effects of DNA damaging agents.

Quantitative Data

The inhibitory activity of this compound against its primary targets has been quantified in various studies. The following tables summarize the key kinetic and cellular potency data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetParameterValue (μM)
ATRKi0.4[4]
CDK1Ki2.5[4]
CDK2Ki1.3[4]
DNA-PKKi2.2[4]

Table 2: Cellular Inhibitory Activity of this compound

Cell LineParameterValue (μM)
MCF7IC50 (ATR activity)6.7[4][5]
GM847KDIC50 (ATR activity)2.8[4][5]
Human Tumor Cells (mean)GI50 (Growth Inhibition)10[4]

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

NU6027_ATR_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Signaling Cascade cluster_2 Downstream Effects DNA Damage DNA Damage ssDNA ssDNA DNA Damage->ssDNA RPA RPA ssDNA->RPA ATR ATR RPA->ATR recruits CHK1 CHK1 ATR->CHK1 phosphorylates p-CHK1 (S345) p-CHK1 (S345) CHK1->p-CHK1 (S345) Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) p-CHK1 (S345)->Cell Cycle Arrest (G2/M) induces DNA Repair (HR) DNA Repair (HR) p-CHK1 (S345)->DNA Repair (HR) promotes Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis This compound This compound This compound->ATR inhibits

Diagram 1: this compound inhibits the ATR-CHK1 signaling pathway.

NU6027_CDK_Pathway cluster_0 Cell Cycle Progression cluster_1 CDK Regulation G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase CDK2/Cyclin E/A CDK2/Cyclin E/A G1 Phase->CDK2/Cyclin E/A activates G2 Phase G2 Phase S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase CDK1/Cyclin B CDK1/Cyclin B G2 Phase->CDK1/Cyclin B activates Cell Cycle Arrest Cell Cycle Arrest CDK2/Cyclin E/A->Cell Cycle Arrest CDK1/Cyclin B->Cell Cycle Arrest This compound This compound This compound->CDK2/Cyclin E/A inhibits This compound->CDK1/Cyclin B inhibits

Diagram 2: this compound inhibits CDK1 and CDK2, leading to cell cycle arrest.

NU6027_Synthetic_Lethality cluster_0 Normal Cell cluster_1 Cancer Cell with PARP Inhibition cluster_2 Synthetic Lethality SSB Repair (PARP) SSB Repair (PARP) Cell Survival Cell Survival SSB Repair (PARP)->Cell Survival Cell Death Cell Death SSB Repair (PARP)->Cell Death HR Repair (ATR/BRCA) HR Repair (ATR/BRCA) HR Repair (ATR/BRCA)->Cell Survival Cell Survival (relies on HR) Cell Survival (relies on HR) HR Repair (ATR/BRCA)->Cell Survival (relies on HR) HR Repair (ATR/BRCA)->Cell Death PARP Inhibitor PARP Inhibitor PARP Inhibitor->SSB Repair (PARP) PARP Inhibitor->SSB Repair (PARP) This compound This compound This compound->HR Repair (ATR/BRCA)

Diagram 3: Synthetic lethality of this compound with PARP inhibition.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Western Blot for CHK1 Phosphorylation (Ser345)

This protocol is designed to assess the inhibitory effect of this compound on ATR kinase activity by measuring the phosphorylation of its downstream target, CHK1, at serine 345.

Materials:

  • Cell line of interest (e.g., MCF7)

  • This compound

  • DNA damaging agent (e.g., Hydroxyurea)

  • Lysis Buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking Buffer (5% BSA in TBST)

  • Primary Antibodies:

    • Rabbit anti-phospho-CHK1 (Ser345) (e.g., Cell Signaling Technology #2348, 1:1000 dilution)[6]

    • Rabbit anti-total CHK1 (e.g., Cell Signaling Technology #2360, 1:1000 dilution)[6]

    • Loading control antibody (e.g., anti-β-actin)

  • HRP-conjugated anti-rabbit secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat cells with this compound at various concentrations for a specified time (e.g., 2 hours) before inducing DNA damage with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 24 hours).[7]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-phospho-CHK1 Ser345) overnight at 4°C in 5% BSA/TBST.[8]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total CHK1 and a loading control to ensure equal protein loading.

Immunofluorescence for RAD51 Foci Formation

This protocol is used to visualize and quantify the formation of RAD51 foci, a marker of homologous recombination (HR) repair, and to assess the inhibitory effect of this compound on this process.

Materials:

  • Cells seeded on coverslips (e.g., MCF7)

  • This compound

  • DNA damaging agent (e.g., ionizing radiation or a PARP inhibitor)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Solution (e.g., 0.5% Triton X-100 in PBS)

  • Blocking Solution (e.g., 5% BSA in PBS)

  • Primary Antibody: Rabbit anti-RAD51 (e.g., 1:1000 dilution)[9]

  • Alexa Fluor-conjugated anti-rabbit secondary antibody

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Cell Treatment: Treat cells with this compound and a DNA damaging agent as required.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with 5% BSA for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary anti-RAD51 antibody in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash with PBS, counterstain with DAPI, and mount the coverslips onto microscope slides using antifade medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of cells with RAD51 foci (typically >5-10 foci per nucleus).[10][11]

Clonogenic Survival Assay for Synthetic Lethality

This assay determines the long-term survival of cells and is used to assess the synthetic lethal interaction between this compound and PARP inhibitors.

Materials:

  • Cell line of interest

  • This compound

  • PARP inhibitor (e.g., Olaparib, Veliparib)

  • Complete cell culture medium

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well in a 6-well plate) to allow for colony formation.

  • Drug Treatment: Treat the cells with this compound, a PARP inhibitor, or a combination of both at various concentrations. Include a vehicle-treated control.

  • Incubation: Incubate the cells for a period that allows for colony formation (typically 10-14 days), ensuring the medium is changed as needed.

  • Colony Fixation and Staining: Wash the cells with PBS, fix with methanol, and stain with crystal violet solution.

  • Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of >50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control. A synergistic effect, indicating synthetic lethality, is observed when the combination treatment results in a significantly lower surviving fraction than either single agent alone.[12]

Conclusion

This compound represents a powerful tool for investigating the DNA damage response and holds therapeutic potential as a sensitizer to DNA-damaging agents and in synthetic lethal approaches. Its dual inhibition of ATR and CDK1/2 provides a multi-pronged attack on the DDR and cell cycle regulation. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to further explore and harness the capabilities of this important inhibitor.

References

NU6027: A Technical Guide to its Primary Molecular Targets and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary molecular targets of NU6027, a potent kinase inhibitor. The document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction

This compound is a small molecule inhibitor initially developed as a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2] Subsequent research has revealed that this compound also potently targets the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[2][3] This dual activity, particularly its potent inhibition of ATR, makes this compound a valuable tool for cancer research and a lead compound for the development of novel anti-cancer therapeutics. This guide will delve into the technical details of this compound's interactions with its primary targets.

Primary Molecular Targets

This compound exhibits inhibitory activity against several key kinases involved in cell cycle regulation and DNA damage repair. Its primary targets include:

  • Ataxia Telangiectasia and Rad3-related (ATR) Kinase: A master regulator of the DNA damage response, particularly in response to single-strand breaks and replication stress.[2]

  • Cyclin-Dependent Kinase 1 (CDK1): A key driver of the G2/M phase transition of the cell cycle.

  • Cyclin-Dependent Kinase 2 (CDK2): Primarily involved in the G1/S phase transition and S phase progression.[1][2]

  • DNA-dependent Protein Kinase (DNA-PK): A crucial enzyme in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair.

While active against multiple kinases, the cellular effects of this compound, particularly its ability to sensitize cancer cells to DNA-damaging agents, are primarily attributed to its inhibition of ATR.[2]

Quantitative Data Summary

The inhibitory potency of this compound against its primary targets has been quantified through various biochemical and cellular assays. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

TargetAssay TypeValue (µM)Reference(s)
ATR Cell-free0.1[1]
Cellular (MCF7)6.7[1][2]
Cellular (GM847KD)2.8[1]
CDK1 Biochemical2.5[1][2]
CDK2 Biochemical1.3[1][2]
Cell-free2.2[1]
DNA-PK Biochemical2.2
Cell Line PanelAssay TypeValue (µM)Reference(s)
Human Tumor Cells Growth Inhibition (GI50)10[1]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases and preventing the phosphorylation of their downstream substrates.[1][2]

Inhibition of the ATR-CHK1 Signaling Pathway

The primary mechanism by which this compound exerts its anti-cancer effects is through the inhibition of the ATR signaling pathway. In response to DNA damage or replication stress, ATR is activated and phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (CHK1) at serine 345.[2] Phosphorylated CHK1 then orchestrates a cell cycle arrest, typically at the G2/M checkpoint, to allow time for DNA repair. By inhibiting ATR, this compound prevents the phosphorylation and activation of CHK1, thereby abrogating the G2/M checkpoint and forcing cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and cell death.[2][4] Furthermore, ATR inhibition by this compound impairs homologous recombination, a major DNA repair pathway, thus increasing the efficacy of DNA-damaging agents and PARP inhibitors.[2]

ATR_CHK1_Pathway cluster_stimulus Cellular Stress cluster_inhibition Inhibition cluster_pathway ATR-CHK1 Signaling DNA Damage DNA Damage ATR ATR DNA Damage->ATR Replication Stress Replication Stress Replication Stress->ATR This compound This compound This compound->ATR inhibits CHK1 CHK1 ATR->CHK1 phosphorylates p-CHK1 (S345) p-CHK1 (S345) G2/M Checkpoint G2/M Checkpoint p-CHK1 (S345)->G2/M Checkpoint activates Cell Cycle Arrest Cell Cycle Arrest G2/M Checkpoint->Cell Cycle Arrest Apoptosis Apoptosis G2/M Checkpoint->Apoptosis leads to DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair

ATR-CHK1 Signaling Pathway and this compound Inhibition.
Inhibition of Cell Cycle Progression

As a CDK inhibitor, this compound can also directly impact cell cycle progression. By inhibiting CDK1 and CDK2, this compound can induce a cell cycle arrest, primarily in the G1 and G2/M phases. This direct effect on the cell cycle machinery complements its ATR inhibitory activity, contributing to its overall anti-proliferative effects.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Cellular ATR Kinase Inhibition Assay (Western Blot for p-CHK1)

This assay quantifies the ability of this compound to inhibit ATR kinase activity within cells by measuring the phosphorylation of its direct substrate, CHK1, at Serine 345.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., MCF7 or GM847KD) and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Induce DNA damage to activate the ATR pathway. This can be achieved by treating cells with agents such as hydroxyurea (2 mM) or UV irradiation.

    • Incubate for an appropriate time (e.g., 1-4 hours) to allow for CHK1 phosphorylation.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-CHK1 (Ser345) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the p-CHK1 signal to total CHK1 or a loading control like β-actin.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot A 1. Seed Cells B 2. Treat with this compound A->B C 3. Induce DNA Damage B->C D 4. Cell Lysis C->D E 5. Protein Quantification D->E F 6. SDS-PAGE E->F G 7. Protein Transfer F->G H 8. Antibody Incubation G->H I 9. Detection & Analysis H->I

Experimental Workflow for p-CHK1 Western Blot.
CDK Kinase Inhibition Assay

This biochemical assay measures the direct inhibition of CDK1/Cyclin B and CDK2/Cyclin A by this compound.

Protocol:

  • Enzyme and Substrate Preparation:

    • Use purified recombinant CDK1/Cyclin B or CDK2/Cyclin A enzymes.

    • A common substrate for CDKs is a histone H1 peptide.

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Add the CDK enzyme, the substrate, and varying concentrations of this compound to the reaction buffer.

  • Initiation and Incubation:

    • Initiate the reaction by adding ATP (e.g., 12.5 µM final concentration) containing a radioactive label (e.g., [γ-32P]ATP).

    • Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).

  • Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto phosphocellulose paper.

    • Wash the paper to remove unincorporated [γ-32P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • For Ki determination, perform the assay at multiple ATP and inhibitor concentrations and fit the data to the Michaelis-Menten equation.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle distribution, particularly its ability to abrogate DNA damage-induced G2/M arrest.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates.

    • Treat cells with a DNA-damaging agent (e.g., camptothecin) to induce G2/M arrest.

    • Co-treat with this compound (e.g., 10 µM) or a vehicle control.

    • Incubate for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization.

    • Wash cells with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a multi-targeted kinase inhibitor with potent activity against ATR, CDK1, CDK2, and DNA-PK. Its primary therapeutic potential stems from its effective inhibition of the ATR kinase, leading to the abrogation of the G2/M checkpoint and sensitization of cancer cells to DNA-damaging therapies. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate mechanisms of this compound and to explore its potential in novel drug development strategies.

References

NU6027 Inhibitor: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU6027 is a synthetically derived small molecule that has garnered significant attention in the field of oncology and cell cycle research. Initially identified as a potent inhibitor of cyclin-dependent kinases (CDKs), further investigation has revealed its activity against other critical cell cycle and DNA damage response kinases, most notably Ataxia Telangiectasia and Rad3-related (ATR) protein kinase. This dual inhibitory action positions this compound as a valuable tool for studying cell cycle regulation and as a potential therapeutic agent, particularly in combination with DNA-damaging chemotherapies. This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data related to this compound.

Chemical and Physical Properties

This compound, with the chemical name 2,6-diamino-4-cyclohexyl-methyloxy-5-nitroso-pyrimidine, is a pyrimidine derivative.[1] Its molecular formula is C11H17N5O2, and it has a molecular weight of 251.28 g/mol .[1] The compound is typically supplied as a red-purple powder and is soluble in DMSO.[1]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases and preventing the phosphorylation of their downstream substrates.[2] Its primary targets include CDK1, CDK2, and ATR.[2][3] By inhibiting CDKs, this compound disrupts the normal progression of the cell cycle.[3] Its inhibition of ATR, a key kinase in the DNA damage response (DDR) pathway, impairs the cell's ability to arrest the cell cycle and repair DNA damage, leading to increased sensitivity to genotoxic agents.[4][5]

Quantitative Data

The inhibitory activity of this compound has been quantified against several key kinases and in various cell lines. The following tables summarize the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

Target KinaseInhibition Constant (Ki)Reference
CDK12.5 µM[2][3]
CDK21.3 µM[2][3]
ATR0.4 µM[3][6]
DNA-PK2.2 µM[3][6]
Cell LineAssayIC50 / GI50Reference
Human Tumor Cells (Mean)Growth Inhibition10 µM (GI50)[2][3]
MCF7ATR Activity6.7 µM[2][3]
GM847KDATR Activity2.8 µM[2][3]

Signaling Pathways

This compound's inhibitory effects on CDK and ATR kinases disrupt critical signaling pathways involved in cell cycle progression and the DNA damage response.

NU6027_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 DNA Damage Response CDK1_CyclinB CDK1/Cyclin B G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition CDK2_CyclinA CDK2/Cyclin A G1_S_Transition G1/S Transition CDK2_CyclinA->G1_S_Transition pRb pRb Phosphorylation CDK2_CyclinA->pRb DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 RAD51 RAD51 Focus Formation (Homologous Recombination) ATR->RAD51 pCHK1 pCHK1 (S345) CHK1->pCHK1 G2_M_Arrest G2/M Arrest pCHK1->G2_M_Arrest This compound This compound This compound->CDK1_CyclinB Inhibits This compound->CDK2_CyclinA Inhibits This compound->ATR Inhibits NU6027_Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis A Seed cancer cells (e.g., MCF7) B Treat with this compound (various concentrations) A->B C Cell Viability Assay (e.g., MTT, Clonogenic) B->C D Cell Cycle Analysis (Propidium Iodide Staining, Flow Cytometry) B->D E Western Blot (pCHK1, pRb) B->E F Immunofluorescence (RAD51 Foci) B->F G Determine IC50/GI50 C->G H Quantify cell cycle distribution D->H I Measure protein phosphorylation E->I J Count RAD51 positive nuclei F->J

References

NU6027: A Versatile Tool for Interrogating Cell Cycle Checkpoints

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NU6027 is a potent, cell-permeable small molecule inhibitor with a multi-targeted profile against key regulators of cell cycle progression and the DNA damage response (DDR). Initially developed as a cyclin-dependent kinase (CDK) inhibitor, it has emerged as a powerful tool for studying cell cycle checkpoints due to its robust inhibitory activity against Ataxia Telangiectasia and Rad3-related (ATR) kinase. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its application in cell cycle checkpoint research.

Introduction

The integrity of the genome is maintained through a complex network of signaling pathways known as cell cycle checkpoints. These checkpoints ensure the orderly progression through the cell cycle and allow for the repair of DNA damage before it becomes permanently fixed in the genome. Dysregulation of these checkpoints is a hallmark of cancer, making the proteins involved attractive targets for therapeutic intervention. This compound has proven to be an invaluable chemical probe for dissecting the intricate mechanisms of these pathways.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of several key protein kinases involved in cell cycle control and the DNA damage response. It is an ATP-competitive inhibitor with significant activity against CDK1, CDK2, ATR, and DNA-dependent protein kinase (DNA-PK).

The inhibition of CDKs by this compound can lead to a modest G1 arrest. However, its most profound effects on cell cycle checkpoints are mediated through the inhibition of ATR. ATR is a master regulator of the intra-S and G2/M checkpoints, which are activated in response to DNA damage and replication stress. By inhibiting ATR, this compound prevents the phosphorylation and activation of its downstream effector, Checkpoint Kinase 1 (CHK1). This abrogation of the ATR-CHK1 signaling pathway leads to a failure to arrest the cell cycle in G2/M, forcing cells with damaged DNA to enter mitosis prematurely, a phenomenon that can lead to mitotic catastrophe and cell death. Furthermore, this compound has been shown to inhibit homologous recombination (HR) repair by preventing the formation of RAD51 foci.

Quantitative Data

The inhibitory activity of this compound against its primary targets has been quantified in various studies. The following tables summarize the key quantitative data for easy comparison.

Target Kinase Inhibitory Constant (Ki) Reference(s)
CDK12.5 µM[1][2]
CDK21.3 µM[1][2][3]
ATR0.4 µM[1][2]
DNA-PK2.2 µM[1][2]

Table 1: Inhibitory Constants (Ki) of this compound against Target Kinases.

Cell Line Assay IC50 Value Reference(s)
GM847KDATR activity2.8 µM[3]
MCF7ATR activity6.7 µM[3]
Human Tumor Cells (Mean)Growth Inhibition (GI50)10 µM[3]

Table 2: Cellular Activity of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on cell cycle checkpoints.

Western Blotting for Checkpoint Protein Phosphorylation

This protocol describes the detection of phosphorylation of key checkpoint proteins, such as CHK1 (a downstream target of ATR) and Rb (a downstream target of CDK2), following this compound treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-CHK1 (Ser345) antibody (e.g., Cell Signaling Technology #2348, 1:1000 dilution)[3]

    • Total CHK1 antibody (e.g., Cell Signaling Technology #2360, 1:1000 dilution)[3]

    • Phospho-Rb (Ser807/811) antibody (e.g., Cell Signaling Technology #8516, 1:1000 dilution)

    • Total Rb antibody (e.g., Cell Signaling Technology #9309, 1:1000 dilution)

    • Loading control antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours). To induce checkpoint activation, co-treat with a DNA-damaging agent (e.g., 100 nM camptothecin) for the final 24 hours of this compound treatment.[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in response to this compound treatment.

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described in the western blotting protocol.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Clonogenic Survival Assay

This assay is used to assess the long-term effects of this compound on cell survival and to evaluate its synergistic effects with DNA-damaging agents.

Materials:

  • Cell culture medium

  • 6-well plates

  • Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound alone, a DNA-damaging agent (e.g., cisplatin) alone, or a combination of both. Include a vehicle-treated control.

  • Incubation: Incubate the plates for 10-14 days to allow for colony formation.

  • Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution for 10-30 minutes.

  • Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).

  • Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the untreated control.

Visualizations

Signaling Pathways

NU6027_Signaling_Pathway cluster_dna_damage DNA Damage / Replication Stress cluster_checkpoint Cell Cycle Checkpoint Control cluster_cdk_pathway CDK Pathway DNA_Damage DNA Damage (e.g., Cisplatin, HU) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates pCHK1 p-CHK1 (S345) CHK1->pCHK1 CDC25 CDC25 pCHK1->CDC25 inhibits CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB activates G2M_Arrest G2/M Arrest CDK1_CyclinB->G2M_Arrest promotes entry into M phase (inhibited by active checkpoint) CDK2_CyclinE CDK2/Cyclin E Rb Rb CDK2_CyclinE->Rb phosphorylates pRb p-Rb (S807/811) Rb->pRb E2F E2F Rb->E2F inhibits pRb->E2F releases G1S_Progression G1/S Progression E2F->G1S_Progression activates transcription for This compound This compound This compound->ATR inhibits This compound->CDK1_CyclinB inhibits This compound->CDK2_CyclinE inhibits

Caption: this compound inhibits ATR and CDKs, disrupting cell cycle checkpoints.

Experimental Workflows

Experimental_Workflows cluster_wb Western Blotting cluster_facs Cell Cycle Analysis (Flow Cytometry) cluster_clonogenic Clonogenic Survival Assay WB_Start Cell Treatment with this compound +/- DNA Damaging Agent WB_Lysis Cell Lysis & Protein Quantification WB_Start->WB_Lysis WB_SDS_PAGE SDS-PAGE & Transfer WB_Lysis->WB_SDS_PAGE WB_Blocking Blocking WB_SDS_PAGE->WB_Blocking WB_Primary Primary Antibody Incubation (e.g., p-CHK1, p-Rb) WB_Blocking->WB_Primary WB_Secondary Secondary Antibody Incubation WB_Primary->WB_Secondary WB_Detection Chemiluminescent Detection WB_Secondary->WB_Detection WB_End Analysis of Protein Phosphorylation WB_Detection->WB_End FACS_Start Cell Treatment with this compound FACS_Harvest Cell Harvesting & Fixation FACS_Start->FACS_Harvest FACS_Staining Propidium Iodide Staining FACS_Harvest->FACS_Staining FACS_Acquisition Flow Cytometry FACS_Staining->FACS_Acquisition FACS_End Quantification of G1, S, G2/M Phases FACS_Acquisition->FACS_End Clono_Start Seed Low Density of Cells Clono_Treatment Treat with this compound +/- Cisplatin Clono_Start->Clono_Treatment Clono_Incubation Incubate for 10-14 Days Clono_Treatment->Clono_Incubation Clono_Staining Fix and Stain Colonies Clono_Incubation->Clono_Staining Clono_End Count Colonies & Calculate Survival Fraction Clono_Staining->Clono_End

Caption: Workflows for key experiments to study this compound's effects.

Conclusion

This compound is a powerful and versatile pharmacological tool for investigating the complex signaling networks that govern cell cycle checkpoints. Its ability to potently inhibit both CDKs and, more significantly, the master regulator ATR, allows researchers to probe the consequences of checkpoint abrogation in various cellular contexts. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of cell cycle control and its implications for cancer biology and drug development. Importantly, this compound's ability to sensitize cancer cells to DNA-damaging agents and its synthetic lethality with PARP inhibitors highlight the therapeutic potential of targeting the ATR pathway.[4][5]

References

NU6027: A Technical Guide to its Role in the Inhibition of ATR Kinase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of NU6027, a small molecule inhibitor, and its role in the modulation of Ataxia Telangiectasia and Rad3-related (ATR) kinase activity. Originally developed as a Cyclin-Dependent Kinase 2 (CDK2) inhibitor, this compound has been identified as a potent inhibitor of ATR, a critical regulator of the DNA Damage Response (DDR). This guide details its mechanism of action, summarizes key quantitative data, provides relevant experimental protocols, and illustrates the signaling pathways involved.

Introduction: ATR Kinase in the DNA Damage Response

The ATR kinase is a primary sensor and transducer of DNA damage, particularly in response to stalled replication forks and single-stranded DNA (ssDNA).[1][2] As a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, ATR plays a pivotal role in maintaining genomic integrity.[3] Upon activation, ATR phosphorylates a multitude of downstream substrates, most notably the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[4][5] Given the reliance of many cancer cells on the ATR pathway due to oncogene-induced replication stress and defects in other DDR pathways (like the ATM-p53 axis), ATR has emerged as a significant target for cancer therapy.[2][4]

This compound was initially designed as a CDK inhibitor but was subsequently found to potentiate the effects of the DNA-damaging agent cisplatin in a CDK2-independent manner, leading to its investigation as an ATR inhibitor.[1][6] It serves as an important tool compound for studying ATR biology and provides proof-of-concept for the clinical development of ATR inhibitors.[1][7]

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of several kinases.[8] While it shows activity against CDK1 and CDK2, its significant inhibitory effect on ATR is responsible for its ability to sensitize cancer cells to genotoxic agents.[3][5] The inhibition of ATR by this compound prevents the phosphorylation and activation of its primary effector, CHK1.[1][9] This disruption blocks the downstream signaling cascade that would normally lead to cell cycle arrest and the activation of DNA repair mechanisms like homologous recombination (HR).[1][10]

Quantitative Inhibitory Profile

The inhibitory activity of this compound has been quantified against several key kinases, revealing a multi-targeted profile with particular potency against ATR in cellular contexts.

Table 1: Kinase Inhibitory Profile of this compound

Target Kinase Inhibition Constant (Kᵢ) IC₅₀ Notes
ATR 0.4 µM[11] - Cell-free assay. Another source reports a Kᵢ of 0.1 µM.[3]
CDK2 1.3 µM[3][8][11] 2.2 µM[12][13] ATP-competitive inhibition.
CDK1 2.5 µM[8][11] 2.9 µM[12][13] ATP-competitive inhibition.

| DNA-PK | 2.2 µM[11] | - | Cell-free assay. |

Table 2: Cellular IC₅₀ Values of this compound for ATR Activity

Cell Line IC₅₀ Method
MCF7 (Breast Cancer) 6.7 µM[1][8][11][12][14] Measurement of Hydroxyurea-induced CHK1 phosphorylation.[1][7]

| GM847KD (Fibroblasts) | 2.8 µM[8][11] | Measurement of DNA damage-induced CHK1 phosphorylation.[8] |

Cellular Consequences of ATR Inhibition by this compound

The hallmark of ATR activation is the phosphorylation of CHK1 at serine 317 (S317) and serine 345 (S345).[1][9][15] this compound effectively inhibits this process. In cellular assays, treatment with this compound leads to a dose-dependent reduction in DNA damage-induced CHK1 phosphorylation, confirming its role as a functional ATR inhibitor in a cellular environment.[1][11]

ATR_CHK1_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Damage (e.g., Stalled Replication Fork) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates pCHK1 p-CHK1 (S317/S345) Downstream Downstream Effectors (CDC25, etc.) pCHK1->Downstream Response Cell Cycle Arrest DNA Repair Fork Stabilization Downstream->Response This compound This compound This compound->ATR inhibits

Diagram 1: The ATR-CHK1 Signaling Pathway and this compound Inhibition.

A key function of the ATR-CHK1 pathway is to arrest cells in the G2/M phase of the cell cycle to allow time for DNA repair before mitotic entry.[1] By inhibiting ATR, this compound attenuates this G2/M arrest.[1][7][8][11] In cells treated with DNA-damaging agents, the addition of this compound causes them to bypass the checkpoint and proceed into mitosis with damaged DNA, a process that can lead to mitotic catastrophe and cell death.[2]

ATR signaling is crucial for the repair of DNA double-strand breaks via homologous recombination (HR).[1][10] One of its roles is to facilitate the formation of RAD51 foci at sites of DNA damage, a critical step in the HR process.[1] this compound has been shown to significantly inhibit the formation of these RAD51 foci, indicating that it impairs HR repair.[1][7][8][11] This impairment of a major DNA repair pathway is a key mechanism behind this compound's ability to sensitize cancer cells to other therapies.

By disabling critical DDR functions, this compound enhances the cytotoxicity of a wide range of DNA-damaging anticancer agents.[1][7][14] This sensitizing effect has been observed with chemotherapeutics like cisplatin, hydroxyurea, and camptothecin, as well as with ionizing radiation (IR).[1][11] Notably, this compound does not increase the cytotoxicity of agents that do not cause DNA damage, such as the anti-mitotic drug paclitaxel.[1][7][11]

Furthermore, this compound demonstrates synthetic lethality. This occurs when the inhibition of two separate pathways (in this case, ATR and another DDR pathway) is lethal to a cell, while the inhibition of either pathway alone is not. This compound is synthetically lethal when combined with Poly(ADP-ribose) polymerase (PARP) inhibitors or in cells deficient in XRCC1, a key protein in single-strand break repair.[1][3][7] This is because the cell becomes entirely dependent on the ATR pathway for survival when another repair pathway is already compromised.

Synthetic_Lethality cluster_0 Cellular State cluster_1 Outcome Normal_Cell Normal Cell Viable1 Viable Normal_Cell->Viable1 SSBR_Deficient SSBR Deficient (e.g., PARP Inhibition) Combined_Inhibition Combined SSBR Deficiency + ATR Inhibition SSBR_Deficient->Combined_Inhibition Viable2 Viable SSBR_Deficient->Viable2 ATR_Inhibited ATR Inhibited (this compound) ATR_Inhibited->Combined_Inhibition ATR_Inhibited->Viable2 Cell_Death Cell Death (Synthetic Lethality) Combined_Inhibition->Cell_Death

Diagram 2: Logical Relationship of Synthetic Lethality.

Experimental Protocols

The following are summarized methodologies for key experiments used to characterize the activity of this compound.

This assay determines the ability of this compound to inhibit ATR kinase activity within cells by measuring the phosphorylation of its direct substrate, CHK1.

  • Cell Culture and Treatment: Plate cells (e.g., MCF7) and allow them to adhere overnight. Pre-treat cells with various concentrations of this compound (e.g., 0.1-25 µM) or DMSO (vehicle control) for 1-2 hours.

  • Induce DNA Damage: Add a DNA-damaging agent, such as hydroxyurea (e.g., 10 mM) or camptothecin (e.g., 100 nM), and incubate for a specified time (e.g., 24 hours) to activate the ATR pathway.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to prepare whole-cell extracts.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunodetection: Block the membrane and probe with primary antibodies against phospho-CHK1 (Ser345) and total CHK1. A loading control (e.g., β-actin) should also be used.

  • Detection and Analysis: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Quantify band intensity to determine the ratio of p-CHK1 to total CHK1, which reflects ATR activity.

Western_Blot_Workflow A 1. Plate and Culture Cells B 2. Treat with this compound and DNA Damaging Agent A->B C 3. Harvest Cells and Extract Proteins B->C D 4. SDS-PAGE Separation C->D E 5. Transfer to Membrane D->E F 6. Antibody Incubation (p-CHK1, Total CHK1) E->F G 7. Detection and Analysis F->G

Diagram 3: Workflow for Assessing ATR Inhibition via Western Blot.

This protocol is used to assess how this compound affects cell cycle checkpoint activation in response to DNA damage.

  • Cell Treatment: Seed cells (e.g., MCF7) and treat with a DNA-damaging agent (e.g., 100 nM camptothecin) with or without this compound (e.g., 4 or 10 µM) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Compare the cell cycle profiles of different treatment groups to determine the effect on G2/M arrest.

This immunofluorescence-based assay visualizes the recruitment of RAD51 to sites of DNA damage, a key step in HR.

  • Cell Culture and Treatment: Grow cells on glass coverslips. Treat with a DNA damage-inducing agent (e.g., a PARP inhibitor like PF-01367338) with or without this compound for 24 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100.

  • Immunostaining: Block non-specific binding sites and incubate with a primary antibody against RAD51. Following washes, incubate with a fluorescently-labeled secondary antibody.

  • DNA Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Microscopy and Analysis: Acquire images using a fluorescence microscope. Count the number of cells with >5 distinct RAD51 foci in the nucleus. A significant reduction in the percentage of foci-positive cells in the this compound-treated group indicates HR inhibition.

Conclusion

This compound is a valuable pharmacological tool that has been instrumental in elucidating the cellular functions of ATR kinase. Although its development was not pursued clinically due to its multi-kinase activity and low water solubility, it remains a cornerstone compound for preclinical research.[3][5] Studies with this compound have provided critical "proof-of-concept" data, demonstrating that ATR inhibition can abrogate critical DNA damage checkpoints, impair homologous recombination, and potently sensitize cancer cells to a variety of genotoxic therapies. The principles uncovered through the study of this compound have paved the way for the development of more potent and selective ATR inhibitors that are now in clinical trials.

References

NU6027: A Dual Inhibitor of Cyclin-Dependent Kinases 1 and 2

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Core Mechanism and Therapeutic Potential

Introduction

NU6027 is a potent, ATP-competitive small molecule inhibitor that has garnered significant interest within the research and drug development communities for its ability to dually target Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2)[1]. These serine/threonine kinases are pivotal regulators of the eukaryotic cell cycle, and their dysregulation is a hallmark of many cancers[2][3]. This technical guide provides a comprehensive overview of the core mechanisms of this compound, detailing its inhibitory activity, effects on cellular processes, and the experimental methodologies used for its characterization.

Mechanism of Action: Dual Inhibition of CDK1 and CDK2

This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding pocket of CDK1 and CDK2[1]. By occupying this site, this compound prevents the phosphorylation of key substrates that are essential for cell cycle progression.

  • CDK2: In complex with Cyclin E and Cyclin A, CDK2 is crucial for the G1 to S phase transition and the initiation of DNA replication[4][5][6]. Inhibition of CDK2 by this compound leads to a G1 cell cycle arrest[7].

  • CDK1: As a complex with Cyclin B, CDK1 (also known as CDC2) governs the G2 to M phase transition and the onset of mitosis[4][5][6]. This compound-mediated inhibition of CDK1 can lead to a G2/M arrest[7][8].

Beyond its primary targets, this compound has also been shown to inhibit other kinases, most notably Ataxia Telangiectasia and Rad3-related protein (ATR), a key player in the DNA damage response[7][8][9][10]. This off-target activity contributes to its ability to sensitize cancer cells to DNA-damaging agents[7][8].

Quantitative Inhibitory Activity of this compound

The potency of this compound against its target kinases has been quantified in various studies. The following tables summarize the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.

Target KinaseKi (μM)Reference
CDK12.5[1][9][11]
CDK21.3[1][9][11]
ATR0.4[9][11]
DNA-PK2.2[9][11]
Target/Cell LineIC50 (μM)Assay ConditionsReference
CDK12.9Biochemical Assay[12]
CDK22.2Biochemical Assay[7][12]
Cellular ATR Activity (MCF7 cells)6.7Western blot for pCHK1S345[1][7][8]
Cellular ATR Activity (GM847KD cells)2.8Western blot for pCHK1S345[1][7]
Human Tumor Cell Growth (Mean GI50)1048-hour exposure[1][9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

CDK_Signaling_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 pRb pRb CyclinE_CDK2->pRb phosphorylates E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates CyclinB Cyclin B CyclinB_CDK1 Cyclin B/CDK1 (MPF) CyclinB->CyclinB_CDK1 CDK1 CDK1 CDK1->CyclinB_CDK1 Mitosis_Substrates Mitotic Substrates CyclinB_CDK1->Mitosis_Substrates phosphorylates Mitosis Mitosis Mitosis_Substrates->Mitosis This compound This compound This compound->CyclinE_CDK2 inhibits This compound->CyclinB_CDK1 inhibits

Figure 1. Simplified CDK1/CDK2 Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays Kinase_Assay Biochemical Kinase Assay (CDK1/CDK2 Inhibition) Determine_Ki_IC50 Determine Ki and IC50 Kinase_Assay->Determine_Ki_IC50 NU6027_Treatment This compound Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->NU6027_Treatment Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) NU6027_Treatment->Cell_Cycle_Analysis Western_Blot Western Blot (pRb, pCHK1) NU6027_Treatment->Western_Blot Cytotoxicity_Assay Cytotoxicity/Apoptosis Assay NU6027_Treatment->Cytotoxicity_Assay

Figure 2. General Experimental Workflow for Evaluating this compound.

Detailed Experimental Protocols

Biochemical Kinase Inhibition Assay (for IC50 and Ki Determination)

This protocol is a generalized procedure for determining the inhibitory activity of this compound against CDK1 and CDK2 in a cell-free system.

Materials:

  • Recombinant active Cyclin B1/CDK1 and Cyclin A3/CDK2 enzymes.

  • Histone H1 as a substrate.

  • [γ-32P]ATP.

  • This compound stock solution (in DMSO).

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2).

  • ATP solution.

  • Phosphocellulose paper.

  • Scintillation counter.

Procedure:

  • Enzyme and Substrate Preparation: Prepare working solutions of the kinase and substrate in the kinase assay buffer.

  • Inhibitor Dilution: Prepare a serial dilution of this compound in the assay buffer. For Ki determination, prepare two fixed concentrations (e.g., 5 µM and 10 µM)[9][11].

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase, substrate, and varying concentrations of this compound (or DMSO for control).

  • Initiation of Reaction: Start the kinase reaction by adding [γ-32P]ATP. The final ATP concentration for IC50 determination is typically kept constant (e.g., 12.5 µM)[9][11]. For Ki determination, vary the ATP concentration (e.g., 6.25 µM to 800 µM)[9][11].

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-32P]ATP.

  • Quantification: Measure the amount of incorporated 32P in the substrate using a scintillation counter.

  • Data Analysis:

    • IC50 Determination: Plot the percentage of kinase activity against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Ki Determination: Fit the data to the Michaelis-Menten equation using non-linear least squares regression to determine the Km of ATP and the Ki of this compound[9][11].

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF7, A2780)[7].

  • Cell culture medium and supplements.

  • This compound stock solution (in DMSO).

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA.

  • 70% ethanol (ice-cold).

  • Propidium iodide (PI) staining solution (containing RNase A).

  • Flow cytometer.

Procedure:

  • Cell Seeding: Seed the cells in culture plates and allow them to adhere and grow to a desired confluency.

  • Treatment: Treat the cells with various concentrations of this compound or DMSO (as a vehicle control) for a specified duration (e.g., 24 or 48 hours)[1][7].

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells with PBS.

    • Detach the cells using Trypsin-EDTA.

    • Collect the cells in a centrifuge tube and pellet them by centrifugation.

  • Fixation:

    • Resuspend the cell pellet in a small volume of PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Staining:

    • Pellet the fixed cells by centrifugation and wash with PBS.

    • Resuspend the cells in the PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).

  • Data Analysis:

    • Use appropriate software to gate the cell population and generate a DNA content histogram.

    • Deconvolute the histogram to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle[13][14].

Conclusion

This compound is a valuable research tool for dissecting the roles of CDK1 and CDK2 in cell cycle regulation and for exploring their therapeutic potential as anticancer targets. Its dual inhibitory activity, coupled with its effects on the DNA damage response pathway, makes it a compound of significant interest. The experimental protocols detailed in this guide provide a foundation for the further investigation and characterization of this compound and other similar kinase inhibitors.

References

The Cyclin-Dependent Kinase Inhibitor NU6027 Impedes Homologous Recombination via ATR Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the compound NU6027 and its profound effects on the homologous recombination (HR) DNA repair pathway. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying molecular mechanisms. This compound, initially identified as a cyclin-dependent kinase (CDK) inhibitor, has been demonstrated to be a potent inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a pivotal regulator of the DNA damage response (DDR). It is this inhibition of ATR that critically impairs homologous recombination, leading to increased sensitivity of cancer cells to DNA-damaging agents and PARP inhibitors.

Core Mechanism of Action: Inhibition of the ATR-CHK1 Pathway

This compound exerts its influence on homologous recombination primarily by inhibiting the ATR kinase.[1][2] ATR is a crucial sensor of single-stranded DNA (ssDNA) regions that arise at stalled replication forks or during the processing of DNA double-strand breaks (DSBs). Upon activation, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (CHK1).[1] This phosphorylation event is critical for activating the G2/M cell cycle checkpoint, which allows time for DNA repair before the cell enters mitosis.[1] Furthermore, the ATR-CHK1 signaling axis is essential for stabilizing stalled replication forks and promoting the recruitment of key HR factors, including RAD51, to sites of DNA damage.[1]

By inhibiting ATR, this compound prevents the phosphorylation and activation of CHK1. This abrogation of the G2/M checkpoint forces cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and cell death.[1][2] Critically, the lack of ATR-mediated signaling also directly hinders the homologous recombination repair process itself by suppressing the formation of RAD51 foci, which are essential for the strand invasion step of HR.[1]

Quantitative Analysis of this compound's Inhibitory Effects

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound against its primary targets and its functional consequences on cellular processes related to homologous recombination.

Table 1: Kinase Inhibitory Activity of this compound

Target KinaseInhibition ParameterValue (µM)Cell Line/SystemReference
ATRIC₅₀6.7 ± 2.3MCF7 cells[1]
ATRIC₅₀2.8GM847KD cells[1]
CDK1Kᵢ2.5-
CDK2Kᵢ1.3-
DNA-PKKᵢ2.2-

Table 2: Cellular Effects of this compound on Homologous Recombination and Cell Cycle

Cellular EffectParameterThis compound Concentration (µM)Cell LineResultReference
RAD51 Foci FormationSuppression of PARPi-induced increase4MCF782% suppression[1]
G2/M ArrestAttenuation of Camptothecin-induced arrest10MCF7G2/M fraction reduced from 43% to 29%[1]
ChemosensitizationPotentiation of Hydroxyurea10-1.8-fold
ChemosensitizationPotentiation of Cisplatin10-1.4-fold

Visualizing the Molecular Pathways and Experimental Logic

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

NU6027_ATR_Pathway cluster_0 DNA Damage Response cluster_1 Cellular Outcomes DNA_Damage DNA Damage (e.g., DSBs, Stalled Forks) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates This compound This compound This compound->ATR inhibits Mitotic_Catastrophe Mitotic Catastrophe This compound->Mitotic_Catastrophe Genomic_Instability Genomic Instability This compound->Genomic_Instability pCHK1 p-CHK1 (Active) CHK1->pCHK1 G2M_Checkpoint G2/M Checkpoint Arrest pCHK1->G2M_Checkpoint activates HR_Repair Homologous Recombination pCHK1->HR_Repair promotes Cell_Cycle_Progression Cell Cycle Progression G2M_Checkpoint->Cell_Cycle_Progression prevents RAD51 RAD51 Foci Formation HR_Repair->RAD51 HR_Repair->Genomic_Instability prevents Cell_Death Cell Death Mitotic_Catastrophe->Cell_Death

Figure 1: this compound inhibits the ATR signaling pathway.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis & Interpretation Start Seed Cancer Cells (e.g., MCF7) Treatment Treat with this compound +/- DNA Damaging Agent Start->Treatment IF Immunofluorescence (RAD51 Foci) Treatment->IF FACS Flow Cytometry (Cell Cycle Analysis) Treatment->FACS WB Western Blot (p-CHK1) Treatment->WB Clonogenic Clonogenic Assay (Cell Survival) Treatment->Clonogenic Quant_IF Quantify RAD51 Foci IF->Quant_IF Analyze_FACS Analyze Cell Cycle Distribution FACS->Analyze_FACS Quant_WB Quantify Protein Phosphorylation WB->Quant_WB Calculate_SF Calculate Surviving Fraction Clonogenic->Calculate_SF Conclusion Conclusion: This compound inhibits HR and sensitizes cells to DNA damage Quant_IF->Conclusion Assess HR Inhibition Analyze_FACS->Conclusion Assess Checkpoint Abrogation Quant_WB->Conclusion Confirm ATR Inhibition Calculate_SF->Conclusion Determine Cytotoxicity

Figure 2: Experimental workflow to assess this compound's effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on homologous recombination.

Immunofluorescence Staining for RAD51 Foci

This protocol is for the visualization and quantification of RAD51 foci, a key marker of active homologous recombination.

Materials:

  • Cancer cell lines (e.g., MCF7)

  • Glass coverslips

  • Cell culture medium and supplements

  • This compound

  • DNA-damaging agent (e.g., PARP inhibitor, Camptothecin)

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution: 4% paraformaldehyde in PBS

  • Permeabilization solution: 0.5% Triton X-100 in PBS

  • Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Rabbit anti-RAD51

  • Secondary antibody: Alexa Fluor-conjugated goat anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation. Allow cells to adhere overnight.

  • Drug Treatment: Treat cells with the desired concentrations of this compound and/or a DNA-damaging agent for the specified duration (e.g., 24 hours).

  • Fixation: Aspirate the medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-RAD51 antibody diluted in 1% BSA in PBS overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently labeled secondary antibody diluted in 1% BSA in PBS for 1 hour at room temperature, protected from light.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using mounting medium containing DAPI to counterstain the nuclei.

  • Imaging and Quantification: Acquire images using a fluorescence microscope. Count the number of RAD51 foci per nucleus in at least 100 cells per condition. A cell is typically considered positive if it contains >5 RAD51 foci.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining.

Materials:

  • Treated and untreated cells

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells by trypsinization. Collect the cells and wash them once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 ml of cold PBS. While gently vortexing, add 4 ml of cold 70% ethanol dropwise to the cell suspension for fixation. Incubate on ice for at least 30 minutes (or at -20°C for long-term storage).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI signal. The data is then analyzed using appropriate software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blotting for Phosphorylated CHK1 (p-CHK1)

This protocol is for the detection of phosphorylated CHK1, a direct downstream target of ATR, to confirm ATR inhibition by this compound.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer: 5% BSA or non-fat dry milk in TBST

  • Primary antibodies: Rabbit anti-p-CHK1 (Ser345), Mouse anti-total CHK1, and a loading control antibody (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-CHK1 signal to the total CHK1 signal.

Conclusion

This compound represents a significant tool for the study of DNA damage response and a potential therapeutic agent. Its ability to inhibit ATR and consequently disrupt homologous recombination provides a clear mechanism for its observed synergistic effects with DNA-damaging chemotherapies and PARP inhibitors. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to further investigate the role of this compound and the broader implications of ATR inhibition in cancer biology and drug development. The profound suppression of RAD51 foci formation underscores the critical role of ATR in homologous recombination and highlights this as a key biomarker for assessing the activity of this compound and other ATR inhibitors.[1]

References

The Synergistic Dance of Destruction: A Technical Guide to the Synthetic Lethality of NU6027 and PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate cellular ballet of DNA damage and repair, a powerful new partnership has emerged with profound implications for cancer therapy. This whitepaper delves into the synthetic lethal relationship between NU6027, a potent inhibitor of cyclin-dependent kinases (CDKs) and Ataxia Telangiectasia and Rad3-related (ATR) kinase, and Poly (ADP-ribose) polymerase (PARP) inhibitors. This combination proves selectively fatal to cancer cells, heralding a promising avenue for targeted drug development. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this novel anti-cancer strategy.

Introduction: The Principle of Synthetic Lethality

Synthetic lethality describes a phenomenon where the loss of two genes or the inhibition of two proteins simultaneously leads to cell death, while the loss of either one alone is non-lethal.[1][2] In the context of cancer, this concept is exploited by targeting a pathway that becomes essential for the survival of tumor cells that have already lost a key DNA repair function.[3][4] A prime example of this is the clinical success of PARP inhibitors in cancers with mutations in the BRCA1 or BRCA2 genes, which are crucial for homologous recombination (HR), a major DNA double-strand break (DSB) repair pathway.[3][5][6]

The Key Players: this compound and PARP Inhibitors

2.1 this compound: A Dual Inhibitor of CDK and ATR

This compound was initially developed as a competitive inhibitor of CDK1 and CDK2, key regulators of the cell cycle.[7] Subsequent research revealed its potent inhibitory activity against ATR, a critical sensor of single-stranded DNA (ssDNA) at stalled replication forks and a central player in the DNA damage response (DDR).[8][9] By inhibiting ATR, this compound disrupts the G2/M cell cycle checkpoint, a crucial pause that allows cells to repair DNA damage before proceeding to mitosis.[8][9] Furthermore, this compound has been shown to impair homologous recombination by inhibiting the formation of RAD51 foci, which are essential for the repair of DNA double-strand breaks.[8][9]

2.2 PARP Inhibitors: Trapping the Repair Machinery

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are vital for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[5][10] PARP inhibitors not only block the catalytic activity of PARP but also "trap" the PARP protein on the DNA at the site of the break.[5][10] These trapped PARP-DNA complexes are highly cytotoxic as they obstruct DNA replication, leading to the collapse of replication forks and the formation of more complex and lethal DNA double-strand breaks.[1][11]

The Synthetic Lethal Interaction: A Cascade of Catastrophe

The combination of this compound and a PARP inhibitor creates a perfect storm of genomic instability within cancer cells. The proposed mechanism for their synthetic lethality is a multi-pronged assault on the cell's ability to cope with DNA damage.

Here's a step-by-step breakdown of the synergistic interaction:

  • PARP Inhibition: The PARP inhibitor leads to the accumulation of unrepaired SSBs.[5]

  • Replication Fork Collapse: As the cell attempts to replicate its DNA, the replication machinery encounters these SSBs, causing the replication forks to stall and collapse, generating DSBs.[1][12]

  • This compound's Dual Strike:

    • ATR Inhibition: this compound's inhibition of ATR prevents the stabilization and restart of these stalled replication forks, exacerbating the DNA damage.[8][9]

    • Homologous Recombination Impairment: Crucially, this compound also inhibits homologous recombination, the primary pathway for repairing these replication-associated DSBs, by preventing RAD51 foci formation.[8]

  • Cellular Demise: With both its primary SSB repair and a key DSB repair pathway compromised, the cancer cell is overwhelmed by catastrophic levels of DNA damage, leading to cell cycle arrest and ultimately, apoptosis.[8]

This synergistic cell killing is particularly effective in cells that are already deficient in other DNA repair pathways, a common characteristic of many cancers.[1]

SyntheticLethality cluster_0 PARP Inhibition cluster_1 This compound Action PARPi PARP Inhibitor PARP PARP PARPi->PARP inhibits SSB_Repair Single-Strand Break Repair PARP->SSB_Repair mediates Unrepaired_SSB Accumulation of Unrepaired SSBs SSB_Repair->Unrepaired_SSB Replication_Fork_Collapse Replication Fork Collapse & DSB Formation Unrepaired_SSB->Replication_Fork_Collapse leads to This compound This compound ATR ATR This compound->ATR inhibits CDK CDK1/2 This compound->CDK inhibits HR_Repair Homologous Recombination Repair ATR->HR_Repair promotes G2M_Checkpoint G2/M Checkpoint ATR->G2M_Checkpoint activates Cell_Death Apoptosis / Cell Death HR_Repair->Cell_Death prevents Replication_Fork_Collapse->HR_Repair requires Replication_Fork_Collapse->Cell_Death CellViabilityWorkflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Data Acquisition & Analysis Seed Seed Cells (96-well plate) Adhere Allow Adherence (Overnight) Seed->Adhere Treat Add this compound & PARPi (Single & Combo) Adhere->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) Incubate->Assay Read Measure Signal (Plate Reader) Assay->Read Calculate Calculate Viability, IC50, & Combination Index Read->Calculate

References

Preliminary Studies of NU6027 in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU6027 is a potent, cell-permeable, pyrimidine-based small molecule inhibitor with significant activity against key regulators of the cell cycle and DNA damage response (DDR). Initially identified as a competitive inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2, further studies have revealed its potent inhibitory effects on the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a central player in the DDR.[1][2] This dual activity makes this compound a compelling compound for investigation in oncology, as it can simultaneously disrupt cell cycle progression and compromise the ability of cancer cells to repair DNA damage, a hallmark of many malignancies. This technical guide provides an in-depth overview of the preliminary in vitro studies of this compound in various cancer cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways affected.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseInhibition Constant (Kᵢ)IC₅₀Notes
CDK12.5 µM-ATP-competitive inhibitor.[2]
CDK21.3 µM-ATP-competitive inhibitor.[2]
ATR0.4 µM6.7 µM (MCF7 cells)Potent inhibitor of cellular ATR activity.[1][2]
DNA-PK2.2 µM-Also targets this DNA damage repair kinase.[2]
Table 2: Cellular Activity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeGI₅₀IC₅₀ (ATR Inhibition)Key Findings
MCF7 Breast Adenocarcinoma10 µM (mean)6.7 µMCauses a reduction in the S-phase population; potentiates cytotoxicity of DNA damaging agents.[1][2]
GM847KD Human Fibroblasts-2.8 µMEnhances hydroxyurea and cisplatin cytotoxicity in an ATR-dependent manner.[2]
A2780 Ovarian Carcinoma--Sensitization to cisplatin is greatest in cells with functional p53 and mismatch repair (MMR).[1]
OVCAR-3 Ovarian Adenocarcinoma--Enhances cytotoxicity of cisplatin in XRCC1 deficient cells.
OVCAR-4 Ovarian Carcinoma--Reduces survival in XRCC1 deficient cells.
EM-C11 Not Specified--At 4 µM, increases the proportion of cells in early apoptosis to 7.5% after 48 hours.
Table 3: Effect of this compound on Cell Cycle Distribution and Apoptosis
Cell LineTreatmentEffect on Cell CycleApoptosis
MCF7 10 µM this compoundReduction in S-phase population.[2]-
MCF7 Camptothecin (100 nM) + this compound (4 or 10 µM) for 24hAttenuates G2/M arrest induced by camptothecin.[1]-
EM-C11 4 µM this compound for 48h-Increases early apoptotic cells from 1.73% to 7.5%.

Experimental Protocols

In Vitro Kinase Assays

Objective: To determine the inhibitory activity of this compound against purified kinases.

Protocol for CDK1/Cyclin B1 and CDK2/Cyclin A Inhibition:

  • Enzyme Source: CDK1/Cyclin B1 can be prepared from starfish oocytes. Recombinant CDK2/Cyclin A can be used.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂.[2]

  • Substrate: Histone H1 is a common substrate for CDKs.

  • ATP: A final concentration of 12.5 µM ATP is used, typically including a radiolabeled ATP (e.g., [γ-³²P]ATP) for detection.[2]

  • This compound Concentrations: A range of this compound concentrations (e.g., from 10⁻⁹ to 10⁻⁴ M) are pre-incubated with the kinase.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the ATP/substrate mix and incubated at 30°C for a defined period (e.g., 10-30 minutes). The reaction is stopped by adding an equal volume of 2x SDS-PAGE sample buffer.

  • Detection: The phosphorylated substrate is separated by SDS-PAGE, and the incorporated radioactivity is quantified using a phosphorimager.

  • Data Analysis: IC₅₀ values are calculated by plotting the percentage of kinase activity against the logarithm of the this compound concentration. Kᵢ values can be determined using Michaelis-Menten kinetics with varying ATP concentrations.[2]

Cell Viability Assays (MTT/Resazurin)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.

Protocol for MCF-7 Cells:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Reagent Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the GI₅₀ value.

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins.

Protocol for Phospho-CHK1 (Ser345) and Phospho-Rb (Thr821):

  • Cell Treatment: Plate MCF-7 cells and treat with this compound at various concentrations (e.g., 4 µM and 10 µM) for a specified time (e.g., 24 hours). For p-CHK1 analysis, cells can be co-treated with a DNA damaging agent like hydroxyurea (10 mM) to induce ATR activity.[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-CHK1 (Ser345), total CHK1, p-Rb (Thr821), and total Rb overnight at 4°C. A loading control like β-actin should also be probed.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle phase distribution.

Protocol:

  • Cell Treatment: Treat MCF-7 cells with this compound (e.g., 4 µM and 10 µM) for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Visualizations

ATR-CHK1 Signaling Pathway in DNA Damage Response

The ATR-CHK1 pathway is a critical component of the DNA damage response, particularly in response to single-strand breaks and replication stress.[3][4][5] Upon DNA damage, ATR is activated and phosphorylates CHK1 at Ser345, initiating a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair. This compound inhibits ATR, thereby abrogating this response.

ATR_CHK1_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates This compound This compound This compound->ATR inhibits pCHK1 p-CHK1 (Ser345) CHK1->pCHK1 CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) pCHK1->CellCycleArrest induces DNARepair DNA Repair CellCycleArrest->DNARepair allows for

This compound inhibits the ATR-CHK1 DNA damage response pathway.
CDK2-Rb-E2F Signaling Pathway in Cell Cycle Progression

The CDK2-Rb-E2F pathway is fundamental for the G1/S transition in the cell cycle.[6][7] Active Cyclin E/CDK2 complexes phosphorylate the retinoblastoma protein (Rb), causing it to release the E2F transcription factor. E2F then activates the transcription of genes required for DNA synthesis, driving the cell into S phase. This compound's inhibition of CDK2 disrupts this process.

CDK2_Rb_E2F_Pathway cluster_cell_cycle G1/S Transition CyclinE_CDK2 Cyclin E / CDK2 Rb_E2F Rb-E2F Complex CyclinE_CDK2->Rb_E2F phosphorylates Rb This compound This compound This compound->CyclinE_CDK2 inhibits pRb p-Rb Rb_E2F->pRb E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CellCycleProgression Cell Cycle Progression (S-Phase Entry) S_Phase_Genes->CellCycleProgression

This compound disrupts G1/S transition by inhibiting CDK2.
Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow for characterizing the in vitro effects of this compound on a cancer cell line.

Experimental_Workflow cluster_workflow In Vitro Evaluation of this compound CellCulture Cancer Cell Line (e.g., MCF-7) Treatment This compound Treatment (Dose-Response) CellCulture->Treatment ViabilityAssay Cell Viability Assay (MTT/Resazurin) Treatment->ViabilityAssay WesternBlot Western Blot (p-CHK1, p-Rb) Treatment->WesternBlot FlowCytometry Flow Cytometry (Cell Cycle Analysis) Treatment->FlowCytometry DataAnalysis Data Analysis (GI50, Protein Levels, % Cells) ViabilityAssay->DataAnalysis WesternBlot->DataAnalysis FlowCytometry->DataAnalysis

A standard workflow for the in vitro study of this compound.

Conclusion

The preliminary in vitro studies on this compound highlight its potential as an anti-cancer agent due to its dual inhibition of CDKs and ATR. This compound effectively curtails cancer cell proliferation and survival by disrupting cell cycle progression and impeding the DNA damage response. The data presented in this guide, along with the detailed experimental protocols and pathway visualizations, provide a solid foundation for further research into the therapeutic applications of this compound and similar dual-target inhibitors in oncology. Future investigations should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the identification of predictive biomarkers to guide its clinical development.

References

NU6027: A Potent ATR Inhibitor for Sensitizing Cancer Cells to Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NU6027, initially developed as a cyclin-dependent kinase (CDK) inhibitor, has emerged as a potent inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR). This technical guide provides a comprehensive overview of the role of this compound in sensitizing cancer cells to a broad range of DNA-damaging chemotherapeutic agents. We delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its evaluation, and visualize the key signaling pathways involved. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool to explore novel cancer treatment strategies.

Introduction

The DNA damage response (DDR) is a complex network of signaling pathways that cells activate to detect and repair DNA lesions, thereby maintaining genomic integrity.[1] A key player in the DDR is the ATR kinase, which is primarily activated by single-stranded DNA (ssDNA) regions that arise from stalled replication forks or during the processing of DNA damage.[2] Upon activation, ATR phosphorylates a plethora of downstream targets, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and prevent apoptosis.[1][2]

In many cancer cells, the DDR is often dysregulated, leading to an increased reliance on specific repair pathways for survival.[3] This dependency presents a therapeutic window for inhibitors of key DDR proteins. This compound was originally identified as an ATP-competitive inhibitor of CDK1 and CDK2.[4] However, subsequent research revealed its potent inhibitory activity against ATR, which underpins its ability to sensitize cancer cells to various DNA-damaging agents. This guide will explore the multifaceted role of this compound as a chemosensitizer, focusing on its ATR-dependent mechanisms.

Mechanism of Action: ATR Inhibition

This compound's primary mechanism for chemosensitization lies in its potent inhibition of ATR kinase activity. By targeting ATR, this compound disrupts the downstream signaling cascade that is crucial for the cellular response to DNA damage induced by chemotherapy.

The key consequences of ATR inhibition by this compound include:

  • Abrogation of the G2/M Cell Cycle Checkpoint: In response to DNA damage, ATR-mediated phosphorylation of CHK1 leads to the inactivation of CDC25 phosphatases, which are required for entry into mitosis. This results in G2/M arrest, allowing time for DNA repair. This compound, by inhibiting ATR, prevents CHK1 activation and abrogates this crucial checkpoint, forcing cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and cell death.

  • Impairment of Homologous Recombination (HR) Repair: ATR plays a vital role in the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism. One of its functions is to promote the formation of RAD51 foci, which are essential for strand invasion and exchange during HR. This compound has been shown to inhibit the formation of RAD51 foci, thereby compromising HR-mediated repair of chemotherapy-induced DSBs.

  • Synthetic Lethality with PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors are effective in cancers with deficiencies in HR repair, such as those with BRCA1/2 mutations. By impairing HR through ATR inhibition, this compound can induce a state of "synthetic lethality" when combined with PARP inhibitors in HR-proficient cancer cells.[5]

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data on the inhibitory and chemosensitizing effects of this compound across various cancer cell lines and in combination with different chemotherapeutic agents.

Table 1: Inhibitory Activity of this compound

TargetCell LineAssayIC50 / KiReference
ATRGM847KDCellular CHK1 Phosphorylation2.8 µM[4]
ATRMCF7Cellular ATR Autophosphorylation6.7 µM[4]
CDK1-Enzyme Inhibition2.5 µM (Ki)[4][6]
CDK2-Enzyme Inhibition1.3 µM (Ki)[4][6]
DNA-PK-Enzyme Inhibition2.2 µM (Ki)[6]

Table 2: Chemosensitization Effect of this compound in MCF7 Breast Cancer Cells

Chemotherapeutic AgentThis compound ConcentrationFold SensitizationReference
Cisplatin4 µM1.4
Cisplatin10 µM8.7
Doxorubicin4 µM1.3
Doxorubicin10 µM2.5
Camptothecin4 µM1.4
Camptothecin10 µM2.0
Hydroxyurea4 µM1.8

Table 3: Chemosensitization Effect of this compound in A2780 Ovarian Cancer Cells

Chemotherapeutic AgentCell Line CharacteristicsThis compound ConcentrationFold SensitizationReference
Cisplatinp53 functional, MMR functional10 µM20
Cisplatinp53 mutant, MMR deficient10 µM~2
Temozolomidep53 mutant, MMR functionalNot specifiedGreatest sensitization

Table 4: Effect of this compound on Cell Cycle Distribution in MCF7 Cells (24h treatment with 100 nM Camptothecin)

Treatment% G1% S% G2/MReference
CamptothecinNot specifiedNot specified43 ± 6
Camptothecin + 10 µM this compoundNot specifiedNot specified29 ± 2

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of this compound in sensitizing cells to chemotherapy.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound in combination with chemotherapeutic agents.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of the chemotherapeutic agent with and without a fixed concentration of this compound (e.g., 4 µM or 10 µM). Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. IC50 values can be determined by plotting cell viability against drug concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of chemotherapeutic agent and/or this compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot for CHK1 Phosphorylation

This protocol is used to assess the inhibition of ATR activity by measuring the phosphorylation of its downstream target, CHK1.

  • Cell Lysis: Treat cells with the chemotherapeutic agent and/or this compound. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-CHK1 (Ser345) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against total CHK1 or a loading control (e.g., β-actin) for normalization.

Immunofluorescence for RAD51 Foci Formation

This protocol is used to visualize and quantify the effect of this compound on homologous recombination repair.

  • Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with the desired agents.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100.

  • Blocking: Block the cells with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against RAD51 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of RAD51 foci per nucleus.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the general workflows of the experimental protocols described above.

NU6027_Mechanism_of_Action Chemotherapy Chemotherapy (e.g., Cisplatin, Temozolomide) DNA_Damage DNA Damage (Stalled Replication Forks, DSBs) Chemotherapy->DNA_Damage ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates RAD51 RAD51 Foci Formation ATR->RAD51 promotes This compound This compound This compound->ATR inhibits pCHK1 p-CHK1 (active) CHK1->pCHK1 G2M_Arrest G2/M Checkpoint Arrest pCHK1->G2M_Arrest induces Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis DNA_Repair DNA Repair G2M_Arrest->DNA_Repair allows time for Cell_Survival Cell Survival DNA_Repair->Cell_Survival HR_Repair Homologous Recombination Repair RAD51->HR_Repair HR_Repair->DNA_Repair Experimental_Workflow_Cell_Viability start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Chemotherapy +/- this compound seed_cells->treat_cells incubate Incubate (48-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Analyze Data (Calculate % Viability) read_absorbance->analyze end End analyze->end Experimental_Workflow_Western_Blot start Start cell_lysis Cell Lysis & Protein Quantification start->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (e.g., anti-pCHK1) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analyze Data Analysis detection->analyze end End analyze->end

References

NU6027: A Technical Guide to a Dual ATR and CDK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NU6027 is a potent, cell-permeable, pyrimidine-based small molecule that functions as a dual inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase and Cyclin-Dependent Kinases (CDKs).[1][2][3] Initially developed as a CDK inhibitor, this compound has garnered significant interest for its ability to sensitize cancer cells to DNA-damaging agents through the inhibition of the ATR-Chk1 signaling pathway, a critical component of the DNA damage response (DDR). This technical guide provides a comprehensive overview of the core characteristics, properties, and experimental applications of this compound, tailored for researchers and professionals in drug development.

Core Characteristics and Properties

This compound is a synthetic compound with well-defined chemical and physical properties.

PropertyValueReference
Chemical Name 2,6-diamino-4-cyclohexyl-methyloxy-5-nitroso-pyrimidine[2]
Molecular Formula C₁₁H₁₇N₅O₂[1]
Molecular Weight 251.28 g/mol [1]
CAS Number 220036-08-8[1]
Appearance Pale purple to purple solid[1]
Solubility Soluble in DMSO (10 mg/mL)[2][3]

Mechanism of Action: Dual Inhibition of ATR and CDKs

This compound exerts its biological effects through the competitive inhibition of ATP binding to the kinase domain of its target proteins.[1][3]

Inhibition of Cyclin-Dependent Kinases (CDKs)

This compound is a potent inhibitor of CDK1 and CDK2, key regulators of the cell cycle.[1] Inhibition of these kinases leads to cell cycle arrest, primarily affecting the G1 to S phase transition.

Inhibition of ATR Kinase and the DNA Damage Response

A crucial aspect of this compound's mechanism of action is its inhibition of ATR kinase, a master regulator of the DNA damage response.[4] In response to DNA damage, ATR activates downstream effectors, such as Chk1, to initiate cell cycle arrest and promote DNA repair. By inhibiting ATR, this compound prevents the activation of this signaling cascade, leading to the accumulation of DNA damage and ultimately, apoptosis, particularly in cancer cells with existing DNA repair defects.[4]

Signaling Pathway of this compound Action

NU6027_Pathway cluster_DDR DNA Damage Response cluster_CellCycle Cell Cycle Progression DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR Chk1 Chk1 ATR->Chk1 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair (e.g., HR) Chk1->DNA_Repair CDK1_CyclinB CDK1/Cyclin B G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition CDK2_CyclinE CDK2/Cyclin E G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition This compound This compound This compound->ATR This compound->CDK1_CyclinB This compound->CDK2_CyclinE

Caption: Mechanism of action of this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified against its primary targets.

TargetParameterValue (µM)Cell Line/SystemReference
CDK1 Kᵢ2.5-[1]
CDK2 Kᵢ1.3-[1]
ATR Kᵢ0.4-
DNA-PK Kᵢ2.2-
ATR IC₅₀6.7MCF7[4]
ATR IC₅₀2.8GM847KD
Human Tumor Cells GI₅₀ (mean)10-

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

General Experimental Workflow

Experimental_Workflow cluster_Assays 4. Downstream Assays Cell_Culture 1. Cell Culture (e.g., MCF7, GM847KD) Treatment 2. Treatment with this compound (various concentrations) Cell_Culture->Treatment Incubation 3. Incubation (e.g., 24-48 hours) Treatment->Incubation Kinase_Assay Kinase Activity Assay Incubation->Kinase_Assay Viability_Assay Cell Viability Assay (e.g., MTT, CCK-8) Incubation->Viability_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Incubation->Cell_Cycle_Analysis Western_Blot Western Blot (e.g., for pChk1) Incubation->Western_Blot IF_Assay Immunofluorescence (e.g., for RAD51 foci) Incubation->IF_Assay Data_Analysis 5. Data Analysis and Interpretation Kinase_Assay->Data_Analysis Viability_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis IF_Assay->Data_Analysis

Caption: A general workflow for experiments using this compound.

In Vitro Kinase Assay (for CDK1/2)

This protocol outlines a method to determine the inhibitory effect of this compound on CDK1 and CDK2 activity.

  • Reagents and Materials:

    • Recombinant active CDK1/Cyclin B and CDK2/Cyclin E

    • Histone H1 (as substrate)

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

    • ATP (with [γ-³²P]ATP for radioactive detection)

    • This compound stock solution (in DMSO)

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer.

    • In a microcentrifuge tube, combine the kinase, Histone H1, and the diluted this compound or vehicle (DMSO).

    • Pre-incubate the mixture at 30°C for 10 minutes.

    • Initiate the kinase reaction by adding ATP (containing [γ-³²P]ATP).

    • Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC₅₀ value.

Cellular ATR Kinase Activity Assay (via Chk1 Phosphorylation)

This protocol describes how to measure the inhibition of ATR kinase activity in cells by assessing the phosphorylation of its downstream target, Chk1.

  • Reagents and Materials:

    • Cell line of interest (e.g., MCF7)

    • Cell culture medium and supplements

    • This compound stock solution (in DMSO)

    • DNA-damaging agent (e.g., Hydroxyurea or UV radiation)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-phospho-Chk1 (Ser345) and anti-total Chk1

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Western blotting equipment

  • Procedure:

    • Seed cells in culture plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

    • Induce DNA damage by treating the cells with a DNA-damaging agent for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with the anti-phospho-Chk1 (Ser345) primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the anti-total Chk1 antibody for loading control.

    • Quantify the band intensities to determine the level of Chk1 phosphorylation relative to the total Chk1.

Cell Viability Assay (MTT Assay)

This protocol provides a method to assess the effect of this compound on cell proliferation and viability.

  • Reagents and Materials:

    • Cell line of interest

    • 96-well culture plates

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidic isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat the cells with a range of this compound concentrations.

    • Incubate the plate for the desired duration (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution following this compound treatment.

  • Reagents and Materials:

    • Cell line of interest

    • This compound stock solution (in DMSO)

    • PBS

    • 70% cold ethanol (for fixation)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cultured cells with this compound for a specified time.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS.

    • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

    • Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.

Immunofluorescence for RAD51 Foci Formation

This protocol is used to visualize and quantify the formation of RAD51 foci, a marker of homologous recombination DNA repair.

  • Reagents and Materials:

    • Cells grown on coverslips

    • This compound stock solution (in DMSO)

    • DNA-damaging agent (e.g., cisplatin or IR)

    • Fixation solution (e.g., 4% paraformaldehyde)

    • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

    • Blocking solution (e.g., 5% BSA in PBS)

    • Primary antibody: anti-RAD51

    • Fluorescently labeled secondary antibody

    • DAPI (for nuclear counterstaining)

    • Antifade mounting medium

    • Fluorescence microscope

  • Procedure:

    • Treat cells grown on coverslips with this compound and/or a DNA-damaging agent.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with permeabilization buffer.

    • Block non-specific antibody binding with blocking solution.

    • Incubate with the anti-RAD51 primary antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Visualize the cells using a fluorescence microscope and quantify the number of RAD51 foci per nucleus.

Conclusion

This compound is a valuable research tool for investigating the intricacies of the cell cycle and the DNA damage response. Its dual inhibitory activity against both CDKs and ATR makes it a compelling candidate for further investigation in cancer therapy, particularly in combination with DNA-damaging agents. The experimental protocols provided in this guide offer a solid foundation for researchers to explore the multifaceted biological effects of this potent inhibitor.

References

NU6027's Role in G2/M Checkpoint Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NU6027 is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and Ataxia Telangiectasia and Rad3-related (ATR) kinase, key regulators of cell cycle progression and the DNA damage response. Initially developed as a CDK2 inhibitor, this compound has garnered significant interest for its ability to modulate the G2/M cell cycle checkpoint, a critical control point that prevents cells with damaged DNA from entering mitosis. This technical guide provides an in-depth analysis of this compound's mechanism of action at the G2/M checkpoint, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. The information presented herein is intended to serve as a comprehensive resource for researchers in oncology, cell biology, and drug development.

Introduction

The G2/M checkpoint is a crucial surveillance mechanism that ensures the fidelity of cell division by arresting the cell cycle in response to DNA damage, allowing time for repair before the initiation of mitosis. The core machinery of this checkpoint involves the activation of protein kinases such as ATM and ATR, which in turn activate downstream kinases Chk1 and Chk2. These effector kinases then inactivate the Cdc25 phosphatase, preventing the activation of the Cyclin B1/CDK1 complex, the master regulator of mitotic entry. Dysregulation of the G2/M checkpoint is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

This compound has emerged as a significant tool for studying and targeting the G2/M checkpoint. Its dual inhibitory action on both CDKs and ATR provides a multi-faceted approach to modulating cell cycle control. This guide will explore the molecular basis of this compound's activity, its impact on G2/M checkpoint dynamics, and provide practical information for its application in a research setting.

Mechanism of Action

This compound exerts its biological effects through the competitive inhibition of ATP binding to the kinase domain of its target proteins. Its primary targets relevant to the G2/M checkpoint are CDK1, CDK2, and ATR.

  • CDK1 and CDK2 Inhibition: CDK1, in complex with Cyclin B1, is the primary driver of entry into mitosis. CDK2, complexed with Cyclin A, is active in the S and G2 phases and also contributes to the regulation of the G2/M transition. By inhibiting CDK1 and CDK2, this compound can directly interfere with the core machinery that governs the progression from G2 to M phase.

  • ATR Inhibition: ATR is a key sensor of single-stranded DNA, which often arises at sites of stalled replication forks or during the processing of DNA damage. Upon activation, ATR phosphorylates and activates Chk1, which in turn inhibits Cdc25, leading to G2/M arrest. By inhibiting ATR, this compound can prevent the initiation of this signaling cascade, thereby overriding the G2/M checkpoint arrest induced by DNA damage.

The predominant effect of this compound observed in numerous studies is the abrogation or attenuation of the G2/M checkpoint , particularly in cells subjected to DNA damaging agents. Rather than inducing an arrest, this compound's inhibition of the ATR-Chk1 pathway allows cells with damaged DNA to bypass the G2/M checkpoint and prematurely enter mitosis, often leading to mitotic catastrophe and cell death. This makes this compound a potent sensitizer to DNA-damaging chemotherapeutics and radiation.

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects on cancer cell lines.

Table 1: Inhibitory Activity of this compound

TargetParameterValueReference
CDK1Ki2.5 µM
CDK2Ki1.3 µM
ATRKi0.4 µM
DNA-PKKi2.2 µM
ATR (cellular)IC506.7 µM (MCF7 cells)
ATR (cellular)IC502.8 µM (GM847KD cells)

Table 2: Cellular Effects of this compound

Cell LineParameterValueConditionsReference
Human Tumor Cell Lines (mean)GI5010 µM48-hour exposure
MCF7G2/M Arrest AttenuationSignificant inhibition of camptothecin-induced G2/M arrest4 or 10 µM this compound, 24-hour exposure
EM-C11Apoptosis Induction7.5% early apoptosis4 µM this compound, 48-hour treatment

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound and/or a DNA damaging agent for the desired time.

  • Cell Harvest: Harvest cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

  • Incubation: Incubate the cells on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks.

  • Staining: Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol. Wash the cell pellet with PBS and centrifuge again. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Excite PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm. Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases.

In Vitro Kinase Assay for CDK1/CDK2 Inhibition

This protocol outlines a method to determine the inhibitory activity of this compound on CDK1 and CDK2.

Materials:

  • Active CDK1/Cyclin B1 and CDK2/Cyclin A enzyme complexes

  • Histone H1 (as a substrate)

  • ATP, [γ-³²P]ATP

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • This compound

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase assay buffer, the respective CDK/Cyclin complex, and Histone H1.

  • Inhibitor Addition: Add varying concentrations of this compound or DMSO (vehicle control) to the reaction tubes.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km for the enzyme.

  • Incubation: Incubate the reactions at 30°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of incorporated ³²P into the Histone H1 substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value by plotting the inhibition data against the logarithm of the inhibitor concentration.

Western Blotting for G2/M Checkpoint Proteins

This protocol details the detection of key G2/M checkpoint proteins by Western blotting.

Materials:

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein Assay Reagent (e.g., BCA assay)

  • Laemmli Sample Buffer

  • SDS-PAGE gels

  • Transfer Buffer

  • PVDF or Nitrocellulose membrane

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-Cyclin B1, anti-CDK1, anti-phospho-Chk1 (Ser345))

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • Sample Preparation: Mix the desired amount of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Visualizations

Signaling Pathways

G2_M_Checkpoint_and_NU6027_Inhibition cluster_DNA_Damage DNA Damage cluster_Checkpoint_Activation Checkpoint Activation cluster_Mitotic_Entry Mitotic Entry cluster_Inhibitor Inhibitor DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates (activates) Cdc25 Cdc25 Chk1->Cdc25 phosphorylates (inhibits) Cyclin B1/CDK1 Cyclin B1/CDK1 Cdc25->Cyclin B1/CDK1 dephosphorylates (activates) Mitosis Mitosis Cyclin B1/CDK1->Mitosis drives This compound This compound This compound->ATR inhibits This compound->Cyclin B1/CDK1 inhibits

Caption: this compound inhibits ATR and CDK1, abrogating the G2/M checkpoint.

Experimental Workflow

Experimental_Workflow_Cell_Cycle_Analysis cluster_Cell_Culture Cell Culture & Treatment cluster_Sample_Preparation Sample Preparation cluster_Data_Acquisition_Analysis Data Acquisition & Analysis Plate Cells Plate Cells Treat with this compound Treat with this compound Plate Cells->Treat with this compound Harvest Cells Harvest Cells Treat with this compound->Harvest Cells Fix in Ethanol Fix in Ethanol Harvest Cells->Fix in Ethanol Stain with PI Stain with PI Fix in Ethanol->Stain with PI Flow Cytometry Flow Cytometry Stain with PI->Flow Cytometry Histogram Analysis Histogram Analysis Flow Cytometry->Histogram Analysis Determine Cell Cycle Phases Determine Cell Cycle Phases Histogram Analysis->Determine Cell Cycle Phases

Caption: Workflow for analyzing cell cycle distribution after this compound treatment.

Logical Relationship

Logical_Relationship_NU6027_Action cluster_Cause Cause cluster_Cellular_Response Cellular Response cluster_Intervention Intervention cluster_Outcome Outcome DNA Damage DNA Damage ATR Activation ATR Activation DNA Damage->ATR Activation G2/M Arrest G2/M Arrest ATR Activation->G2/M Arrest Checkpoint Abrogation Checkpoint Abrogation This compound This compound This compound->ATR Activation inhibits This compound->Checkpoint Abrogation leads to Mitotic Entry with Damaged DNA Mitotic Entry with Damaged DNA Checkpoint Abrogation->Mitotic Entry with Damaged DNA

Caption: Logical flow of this compound's action on the G2/M checkpoint.

Conclusion

This compound is a valuable pharmacological tool for the investigation of the G2/M checkpoint. Its ability to inhibit both CDKs and ATR allows for the potent abrogation of DNA damage-induced G2/M arrest. This property not only provides insights into the fundamental mechanisms of cell cycle control but also holds therapeutic promise for sensitizing cancer cells to genotoxic agents. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of the G2/M checkpoint and related cellular processes. Further research into the clinical applications of this compound and other ATR inhibitors is warranted.

Initial Assessment of NU6027 in Breast and Ovarian Cancer Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU6027, originally developed as a cyclin-dependent kinase 2 (CDK2) inhibitor, has emerged as a potent inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3][4] This technical guide provides an in-depth initial assessment of this compound in preclinical breast and ovarian cancer models, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. The findings highlight the potential of this compound as a chemosensitizing agent and in synthetic lethality approaches, offering a promising avenue for cancer therapy.

Mechanism of Action: Dual ATR/CDK Inhibition

This compound exhibits a dual inhibitory activity, primarily targeting ATR with a lesser effect on CDK2.[1][5] ATR is a key protein kinase that is activated by stalled replication forks and DNA damage, initiating a signaling cascade to promote cell cycle arrest and DNA repair.[1][2][4] By inhibiting ATR, this compound disrupts these critical cellular processes, leading to increased sensitivity of cancer cells to DNA-damaging agents.[1][2][3][4] Its inhibitory effect on CDK2 also contributes to its anticancer properties by causing a modest G1 arrest.[1]

Key Signaling Pathway Affected by this compound

The primary mechanism of action of this compound involves the inhibition of the ATR-CHK1 signaling pathway. This pathway is crucial for the cellular response to DNA damage and replication stress.

NU6027_ATR_Pathway cluster_0 Cellular Stress cluster_1 ATR Signaling Cascade cluster_2 Cellular Responses DNA Damage\n(e.g., Cisplatin, HU) DNA Damage (e.g., Cisplatin, HU) ATR ATR DNA Damage\n(e.g., Cisplatin, HU)->ATR Stalled Replication Forks Stalled Replication Forks Stalled Replication Forks->ATR CHK1 CHK1 ATR->CHK1 phosphorylates pCHK1 p-CHK1 (S345) CHK1->pCHK1 G2/M Checkpoint\nActivation G2/M Checkpoint Activation pCHK1->G2/M Checkpoint\nActivation RAD51 Focus\nFormation RAD51 Focus Formation pCHK1->RAD51 Focus\nFormation This compound This compound This compound->ATR inhibits This compound->G2/M Checkpoint\nActivation attenuates This compound->RAD51 Focus\nFormation inhibits Cell Survival Cell Survival G2/M Checkpoint\nActivation->Cell Survival Apoptosis Apoptosis G2/M Checkpoint\nActivation->Apoptosis Homologous\nRecombination Repair Homologous Recombination Repair RAD51 Focus\nFormation->Homologous\nRecombination Repair Homologous\nRecombination Repair->Cell Survival Homologous\nRecombination Repair->Apoptosis

Caption: this compound inhibits the ATR-CHK1 signaling pathway, leading to attenuated G2/M arrest and impaired homologous recombination.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in breast and ovarian cancer models.

Table 1: Inhibitory Activity of this compound
Cell LineTargetIC50 (µM)Notes
MCF7 (Breast Cancer)ATR6.7 ± 2.3Measured by inhibition of hydroxyurea-induced CHK1 phosphorylation.[1][2]
GM847KD (Fibroblasts)ATR2.8Single experiment.[1]
-CDK1Ki = 2.5ATP-competitive inhibitor.[5]
-CDK2Ki = 1.3ATP-competitive inhibitor.[5]
Table 2: Chemosensitization Effect of this compound in MCF7 Breast Cancer Cells
Cytotoxic AgentThis compound Conc. (µM)Fold Sensitization
Cisplatin41.4
108.7
Doxorubicin41.3
102.5
Camptothecin41.4
102.0
Hydroxyurea41.8
Ionizing Radiation (2 Gy)101.4

Data compiled from a study by Peasland et al., which demonstrated that this compound significantly potentiates the cytotoxicity of various DNA-damaging agents in MCF7 cells.[2]

Table 3: Chemosensitization Effect of this compound in A2780 Ovarian Cancer Cells
Cytotoxic AgentThis compound Conc. (µM)Fold SensitizationNotes
Cisplatin4SignificantA2780 cells were the only line significantly sensitized at this concentration.[2]
1020Greatest chemosensitization observed in A2780 cells compared to CP70-B1 and CP70-A2 cells.[2]
Temozolomide10-Caused a further 50% reduction in survival, though not statistically significant.[2]
Table 4: Effect of this compound on Cell Cycle Distribution
Cell LineTreatment% of Cells in G2/M
MCF7Camptothecin43 ± 6
Camptothecin + 10 µM this compound29 ± 2

This compound significantly attenuates the G2/M arrest induced by camptothecin in MCF7 cells.[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the assessment of this compound.

Cell Viability and Cytotoxicity Assay (Colony Formation)

This assay determines the long-term survival of cells after treatment with this compound alone or in combination with other cytotoxic agents.

Colony_Formation_Workflow A Seed exponentially growing cells B Treat with this compound and/or cytotoxic agent for 24h A->B C Harvest and seed for colony formation in drug-free medium B->C D Incubate for 7-14 days C->D E Fix and stain colonies (e.g., with crystal violet) D->E F Count colonies and calculate survival fraction E->F

Caption: Workflow for a colony formation assay to assess cell viability.

Protocol:

  • Exponentially growing breast or ovarian cancer cells are exposed to various concentrations of this compound and/or a cytotoxic agent for 24 hours.[2]

  • Following treatment, cells are harvested, counted, and seeded in triplicate at a low density in 6-well plates with drug-free medium to allow for colony formation.

  • Plates are incubated for a period of 7-14 days, allowing single cells to proliferate and form visible colonies.

  • Colonies are then fixed with a solution such as methanol and stained with 0.4% crystal violet.[2]

  • The number of colonies is counted, and the survival fraction is calculated as a percentage of the vehicle-treated control.

ATR Activity Assay (Western Blot for p-CHK1)

This assay measures the inhibition of ATR kinase activity by detecting the phosphorylation of its downstream target, CHK1, at serine 345.

Protocol:

  • Cells are treated with a DNA-damaging agent that induces ATR activity, such as hydroxyurea (10 mM), in the presence or absence of this compound for 24 hours.[2]

  • Whole-cell lysates are prepared, and protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against phosphorylated CHK1 (Ser345) and total CHK1.[2]

  • After washing, the membrane is incubated with a corresponding secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the p-CHK1 band is normalized to the total CHK1 band to determine the extent of ATR inhibition.

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).

Cell_Cycle_Analysis_Workflow A Treat cells with this compound and/or DNA damaging agent B Harvest and fix cells (e.g., with 70% ethanol) A->B C Treat with RNase A B->C D Stain DNA with Propidium Iodide (PI) C->D E Analyze by flow cytometry D->E F Quantify cell population in G1, S, and G2/M phases E->F

Caption: Workflow for cell cycle analysis using flow cytometry.

Protocol:

  • Cells are treated as required for the experiment (e.g., with a DNA-damaging agent and/or this compound).

  • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Fixed cells are washed and then treated with RNase A to remove RNA.

  • Cells are stained with a DNA intercalating dye, such as propidium iodide (PI).

  • The DNA content of individual cells is measured using a flow cytometer.

  • The resulting data is analyzed to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Homologous Recombination (HR) Assay (RAD51 Focus Formation)

This immunofluorescence-based assay assesses the functionality of the homologous recombination DNA repair pathway by visualizing the formation of RAD51 foci at sites of DNA damage.

Protocol:

  • Cells are grown on coverslips and treated with a DNA-damaging agent to induce double-strand breaks.

  • Following treatment, cells are fixed and permeabilized.

  • Cells are then incubated with a primary antibody against RAD51.

  • After washing, a fluorescently labeled secondary antibody is applied.

  • Nuclei are counterstained with DAPI.

  • Coverslips are mounted on slides, and the formation of distinct RAD51 nuclear foci is observed and quantified using a fluorescence microscope. Inhibition of RAD51 focus formation by this compound indicates impaired homologous recombination.[2]

Synthetic Lethality: A Promising Therapeutic Strategy

A significant finding from the initial assessment of this compound is its ability to induce synthetic lethality in cancer cells with specific DNA repair defects.[1][2] This occurs when the inhibition of two separate pathways (in this case, ATR and another DNA repair pathway) is lethal to a cell, while the inhibition of either pathway alone is not.

Synthetic Lethality with PARP Inhibition

This compound has been shown to be synthetically lethal in combination with Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2] PARP is crucial for the repair of single-strand DNA breaks. When PARP is inhibited, these breaks can lead to the formation of double-strand breaks during DNA replication. In cells with functional homologous recombination (HR), these double-strand breaks can be repaired. However, since this compound inhibits ATR and consequently impairs HR, the combination of a PARP inhibitor and this compound leads to an accumulation of lethal DNA damage and cell death.[2]

Synthetic_Lethality_PARP cluster_0 DNA Damage & Repair cluster_1 Cell Fate Single-Strand Break (SSB) Single-Strand Break (SSB) PARP PARP Single-Strand Break (SSB)->PARP recruits Double-Strand Break (DSB) Double-Strand Break (DSB) Single-Strand Break (SSB)->Double-Strand Break (DSB) leads to Cell Survival Cell Survival PARP->Cell Survival enables repair PARP Inhibitor PARP Inhibitor PARP Inhibitor->PARP inhibits Synthetic Lethality\n(Cell Death) Synthetic Lethality (Cell Death) PARP Inhibitor->Synthetic Lethality\n(Cell Death) Homologous Recombination (HR) Homologous Recombination (HR) Double-Strand Break (DSB)->Homologous Recombination (HR) repaired by Homologous Recombination (HR)->Cell Survival This compound This compound This compound->Homologous Recombination (HR) inhibits via ATR This compound->Synthetic Lethality\n(Cell Death)

Caption: Synthetic lethality induced by the combination of a PARP inhibitor and this compound.

Synthetic Lethality in XRCC1-Deficient Cells

This compound has also demonstrated synthetic lethality in cells deficient in X-ray repair cross-complementing protein 1 (XRCC1).[1][2] XRCC1 is a key scaffold protein in the base excision repair and single-strand break repair pathways. In XRCC1-deficient cells, there is an increased reliance on ATR-dependent signaling to cope with the resulting DNA damage. Inhibition of ATR by this compound in this context leads to catastrophic genomic instability and cell death.[2]

Conclusion and Future Directions

The initial assessment of this compound in breast and ovarian cancer models reveals its potential as a targeted therapeutic agent. Its ability to inhibit ATR, sensitize cancer cells to a broad range of DNA-damaging agents, and induce synthetic lethality in specific genetic contexts warrants further investigation. Future preclinical studies should focus on in vivo efficacy in xenograft and patient-derived xenograft (PDX) models. Furthermore, the identification of predictive biomarkers for sensitivity to this compound, both as a single agent and in combination therapies, will be crucial for its clinical development. The dual inhibition of ATR and CDK2 by this compound presents a unique therapeutic opportunity that could be particularly effective in cancers with underlying DNA repair deficiencies and cell cycle dysregulation.

References

An In-depth Technical Guide to NU6027 and its Interaction with the p53 Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NU6027 is a potent, ATP-competitive inhibitor with a multi-kinase inhibitory profile, most notably targeting Cyclin-Dependent Kinases (CDKs) and key players in the DNA Damage Response (DDR) pathway, including Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] This technical guide provides a comprehensive overview of this compound, with a specific focus on its interaction with the p53 tumor suppressor pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows to facilitate further research and drug development efforts.

Introduction

Initially developed as a CDK inhibitor, this compound has emerged as a valuable tool for investigating the cellular response to DNA damage due to its potent inhibition of ATR.[4][5] The ATR kinase is a critical apical kinase in the DDR, activated by single-stranded DNA (ssDNA) regions that arise at stalled replication forks or during the processing of DNA lesions.[2] Activation of ATR triggers a signaling cascade that culminates in cell cycle arrest, DNA repair, and, in some contexts, apoptosis.[6] The tumor suppressor protein p53 is a crucial downstream effector of the ATR signaling pathway, and its activation is pivotal for mediating the cellular response to genotoxic stress.[3] Understanding the interplay between this compound and the p53 pathway is therefore critical for elucidating its mechanism of action and its potential as a therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the inhibitory activity of this compound and its effects on various cell lines.

Table 1: Inhibitory Activity of this compound

TargetParameterValue (µM)Notes
CDK1Ki2.5ATP-competitive inhibition.[1][3]
CDK2Ki1.3ATP-competitive inhibition.[1][3]
CDK1IC502.9[5]
CDK2IC502.2[5]
ATRKi0.4[2][3]
ATR (cellular)IC506.7 ± 2.3In MCF7 cells, determined by inhibition of CHK1 phosphorylation.[1][7]
ATR (cellular)IC502.8In GM847KD cells.[1][7]
DNA-PKKi2.2[2][3]

Table 2: Cellular Effects of this compound

Cell LineParameterValue (µM)Condition
Human Tumor Cell Lines (mean)GI5010 ± 648-hour exposure.[1]
MCF7Cisplatin Sensitization1.4-fold (4 µM this compound), 8.7-fold (10 µM this compound)[8]
MCF7Doxorubicin Sensitization1.3-fold (4 µM this compound), 2.5-fold (10 µM this compound)[8]
MCF7Camptothecin Sensitization1.4-fold (4 µM this compound), 2.0-fold (10 µM this compound)[8]
MCF7Hydroxyurea Sensitization1.8-fold (4 µM this compound)[8]
A2780 (p53-functional)Cisplatin SensitizationGreater than in p53-mutant cells.[5]
CP70 (p53-mutant)Temozolomide SensitizationGreater than in p53-functional cells.[5]

Core Signaling Pathway: ATR-p53 Axis and this compound's Point of Intervention

Upon DNA damage, such as stalled replication forks, ATR is activated and phosphorylates a plethora of downstream targets, including the checkpoint kinase 1 (CHK1).[2] Phosphorylated CHK1, in turn, phosphorylates p53 at key serine residues, leading to its stabilization and activation.[3] Activated p53 then acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest (e.g., CDKN1A encoding p21) and apoptosis (e.g., BAX, PUMA).[9] this compound, by directly inhibiting the kinase activity of ATR, blocks this signaling cascade at its origin.

NU6027_p53_Pathway cluster_stress Cellular Stress cluster_atr_activation ATR Activation cluster_p53_regulation p53 Regulation cluster_cellular_response Cellular Response DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates p53 p53 CHK1->p53 phosphorylates (stabilizes) MDM2 MDM2 p53->MDM2 induces transcription p21 p21 p53->p21 induces transcription Apoptosis Apoptosis p53->Apoptosis induces MDM2->p53 promotes degradation Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest mediates This compound This compound This compound->ATR inhibits

Caption: this compound inhibits the ATR-p53 signaling pathway.

Key Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Western Blot for CHK1 Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on ATR kinase activity by measuring the phosphorylation of its direct substrate, CHK1.

Workflow Diagram:

Western_Blot_Workflow start Start cell_culture 1. Cell Culture & Treatment (e.g., MCF7, A2780) start->cell_culture lysis 2. Cell Lysis (RIPA buffer + protease/phosphatase inhibitors) cell_culture->lysis quantification 3. Protein Quantification (BCA assay) lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer (PVDF membrane) sds_page->transfer blocking 6. Blocking (5% non-fat milk or BSA in TBST) transfer->blocking primary_ab 7. Primary Antibody Incubation (anti-p-CHK1 Ser345, anti-CHK1, anti-Actin) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Image Analysis & Quantification detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis of CHK1 phosphorylation.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., MCF7, A2780) and allow them to adhere overnight. Treat with this compound at desired concentrations (e.g., 4 µM, 10 µM) for a specified time (e.g., 2 hours) before inducing DNA damage with an agent like hydroxyurea (e.g., 1 mM for 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-CHK1 (Ser345), total CHK1, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution, particularly its ability to abrogate the G2/M checkpoint.

Workflow Diagram:

Flow_Cytometry_Workflow start Start cell_treatment 1. Cell Treatment (this compound +/- DNA damaging agent) start->cell_treatment harvesting 2. Cell Harvesting (Trypsinization) cell_treatment->harvesting fixation 3. Cell Fixation (Cold 70% Ethanol) harvesting->fixation staining 4. Staining (Propidium Iodide + RNase A) fixation->staining acquisition 5. Data Acquisition (Flow Cytometer) staining->acquisition analysis 6. Data Analysis (Cell cycle modeling software) acquisition->analysis end End analysis->end

Caption: Workflow for cell cycle analysis by flow cytometry.

Methodology:

  • Cell Treatment: Treat cells with this compound and/or a DNA damaging agent as described for the Western blot protocol.

  • Cell Harvesting: Harvest cells by trypsinization and wash with PBS.

  • Cell Fixation: Fix cells by dropwise addition of ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the stained cells using a flow cytometer, collecting fluorescence data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.

Clonogenic Survival Assay

This assay assesses the long-term potentiation of cytotoxicity of DNA-damaging agents by this compound.

Methodology:

  • Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells/well in a 6-well plate) and allow them to attach.

  • Treatment: Treat the cells with this compound and a cytotoxic agent for a defined period (e.g., 24 hours).

  • Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 10-14 days to allow for colony formation.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically >50 cells).

  • Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Immunofluorescence for RAD51 Foci

This method is used to visualize and quantify the inhibition of homologous recombination repair by this compound through the detection of RAD51 foci formation.

Methodology:

  • Cell Culture on Coverslips: Grow cells on coverslips and treat with this compound and a DNA-damaging agent that induces double-strand breaks.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100.

  • Blocking: Block with a suitable blocking buffer (e.g., 5% BSA in PBS) to reduce non-specific antibody binding.

  • Antibody Staining: Incubate with a primary antibody against RAD51, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and count the number of cells with RAD51 foci (typically >5 foci per nucleus).

Conclusion

This compound is a valuable pharmacological tool for probing the ATR-CHK1-p53 signaling pathway. Its ability to inhibit ATR kinase activity leads to the abrogation of the G2/M checkpoint and sensitizes cancer cells, particularly those with functional p53, to DNA-damaging agents. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and other ATR inhibitors in oncology. Future studies should aim to further quantify the direct effects of this compound on p53 phosphorylation and its downstream transcriptional targets to provide a more complete picture of its mechanism of action.

References

Methodological & Application

Application Notes and Protocols for NU6027 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU6027 is a potent, cell-permeable, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3][4] Primarily targeting CDK1, CDK2, and ATR, this compound has emerged as a valuable tool in cancer research and drug development.[1][2][3] Its ability to disrupt cell cycle progression and DNA damage response (DDR) pathways makes it a subject of interest for sensitizing cancer cells to conventional chemotherapies and for exploiting synthetic lethalities.[2][5][6] These application notes provide detailed protocols for utilizing this compound in various cell culture experiments.

Mechanism of Action

This compound exerts its biological effects through the inhibition of key kinases involved in cell cycle control and the DNA damage response. It competitively binds to the ATP-binding pocket of CDK1 and CDK2, crucial regulators of cell cycle transitions.[1][4] Additionally, this compound inhibits the ATR kinase, a central player in the DDR pathway that is activated by single-stranded DNA at stalled replication forks.[5][6][7] Inhibition of ATR prevents the downstream phosphorylation and activation of its substrate, Checkpoint Kinase 1 (CHK1), leading to the abrogation of the G2/M cell cycle checkpoint and impairment of homologous recombination (HR)-mediated DNA repair.[5][6] This dual inhibition of CDKs and ATR makes this compound an effective agent for inducing cell cycle arrest and sensitizing cancer cells to DNA-damaging agents.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro studies.

Table 1: Inhibitory Activity of this compound

TargetParameterValueCell Line/SystemReference
CDK1Ki2.5 µMNot specified[1][3]
CDK2Ki1.3 µMNot specified[1][3]
ATRIC506.7 µMMCF7[2][5][7]
ATRIC502.8 µMGM847KD[2]
DNA-PKKi2.2 µMNot specified[2][3]

Table 2: Cellular Effects of this compound

EffectParameterValueCell LineTreatment ConditionsReference
Growth InhibitionGI5010 ± 6 µMHuman Tumor Cells (mean)48 hours[1]
Inhibition of pCHK1S345% Inhibition70 ± 12%Not specified10 µM[1]
Inhibition of pRbT821% Inhibition42 ± 27%Not specified10 µM[1]
Apoptosis Induction% Early Apoptosis7.5%EM-C114 µM, 48 hours[2]

Table 3: Potentiation of Cytotoxic Agents by this compound in MCF7 Cells

AgentThis compound ConcentrationFold PotentiationReference
Cisplatin4 µM1.4[2][4]
Cisplatin10 µM8.7[2]
Doxorubicin4 µM1.3[2]
Doxorubicin10 µM2.5[2]
Camptothecin4 µM1.4[2]
Camptothecin10 µM2.0[2]
Hydroxyurea4 µM1.8[2][4]

Signaling Pathways and Experimental Workflows

NU6027_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_ddr DNA Damage Response CDK1_CyclinB CDK1/Cyclin B CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinA CDK2/Cyclin A G1_S G1/S Transition S_Phase S Phase G2_M G2/M Transition DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR CHK1 CHK1 pCHK1 p-CHK1 (Active) G2_M_Arrest G2/M Arrest HR_Repair Homologous Recombination Repair RAD51 RAD51 This compound This compound This compound->CDK1_CyclinB inhibits This compound->CDK2_CyclinE This compound->CDK2_CyclinA This compound->ATR inhibits

Figure 1: this compound inhibits CDK1/2 and ATR signaling pathways.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture 1. Seed Cells Treatment 2. Treat with this compound (and/or other agents) Incubation 3. Incubate (Specified duration) Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Incubation->Cell_Cycle Western_Blot Western Blot (e.g., for p-CHK1) Incubation->Western_Blot HR_Assay Homologous Recombination (e.g., RAD51 foci) Incubation->HR_Assay Data_Quant 4. Data Quantification Interpretation 5. Interpretation

Figure 2: General experimental workflow for this compound studies.

Experimental Protocols

Preparation of this compound Stock Solution
  • Solubility : this compound is soluble in DMSO (5.5 mg/mL) and Ethanol (3 mg/mL).[7] For cell culture experiments, DMSO is the recommended solvent.

  • Stock Solution Preparation :

    • Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

    • For example, to make a 10 mM stock, dissolve 2.51 mg of this compound (MW: 251.28 g/mol ) in 1 mL of DMSO.

    • Sonication may be required to fully dissolve the compound.[7]

  • Storage :

    • Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

    • Protect the stock solution from light.[1]

    • It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is adapted from a general MTT assay protocol and is suitable for assessing the cytotoxic effects of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Treatment :

    • Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

    • Remove the old medium and add 100 µL of the medium containing the desired concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation : Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition : Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization : Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the GI50 (concentration that inhibits cell growth by 50%).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the cell cycle distribution of cells treated with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 6-well plates

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment : Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24 hours).

  • Cell Harvesting :

    • Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.

    • Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation :

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (overnight is recommended).

  • Staining :

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation : Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis :

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit) to analyze the cell cycle distribution based on the DNA content histogram. This will allow for the quantification of cells in the G1, S, and G2/M phases.

Protocol 3: Western Blot for p-CHK1 (Ser345)

This protocol is for the detection of phosphorylated CHK1, a key downstream target of ATR, to assess the inhibitory activity of this compound on the ATR pathway.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 6-well plates

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-CHK1 (Ser345) and anti-total CHK1

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment : Seed cells in 6-well plates and treat with this compound as described previously. It is often necessary to co-treat with a DNA-damaging agent (e.g., hydroxyurea or UV radiation) to induce CHK1 phosphorylation.

  • Protein Extraction :

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration.

  • SDS-PAGE and Transfer :

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-CHK1 (Ser345) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing :

    • The membrane can be stripped and re-probed with an antibody against total CHK1 and a loading control to normalize the p-CHK1 signal.

  • Data Analysis : Quantify the band intensities using densitometry software. Normalize the p-CHK1 signal to the total CHK1 signal and then to the loading control.

Conclusion

This compound is a versatile research tool for investigating the roles of CDKs and ATR in cell cycle regulation and the DNA damage response. The protocols outlined in these application notes provide a framework for conducting key in vitro experiments to characterize the effects of this compound on cancer cells. Proper experimental design, including appropriate controls and concentration ranges, is crucial for obtaining reliable and interpretable data. These studies will contribute to a better understanding of the therapeutic potential of targeting the CDK and ATR pathways in cancer.

References

Optimal NU6027 Concentration for Inhibiting ATR: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of NU6027, a potent ATP-competitive inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase. This document outlines the optimal concentration range for effective ATR inhibition in various cell lines and provides detailed protocols for key experimental assays to assess its biological effects. The provided data and methodologies will aid researchers in designing and executing experiments to investigate the role of the ATR signaling pathway in DNA damage response, cell cycle regulation, and as a target for cancer therapy.

Introduction

The ATR kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic stability. Upon activation by single-stranded DNA, which can arise from various forms of DNA damage and replication stress, ATR phosphorylates a cascade of downstream targets, including Chk1, to initiate cell cycle arrest, promote DNA repair, and prevent apoptosis. Due to its central role in cell survival following DNA damage, ATR has emerged as a promising target for cancer therapy, particularly in combination with DNA-damaging agents or in cancers with specific DNA repair deficiencies.

This compound was initially developed as a cyclin-dependent kinase (CDK) inhibitor but was later identified as a potent inhibitor of ATR.[1][2] It acts as an ATP-competitive inhibitor, targeting the kinase domain of ATR. By inhibiting ATR, this compound can abrogate the G2/M cell cycle checkpoint, impede DNA repair process like homologous recombination, and sensitize cancer cells to chemotherapy and radiotherapy.[1][2]

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound against various kinases and its effects on cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseInhibition ParameterValue (μM)
ATRKi0.4[1]
CDK1Ki2.5[1]
CDK2Ki1.3[1]
DNA-PKKi2.2[1]

Table 2: Cellular Inhibitory Activity of this compound

Cell LineAssayParameterValue (μM)Incubation Time
MCF7ATR Inhibition (pChk1S345)IC506.7 ± 2.324 hours
GM847KDATR Inhibition (pChk1S345)IC502.8[1]24 hours
Human Tumor Cells (Mean)Growth InhibitionGI5010 ± 648 hours

Table 3: Chemosensitization and Radiosensitization Effects of this compound in MCF7 Cells

Sensitizing AgentThis compound Concentration (μM)Fold Potentiation
Cisplatin41.4[1]
Cisplatin108.7[1]
Doxorubicin41.3[1]
Doxorubicin102.5[1]
Camptothecin41.4[1]
Camptothecin102.0[1]
Hydroxyurea41.8[1]
Ionizing Radiation (2Gy)101.4

Signaling Pathways and Experimental Workflows

ATR Signaling Pathway

The following diagram illustrates the central role of ATR in the DNA damage response and the point of inhibition by this compound.

ATR_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., ssDNA, Stalled Forks) ATR ATR DNA_Damage->ATR Chk1 Chk1 ATR->Chk1 phosphorylates pChk1 p-Chk1 (S345) ATR->pChk1 phosphorylates Cell_Cycle_Arrest G2/M Cell Cycle Arrest pChk1->Cell_Cycle_Arrest promotes DNA_Repair DNA Repair (e.g., Homologous Recombination) pChk1->DNA_Repair promotes Apoptosis Apoptosis pChk1->Apoptosis inhibits This compound This compound This compound->ATR

Caption: ATR signaling pathway in response to DNA damage and its inhibition by this compound.

General Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of this compound on cultured cells.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Treat cells with this compound (e.g., 2-10 µM) start->treatment dna_damage Induce DNA Damage (Optional) (e.g., Cisplatin, IR) treatment->dna_damage incubation Incubate for desired time (e.g., 24-48 hours) dna_damage->incubation western Western Blot (p-Chk1, γH2AX) incubation->western viability Cell Viability Assay (MTT, Colony Formation) incubation->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle rad51 RAD51 Foci Formation (Immunofluorescence) incubation->rad51 end Data Analysis & Interpretation western->end viability->end cell_cycle->end rad51->end

Caption: General experimental workflow for studying the effects of this compound.

Experimental Protocols

Western Blot for Phospho-Chk1 (Ser345) Detection

This protocol is designed to assess the inhibition of ATR kinase activity by measuring the phosphorylation of its direct substrate, Chk1, at serine 345.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: rabbit anti-phospho-Chk1 (Ser345), rabbit anti-total Chk1, and a loading control (e.g., mouse anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

  • Chemiluminescent substrate

  • Imaging system (e.g., CCD imager or X-ray film)

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound for the appropriate duration (e.g., 2-24 hours).

    • Induce DNA damage (e.g., with UV, hydroxyurea, or cisplatin) for a short period before harvesting to stimulate ATR activity.

    • Wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Chk1 (Ser345) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated anti-rabbit IgG secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • To confirm equal protein loading and to assess total Chk1 levels, the membrane can be stripped and re-probed with antibodies for total Chk1 and a loading control.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Treat cells with a range of this compound concentrations, alone or in combination with a DNA-damaging agent. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Incubation and Solubilization:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution based on DNA content using propidium iodide (PI) staining.

Materials:

  • Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)

  • Cold 70% ethanol

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization, including the culture medium to collect any floating cells.

    • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in a small amount of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a valuable research tool for investigating the ATR signaling pathway. The optimal concentration for ATR inhibition in cellular assays typically ranges from 2 to 10 µM. At these concentrations, this compound effectively inhibits ATR-mediated Chk1 phosphorylation, abrogates the G2/M checkpoint, and sensitizes cancer cells to DNA-damaging agents. The protocols provided herein offer a starting point for researchers to explore the multifaceted effects of ATR inhibition with this compound in their specific experimental systems. It is recommended to perform dose-response experiments to determine the optimal concentration for each cell line and experimental condition.

References

Preparing NU6027 Stock Solution with DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU6027 is a potent, cell-permeable, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2, and Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3][4][5] Its ability to induce cell cycle arrest and potentiate the effects of DNA-damaging agents makes it a valuable tool in cancer research and drug development.[4][6][7] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as a solvent.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₇N₅O₂[1][2][4]
Molecular Weight251.28 g/mol [2][3][4]
AppearancePurple to pale purple solid[1][3]
CAS Number220036-08-8[1][2][3]

Table 2: Solubility of this compound

SolventSolubilityNotesReference
DMSO 5.5 - 50 mg/mL (21.89 - 198.98 mM) Sonication or warming may be required. [1][2][3][8]
Ethanol~3 mg/mLSonication is recommended.[1][2]
WaterInsoluble or slightly soluble[1][2]
DMF5 mg/mL[8]
DMSO:PBS (pH 7.2) (1:2)0.3 mg/mL[8]

Table 3: Inhibitory Activity of this compound

TargetInhibition Constant (Ki) / IC₅₀Reference
CDK1Kᵢ = 2.5 µM[1][2][3][4][5]
CDK2Kᵢ = 1.3 µM[1][2][3][4][5]
ATRIC₅₀ = 6.7 µM (in MCF7 cells)[4][5][8]
DNA-PKKᵢ = 2.2 µM[1][2]

Signaling Pathway

This compound primarily targets the cell cycle regulation pathway by inhibiting CDKs. Cyclin-dependent kinases are crucial for the progression of the cell cycle.[9][10][11] By inhibiting CDK1 and CDK2, this compound can lead to cell cycle arrest, typically at the G2/M phase, thereby preventing cell proliferation.[6][7]

NU6027_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation CDK Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M G2->M G2/M Checkpoint M->G1 CDK1 CDK1/Cyclin B CDK1->M Promotes M-phase entry CDK2 CDK2/Cyclin E/A CDK2->S Promotes S-phase entry This compound This compound This compound->CDK1 This compound->CDK2

This compound mechanism of action on the cell cycle.

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (CAS: 220036-08-8)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Safety Precautions: Wear appropriate PPE. Handle this compound powder in a chemical fume hood to avoid inhalation.

  • Determine the required mass of this compound:

    • The molecular weight of this compound is 251.28 g/mol .

    • To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution, the required mass is:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 1 mL x (1 L / 1000 mL) x 251.28 g/mol x (1000 mg / 1 g) = 2.51 mg

  • Weighing this compound:

    • Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

    • Carefully weigh out 2.51 mg of this compound powder into the tube.

  • Adding DMSO:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolving this compound:

    • Cap the tube securely and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the tube for 5-10 minutes or warm the solution in a water bath at 37-45°C until the solid is completely dissolved.[1] It is important to use fresh, anhydrous DMSO as moisture can reduce solubility.[2]

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C or -80°C for long-term storage.[1][2] Stock solutions are stable for at least 6 months to a year when stored properly.[1][2][3] For frequent use, a small aliquot can be stored at 4°C for up to a week.[1]

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

NU6027_Stock_Prep_Workflow start Start: Prepare Materials weigh Weigh 2.51 mg this compound start->weigh add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve check_solubility Check for Undissolved Particles dissolve->check_solubility sonicate_heat Sonicate or Warm (37-45°C) check_solubility->sonicate_heat Yes aliquot Aliquot into Single-Use Tubes check_solubility->aliquot No sonicate_heat->dissolve store Store at -20°C or -80°C aliquot->store end End: Stock Solution Ready store->end

Workflow for preparing this compound stock solution.

Dilution of Stock Solution for Cell-Based Assays

For cell culture experiments, the DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Example Dilution to 10 µM Working Concentration:

  • Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of sterile cell culture medium. This results in a 10 µM working solution.

  • Alternatively, for a smaller volume, add 0.5 µL of the 10 mM stock to 499.5 µL of medium.

  • Gently mix the working solution before adding it to the cell culture wells. To avoid precipitation, it is recommended to pre-warm both the stock solution and the culture medium to 37°C before dilution.[1]

Conclusion

This application note provides a comprehensive guide for the preparation and handling of this compound stock solutions. Adherence to these protocols will ensure the accurate and effective use of this potent CDK and ATR inhibitor in research and development applications. Always refer to the specific product datasheet from your supplier for any lot-specific information.

References

Application Notes and Protocols: Utilizing NU6027 in Combination with Cisplatin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisplatin is a cornerstone of chemotherapy for various solid tumors, exerting its cytotoxic effects primarily through the induction of DNA crosslinks, which subsequently triggers apoptosis.[1][2][3] However, intrinsic and acquired resistance, often mediated by efficient DNA damage repair (DDR) mechanisms, can limit its therapeutic efficacy.[4][5] A promising strategy to overcome this resistance is the combination of cisplatin with inhibitors of the DDR pathway.

NU6027 is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), specifically CDK1 and CDK2, and also a potent inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[4][6][7] ATR is a critical sensor of single-stranded DNA and plays a pivotal role in the cellular response to DNA damage, including that induced by cisplatin.[1][5] By inhibiting ATR, this compound can abrogate the G2/M cell cycle checkpoint, prevent the repair of cisplatin-induced DNA lesions, and thereby synergistically enhance the cytotoxic effects of cisplatin in cancer cells.[1][6]

These application notes provide a comprehensive overview of the use of this compound in combination with cisplatin, including detailed protocols for key in vitro experiments and a summary of expected quantitative outcomes.

Data Presentation

The combination of this compound and cisplatin has been shown to significantly increase the sensitivity of cancer cells to cisplatin. The following tables summarize the quantitative data from various studies.

Table 1: Potentiation of Cisplatin Cytotoxicity by this compound in Cancer Cell Lines

Cell LineThis compound Concentration (μM)Fold Potentiation of Cisplatin CytotoxicityReference
MCF741.4[7]
MCF7108.7[7]
A27804Significant Sensitization[1]
A27801020[1]
CP70-B1102[1]
CP70-A2102[1]
GM847KD (ATR-proficient)Not Specified2[1]

Table 2: Inhibitory Activity of this compound

TargetInhibition MetricValue (μM)Cell LineReference
ATRIC506.7MCF7[1][6][7]
ATRIC502.8GM847KD[4][7]
CDK1Ki2.5-[4][7]
CDK2Ki1.3-[4][7]

Table 3: Illustrative Apoptosis and Cell Cycle Data for this compound and Cisplatin Combination

TreatmentCell Line% Early Apoptosis (Annexin V+/PI-)% G2/M PhaseReference
ControlEM-C111.73-[7]
This compound (4 µM)EM-C117.5-[7]
CamptothecinMCF7-Increased[1]
Camptothecin + this compound (4 µM)MCF7-Attenuated G2/M arrest[1]
Camptothecin + this compound (10 µM)MCF7-Attenuated G2/M arrest[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by the combination treatment and a general workflow for in vitro experiments.

cisplatin_NU6027_pathway cluster_0 Cisplatin Action cluster_1 DNA Damage Response (DDR) cluster_2 This compound Action cluster_3 Cell Cycle Progression cluster_4 Cellular Outcomes cisplatin Cisplatin dna_damage DNA Crosslinks cisplatin->dna_damage atr ATR dna_damage->atr apoptosis Apoptosis dna_damage->apoptosis overwhelming damage chk1 CHK1 atr->chk1 g2m_checkpoint G2/M Checkpoint Activation chk1->g2m_checkpoint dna_repair DNA Repair (e.g., HR) chk1->dna_repair cell_survival Cell Survival g2m_checkpoint->cell_survival allows for repair dna_repair->cell_survival This compound This compound This compound->atr cdk1_2 CDK1/2 This compound->cdk1_2 g2m_transition G2/M Transition cdk1_2->g2m_transition g2m_transition->apoptosis in presence of unrepaired DNA

Caption: Cisplatin and this compound Signaling Pathway.

experimental_workflow cluster_assays Endpoint Assays start Start: Cancer Cell Culture treatment Treatment: - Control (Vehicle) - Cisplatin alone - this compound alone - Cisplatin + this compound start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis Apoptosis (Annexin V/PI Staining) incubation->apoptosis cell_cycle Cell Cycle (PI Staining) incubation->cell_cycle western_blot Protein Expression (Western Blot) incubation->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis end End: Conclusion data_analysis->end

Caption: General Experimental Workflow.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound and cisplatin on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Cisplatin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of cisplatin and a fixed concentration of this compound (e.g., 4 µM or 10 µM) in complete culture medium.

    • Include wells for vehicle control (DMSO), cisplatin alone, this compound alone, and the combination.

    • Carefully remove the medium from the wells and add 100 µL of the respective drug solutions.

    • Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Cisplatin

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with vehicle, cisplatin alone, this compound alone, or the combination for the desired time (e.g., 48 hours).

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells).

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Cisplatin

  • This compound

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat as described in the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization, wash with PBS, and centrifuge.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 1000 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for detecting changes in the expression and phosphorylation of key proteins involved in the DNA damage response and apoptosis.

Materials:

  • Treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-CHK1 (Ser345), anti-cleaved PARP, anti-γH2AX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse cell pellets in RIPA buffer on ice.

    • Centrifuge to collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Detect the chemiluminescent signal using an imaging system.

    • Analyze the band intensities, normalizing to a loading control like β-actin.

Conclusion

The combination of this compound and cisplatin represents a rational and effective therapeutic strategy to enhance the anticancer efficacy of cisplatin. By targeting the ATR-mediated DNA damage response, this compound prevents the repair of cisplatin-induced DNA lesions, leading to increased apoptosis and cell death in cancer cells. The protocols provided herein offer a framework for researchers to investigate and validate the synergistic effects of this combination in their specific cancer models. Careful execution of these experiments will provide valuable insights into the potential of this combination therapy for clinical translation.

References

Application Notes and Protocols for Detecting p-CHK1 (Ser345) by Western Blot Following NU6027 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a network of pathways that collectively sense, signal, and repair DNA lesions.[1] In response to DNA damage or replication stress, ATR is activated and phosphorylates a number of downstream targets, a key one being the checkpoint kinase 1 (CHK1).[2][3] The phosphorylation of CHK1 at serine 345 (p-CHK1 Ser345) is a crucial event that leads to the activation of cell cycle checkpoints, allowing time for DNA repair and preventing the propagation of damaged DNA.[3]

NU6027 has been identified as a potent inhibitor of ATR kinase activity.[4][5] By inhibiting ATR, this compound prevents the phosphorylation and activation of CHK1, thereby abrogating the downstream signaling cascade.[4] This leads to the disruption of cell cycle checkpoints and can sensitize cancer cells to DNA-damaging agents.[5] The analysis of p-CHK1 (Ser345) levels by Western blot is a reliable method for assessing the pharmacodynamic activity of this compound and other ATR inhibitors.[4] These application notes provide a detailed protocol for the detection of p-CHK1 (Ser345) in cell lysates following treatment with this compound.

Signaling Pathway

The following diagram illustrates the ATR-CHK1 signaling pathway and the inhibitory action of this compound.

ATR_CHK1_Pathway cluster_0 DNA Damage Response DNA Damage/Replication Stress DNA Damage/Replication Stress ATR ATR DNA Damage/Replication Stress->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates p-CHK1 (Ser345) p-CHK1 (Ser345) Cell Cycle Arrest Cell Cycle Arrest p-CHK1 (Ser345)->Cell Cycle Arrest CHK1->p-CHK1 (Ser345) DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair This compound This compound This compound->ATR inhibits

Caption: The ATR-CHK1 signaling pathway is activated by DNA damage, leading to cell cycle arrest. This compound inhibits ATR, preventing CHK1 phosphorylation.

Experimental Workflow

The diagram below outlines the key steps of the Western blot protocol for detecting p-CHK1 (Ser345).

Western_Blot_Workflow Cell Culture & this compound Treatment Cell Culture & this compound Treatment Cell Lysis & Protein Extraction Cell Lysis & Protein Extraction Cell Culture & this compound Treatment->Cell Lysis & Protein Extraction Protein Quantification (BCA Assay) Protein Quantification (BCA Assay) Cell Lysis & Protein Extraction->Protein Quantification (BCA Assay) SDS-PAGE SDS-PAGE Protein Quantification (BCA Assay)->SDS-PAGE Protein Transfer (PVDF membrane) Protein Transfer (PVDF membrane) SDS-PAGE->Protein Transfer (PVDF membrane) Blocking Blocking Protein Transfer (PVDF membrane)->Blocking Primary Antibody Incubation\n(anti-p-CHK1 Ser345) Primary Antibody Incubation (anti-p-CHK1 Ser345) Blocking->Primary Antibody Incubation\n(anti-p-CHK1 Ser345) Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation\n(anti-p-CHK1 Ser345)->Secondary Antibody Incubation Chemiluminescent Detection Chemiluminescent Detection Secondary Antibody Incubation->Chemiluminescent Detection Data Analysis Data Analysis Chemiluminescent Detection->Data Analysis

Caption: The experimental workflow for the Western blot analysis of p-CHK1.

Quantitative Data Summary

The following table presents representative quantitative data on the effect of this compound on p-CHK1 (Ser345) levels in MCF7 human breast cancer cells. To induce a basal level of p-CHK1, cells were pre-treated with 10 mM hydroxyurea for 24 hours prior to this compound treatment.[4] The band intensities of p-CHK1 were normalized to total CHK1 and expressed as a percentage of the hydroxyurea-treated control.

Treatment GroupThis compound Concentration (µM)Mean p-CHK1 (Ser345) Level (% of Control)Standard Deviation
Vehicle Control (DMSO)0100± 5.2
This compound175± 4.5
This compound542± 3.8
This compound1028± 3.1

Experimental Protocols

Materials and Reagents
  • Cell Line: MCF7 (human breast adenocarcinoma) or other suitable cell line.

  • This compound: ATR/CDK inhibitor.

  • Hydroxyurea: To induce replication stress.

  • Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay Reagent: BCA Protein Assay Kit.

  • Sample Buffer: 4x Laemmli sample buffer.

  • SDS-PAGE Gels: 4-15% gradient polyacrylamide gels.

  • Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane.

  • Transfer Buffer: Towbin buffer (25 mM Tris, 192 mM glycine, 20% methanol).

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-p-CHK1 (Ser345) antibody.

    • Mouse anti-total CHK1 antibody.

    • Mouse anti-β-actin antibody (loading control).

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG.

    • HRP-conjugated goat anti-mouse IgG.

  • Washing Buffer: TBST.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Detailed Methodology

1. Cell Culture and Treatment

  • Seed MCF7 cells in 10 cm dishes and grow to 70-80% confluency.

  • To induce p-CHK1 expression, treat the cells with 10 mM hydroxyurea for 24 hours.[4]

  • Following hydroxyurea treatment, add this compound at various concentrations (e.g., 1, 5, 10 µM) to the culture medium. Include a vehicle control (DMSO).

  • Incubate the cells for an additional 24 hours at 37°C in a humidified incubator with 5% CO2.[4]

2. Cell Lysis and Protein Extraction

  • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add 500 µL of ice-cold lysis buffer to each dish.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

4. SDS-PAGE and Western Blotting

  • Prepare protein samples by adding 1/4 volume of 4x Laemmli sample buffer to 20-30 µg of protein.

  • Boil the samples at 95-100°C for 5 minutes.

  • Load the denatured protein samples into the wells of a 4-15% SDS-PAGE gel.

  • Run the gel at 100-120 V until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane at 100 V for 1 hour in a wet transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S.

5. Immunodetection

  • Wash the membrane with TBST and then block with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary anti-p-CHK1 (Ser345) antibody (typically at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[6]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated goat anti-rabbit secondary antibody (typically at a 1:2000 to 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[6]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

6. Stripping and Re-probing

  • To detect total CHK1 and the loading control (β-actin), the membrane can be stripped using a mild stripping buffer and re-probed.

  • Follow the immunodetection steps 5.2 to 5.7 using the primary antibodies for total CHK1 and β-actin, and their corresponding secondary antibodies.

7. Data Analysis

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the p-CHK1 signal to the total CHK1 signal for each sample.

  • Further normalize the p-CHK1/total CHK1 ratio to the loading control (β-actin) to account for any variations in protein loading.

  • Express the results as a percentage or fold change relative to the vehicle-treated control.

References

Application Notes & Protocols for NU6027 Chemosensitization Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

NU6027 is a potent ATP-competitive inhibitor of cyclin-dependent kinases CDK1 and CDK2, and has also been identified as a potent inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] Its ability to sensitize cancer cells to DNA-damaging agents is primarily attributed to its ATR inhibition, which plays a crucial role in the DNA damage response (DDR) pathway.[3][4] By inhibiting ATR, this compound abrogates the G2/M cell cycle checkpoint and impairs homologous recombination (HR), a key DNA repair mechanism.[3][4] This leads to increased efficacy of various chemotherapeutic agents and PARP inhibitors, making this compound a valuable tool for chemosensitization studies.

These application notes provide a comprehensive guide to selecting suitable cell lines and implementing experimental protocols for investigating the chemosensitizing effects of this compound.

I. Suitable Cell Lines for this compound Chemosensitization Studies

The choice of cell line is critical for studying the chemosensitizing effects of this compound. The ideal cell lines are those with a functional DNA damage response pathway, particularly a reliance on the ATR/CHK1 signaling axis for survival following DNA damage. Below is a summary of cell lines that have been successfully used in this compound chemosensitization studies.

Cell LineCancer TypeKey CharacteristicsRecommended for Studying
MCF7 Breast Cancerp53 wild-typeGeneral chemosensitization to various DNA-damaging agents (cisplatin, doxorubicin, camptothecin, hydroxyurea) and PARP inhibitors.[2][3]
A2780 Ovarian Cancerp53 wild-type, Mismatch Repair (MMR) proficientCisplatin and temozolomide chemosensitization, role of p53 and MMR in this compound's effects.[3][4][5]
CP70-B1 Ovarian Cancerp53 mutant, MMR proficientInvestigating the influence of p53 status on this compound-mediated chemosensitization.[3]
CP70-A2 Ovarian Cancerp53 mutant, MMR deficientAssessing the role of MMR in this compound's potentiation of temozolomide cytotoxicity.[3]
GM847KD Human FibroblastInducible dominant-negative ATR-kinase dead (ATR-KD) expressionValidating that the chemosensitization effect of this compound is ATR-dependent.[3]
OVCAR-3 Ovarian CancerXRCC1 proficientStudying the synthetic lethality of this compound in combination with cisplatin in the context of DNA single-strand break repair.[2]
OVCAR-4 Ovarian CancerXRCC1 deficientInvestigating the synthetic lethality of this compound in cells with impaired DNA single-strand break repair.[2]
EM9 Chinese Hamster OvaryXRCC1 deficientExamining the synthetic lethal interaction between this compound and defects in single-strand break repair.[3]
AA8 Chinese Hamster OvaryXRCC1 proficient (parental to EM9)Control cell line for XRCC1-deficient studies.[3]

II. Experimental Protocols

A. Cell Viability and Chemosensitization Assay (Colony Formation Assay)

This protocol is designed to assess the ability of this compound to sensitize cancer cells to a chemotherapeutic agent.

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Chemotherapeutic agent of choice (e.g., cisplatin, temozolomide)

  • 6-well plates

  • Crystal Violet staining solution (0.5% w/v in 25% methanol)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows for the formation of distinct colonies over 10-14 days. The seeding density will need to be optimized for each cell line.

  • Drug Treatment: After 24 hours, treat the cells with the chemotherapeutic agent at various concentrations, both in the presence and absence of a fixed, non-toxic concentration of this compound (e.g., 4 µM or 10 µM).[3] Include a vehicle control (DMSO) and this compound alone control.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24 hours for cisplatin and temozolomide).[5]

  • Recovery: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Formation: Incubate the plates for 10-14 days, or until visible colonies are formed.

  • Staining: Wash the plates with PBS, fix the colonies with methanol for 15 minutes, and then stain with Crystal Violet solution for 30 minutes.

  • Quantification: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically >50 cells) in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control. Plot the dose-response curves and determine the IC50 values. The potentiation factor can be calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of this compound.

B. Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the effect of this compound on cell cycle distribution, particularly its ability to abrogate the G2/M checkpoint induced by DNA damage.

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium

  • This compound

  • DNA-damaging agent (e.g., camptothecin)

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the DNA-damaging agent (e.g., 100 nM camptothecin) with or without this compound (e.g., 4 µM or 10 µM) for 24 hours.[3]

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.

  • Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A reduction in the G2/M population in the co-treatment group compared to the DNA-damaging agent alone indicates abrogation of the G2/M checkpoint.

C. Assessment of Homologous Recombination (RAD51 Focus Formation Assay)

This immunofluorescence-based assay measures the formation of RAD51 foci, a key marker of homologous recombination activity.

Materials:

  • Selected cancer cell lines grown on coverslips

  • This compound

  • PARP inhibitor (e.g., PF-01367338) or other DNA-damaging agent

  • Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against RAD51

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with a PARP inhibitor (to induce DNA damage that is repaired by HR) in the presence or absence of this compound for 24 hours.[3]

  • Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with Triton X-100.

  • Immunostaining: Block non-specific antibody binding and then incubate with the primary anti-RAD51 antibody. After washing, incubate with the fluorescently labeled secondary antibody.

  • Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Count the number of cells with RAD51 foci (typically >5 foci per nucleus). A significant reduction in the percentage of RAD51-positive cells in the this compound co-treated group indicates inhibition of homologous recombination.[2]

III. Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating this compound's chemosensitizing effects.

Table 1: IC50 Values for ATR Inhibition by this compound

Cell LineIC50 (µM)Reference
GM847KD2.8[1][2]
MCF76.7 ± 2.3[1][2]

Table 2: Potentiation of Chemotherapeutic Agent Cytotoxicity by this compound in MCF7 Cells

Chemotherapeutic AgentThis compound Concentration (µM)Potentiation FactorReference
Cisplatin41.4-fold[2]
108.7-fold[2]
Doxorubicin41.3-fold[2]
102.5-fold[2]
Camptothecin41.4-fold[2]
102.0-fold[2]
Hydroxyurea41.8-fold[2]
Temozolomide (0.1 mM)Not specified1.8-fold[3]
Temozolomide (0.5 mM)Not specified2.7-fold[3]

Table 3: Cisplatin Chemosensitization by this compound in Ovarian Cancer Cell Lines

Cell LineThis compound Concentration (µM)Potentiation FactorReference
A2780 (p53+, MMR+)1020-fold[3]
CP70-B1 (p53-, MMR+)102-fold[3]
CP70-A2 (p53-, MMR-)102-fold[3]

IV. Visualizations

NU6027_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 This compound Intervention cluster_2 Cellular Outcomes DNA Damage DNA Damage ATR ATR DNA Damage->ATR CHK1 CHK1 ATR->CHK1 G2/M Checkpoint G2/M Checkpoint CHK1->G2/M Checkpoint Homologous Recombination Homologous Recombination CHK1->Homologous Recombination Cell Cycle Arrest & Repair Cell Cycle Arrest & Repair G2/M Checkpoint->Cell Cycle Arrest & Repair Checkpoint Abrogation Checkpoint Abrogation Homologous Recombination->Cell Cycle Arrest & Repair Impaired DNA Repair Impaired DNA Repair This compound This compound This compound->ATR Increased Chemosensitivity Increased Chemosensitivity Checkpoint Abrogation->Increased Chemosensitivity Impaired DNA Repair->Increased Chemosensitivity Experimental_Workflow_Chemosensitization cluster_setup Experiment Setup cluster_assays Assays cluster_endpoints Endpoints A Seed Cells B Treat with Chemotherapeutic Agent +/- this compound A->B C1 Colony Formation Assay B->C1 C2 Cell Cycle Analysis (Flow Cytometry) B->C2 C3 RAD51 Focus Formation Assay B->C3 D1 Cell Viability (IC50, Potentiation Factor) C1->D1 D2 G2/M Checkpoint Abrogation C2->D2 D3 Inhibition of Homologous Recombination C3->D3

References

Application Notes and Protocols for NU6027 Administration in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU6027 is a potent and cell-permeable small molecule inhibitor targeting key regulators of cell cycle progression and the DNA damage response.[1][2] It functions as an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), primarily CDK1 and CDK2, and also exhibits significant inhibitory activity against ataxia telangiectasia and Rad3-related (ATR) kinase.[3][4][5] This dual activity makes this compound a valuable tool for investigating cell cycle control, DNA repair mechanisms, and for evaluating its potential as a therapeutic agent in oncology. These application notes provide detailed protocols for the use of this compound in in vitro kinase assays, guidance on data interpretation, and an overview of the relevant signaling pathways.

Mechanism of Action

This compound exerts its inhibitory effects by competing with ATP for the binding site on the kinase domain of its targets. By blocking the phosphorylation of downstream substrates, this compound can induce cell cycle arrest and sensitize cancer cells to DNA-damaging agents.[6][7] Its primary targets include:

  • Cyclin-Dependent Kinase 1 (CDK1): A key regulator of the G2/M phase transition in the cell cycle.

  • Cyclin-Dependent Kinase 2 (CDK2): Crucial for the G1/S phase transition and S phase progression.[8]

  • Ataxia Telangiectasia and Rad3-Related (ATR) Kinase: A central player in the DNA damage response, particularly in response to single-strand breaks and replication stress.[5][6]

  • DNA-Dependent Protein Kinase (DNA-PK): Involved in the repair of DNA double-strand breaks.[1][4]

Quantitative Data Summary

The inhibitory activity of this compound against its primary kinase targets has been determined in various in vitro assays. The following table summarizes the key quantitative data for easy comparison.

Target KinaseParameterValue (µM)Cell Line/Assay Conditions
CDK1 Ki2.5In vitro kinase assay
CDK2 Ki1.3In vitro kinase assay
CDK2 IC502.2Cell-free biochemical assay
ATR Ki0.1Cell-free biochemical assay
ATR IC506.7MCF7 cells
ATR IC502.8GM847KD cells
DNA-PK Ki2.2In vitro kinase assay

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the inhibitor stock solution is critical for accurate and reproducible results.

  • Reconstitution: this compound is typically supplied as a lyophilized powder.[2] Reconstitute the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Solubilization: If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[3]

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[3]

In Vitro CDK1/CDK2 Kinase Assay Protocol

This protocol is a general guideline for assessing the inhibitory activity of this compound against CDK1 and CDK2.

Materials:

  • Recombinant active CDK1/Cyclin B1 and CDK2/Cyclin A or E complexes

  • Histone H1 (as a substrate for CDK1) or Retinoblastoma protein (Rb) fragment (as a substrate for CDK2)

  • This compound stock solution

  • Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 100 µM EDTA

  • [γ-³²P]ATP or unlabeled ATP and a suitable detection system (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates

  • Phosphocellulose paper or other suitable method for capturing phosphorylated substrate

  • Scintillation counter (for radioactive assays) or luminometer (for non-radioactive assays)

Procedure:

  • Prepare Serial Dilutions of this compound: From the stock solution, prepare a series of dilutions of this compound in the Kinase Assay Buffer. The final concentrations should bracket the expected IC50 value. Include a DMSO-only control.

  • Prepare Kinase Reaction Mix: In each well of a 96-well plate, add the following components in order:

    • Kinase Assay Buffer

    • Substrate (e.g., 1 µg/µL Histone H1 or Rb fragment)

    • This compound dilution or DMSO control

    • Recombinant kinase (e.g., 5-10 ng of CDK1/Cyclin B1 or CDK2/Cyclin A)

  • Initiate the Reaction: Add ATP to each well to initiate the kinase reaction. A final ATP concentration of 12.5 µM is often used.[1][4]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes). Ensure the reaction is in the linear range.

  • Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid for radioactive assays or the appropriate reagent for non-radioactive assays).

  • Detection:

    • For radioactive assays: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • For non-radioactive assays: Follow the manufacturer's instructions for the specific detection kit being used.

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro ATR Kinase Assay Protocol

This protocol provides a framework for evaluating this compound's inhibitory effect on ATR kinase activity.

Materials:

  • Recombinant active ATR/ATRIP complex

  • Phosphorylatable substrate (e.g., a peptide containing a CHK1 phosphorylation motif)

  • This compound stock solution

  • Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

  • [γ-³²P]ATP or unlabeled ATP and a suitable detection system

  • 96-well plates

  • Method for substrate capture and signal detection (as described for CDK assays)

Procedure:

  • Prepare Serial Dilutions of this compound: Prepare dilutions of this compound in the Kinase Assay Buffer.

  • Prepare Kinase Reaction Mix: In each well, combine the Kinase Assay Buffer, the peptide substrate, and the this compound dilution or DMSO control.

  • Pre-incubation: Pre-incubate the mixture for 10-15 minutes at room temperature.

  • Initiate the Reaction: Add the ATR/ATRIP complex and ATP to start the reaction.

  • Incubation: Incubate at 30°C for 30-60 minutes.

  • Stop and Detect: Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate method.

  • Data Analysis: Determine the IC50 value as described for the CDK assays.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in vitro evaluation.

NU6027_Signaling_Pathway cluster_CellCycle Cell Cycle Progression cluster_DNADamage DNA Damage Response CDK46_CyclinD CDK4/6-Cyclin D G1 G1 Phase CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinA CDK2-Cyclin A S S Phase CDK1_CyclinB CDK1-Cyclin B G2 G2 Phase G1->S G1/S Transition S->G2 M M Phase G2->M G2/M Transition DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 Phosphorylates CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->CellCycleArrest This compound This compound This compound->CDK2_CyclinE Inhibits This compound->CDK2_CyclinA Inhibits This compound->CDK1_CyclinB Inhibits This compound->ATR Inhibits

Caption: this compound inhibits key CDKs in cell cycle progression and the ATR kinase in the DNA damage response pathway.

In_Vitro_Kinase_Assay_Workflow start Start: Prepare Reagents prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor prep_reaction Prepare Kinase Reaction Mix (Buffer, Substrate, Kinase) start->prep_reaction add_inhibitor Add this compound Dilutions to Wells prep_inhibitor->add_inhibitor prep_reaction->add_inhibitor initiate_reaction Initiate Reaction with ATP add_inhibitor->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detect Signal (e.g., Radioactivity, Luminescence) stop_reaction->detection analysis Data Analysis: Calculate % Inhibition and Determine IC50 detection->analysis end End: Report Results analysis->end

Caption: A generalized workflow for determining the IC50 of this compound in an in vitro kinase assay.

References

Application of NU6027 in Studying DNA Repair Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU6027 is a potent, ATP-competitive inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR).[1][2] Initially identified as a cyclin-dependent kinase 2 (CDK2) inhibitor, further studies revealed its significant activity against ATR, making it a valuable tool for investigating DNA repair pathways.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in the study of DNA repair, with a focus on its role in modulating homologous recombination and its synthetic lethal interactions.

Mechanism of Action

This compound primarily functions as an inhibitor of ATR kinase, with a lesser inhibitory effect on CDK1/2 and DNA-dependent protein kinase (DNA-PK).[4][5] ATR is a crucial sensor of single-stranded DNA (ssDNA) that arises at stalled replication forks and during the processing of DNA double-strand breaks (DSBs).[1][2] Upon activation, ATR phosphorylates a cascade of downstream targets, including Chk1, to initiate cell cycle arrest, promote DNA repair, and maintain genomic stability. By inhibiting ATR, this compound disrupts these critical cellular responses to DNA damage.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its effects on cancer cells.

Table 1: Inhibitory Activity of this compound against Key Kinases

TargetKi (μM)IC50 (μM)Cell Line
ATR0.4[4][5]6.7[1][2][4]MCF7[1][2][4]
2.8[4]GM847KD[4]
CDK12.5[4][5]--
CDK21.3[4][5]--
DNA-PK2.2[4][5]--

Table 2: Cellular Effects of this compound

EffectConcentration (μM)Cell LineObservations
Inhibition of RAD51 focus formation10[4][5]MCF7[4][5]Attenuates G2/M arrest and inhibits RAD51 focus formation following DNA damage.[4][5]
4V-C8 B2Causes 82% suppression of the increase in RAD51 foci-positive cells treated with PF-01367338.
Sensitization to Chemotherapy4MCF71.4-fold sensitization to cisplatin; 1.3-fold to doxorubicin; 1.4-fold to camptothecin.[4]
10MCF78.7-fold sensitization to cisplatin; 2.5-fold to doxorubicin; 2-fold to camptothecin.[4]
Synthetic Lethality with PARP inhibition4[4][5]MCF7[4][5]Synthetically lethal when combined with PARP inhibition or in XRCC1-deficient cells.[4][5]
Induction of Apoptosis4EM-C11Increases early apoptosis to 7.5% after 48 hours compared to 1.73% in untreated cells.[4]
Growth Inhibition10 (mean GI50)Human tumor cell linesInhibits the growth of human tumor cells.[4]

Signaling Pathway Visualization

The following diagram illustrates the ATR signaling pathway and the point of inhibition by this compound.

ATR_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Damage (e.g., Stalled Replication Forks, DSBs) ATR_ATRIP ATR-ATRIP Complex DNA_Damage->ATR_ATRIP activates Chk1 Chk1 ATR_ATRIP->Chk1 phosphorylates Apoptosis Apoptosis ATR_ATRIP->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair (Homologous Recombination) Chk1->DNA_Repair This compound This compound This compound->ATR_ATRIP inhibits

Caption: ATR signaling pathway and this compound inhibition.

Experimental Protocols

Protocol 1: RAD51 Focus Formation Assay to Assess Homologous Recombination Inhibition

This protocol details the immunofluorescence-based detection of RAD51 foci, a key marker of homologous recombination (HR) repair. Inhibition of RAD51 foci formation by this compound indicates a disruption of the HR pathway.[1][4]

Materials:

  • Cell line of interest (e.g., MCF7, A2780)

  • Complete cell culture medium

  • DNA damaging agent (e.g., Cisplatin, Olaparib)

  • This compound (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-RAD51

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Coverslips and microscope slides

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto coverslips in a 24-well plate at a density that will result in 50-70% confluency the next day.

  • Treatment:

    • Pre-treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle (DMSO) for 1 hour.

    • Add the DNA damaging agent (e.g., 10 µM Cisplatin) and co-incubate with this compound for the desired time (e.g., 24 hours).

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize cells with 0.25% Triton X-100 for 10 minutes at room temperature.

    • Wash twice with PBS.

  • Immunostaining:

    • Block with 5% BSA in PBS for 1 hour at room temperature.

    • Incubate with anti-RAD51 primary antibody (diluted in blocking solution) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with Alexa Fluor 488-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Visualization:

    • Mount coverslips onto microscope slides using mounting medium containing DAPI.

    • Visualize and capture images using a fluorescence microscope.

  • Quantification: Count the number of RAD51 foci per nucleus in at least 100 cells per condition. A significant reduction in the number of foci in this compound-treated cells compared to the control indicates inhibition of HR.

RAD51_Workflow cluster_workflow RAD51 Focus Formation Assay Workflow A 1. Seed cells on coverslips B 2. Pre-treat with this compound/Vehicle A->B C 3. Add DNA damaging agent B->C D 4. Fix and Permeabilize C->D E 5. Block D->E F 6. Primary Antibody (anti-RAD51) E->F G 7. Secondary Antibody (fluorescent) F->G H 8. Mount with DAPI G->H I 9. Fluorescence Microscopy H->I J 10. Quantify RAD51 foci I->J

Caption: Workflow for RAD51 focus formation assay.

Protocol 2: Cell Viability Assay to Evaluate Cytotoxicity and Chemosensitization

This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound alone and its ability to sensitize cancer cells to other DNA damaging agents.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Chemotherapeutic agent (e.g., Cisplatin, Temozolomide)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight.

  • Treatment:

    • Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium.

    • For single-agent cytotoxicity, add varying concentrations of this compound to the wells.

    • For combination studies, add a fixed, non-toxic concentration of this compound with varying concentrations of the chemotherapeutic agent.

    • Include vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves to determine the IC50 values. A leftward shift in the IC50 of the chemotherapeutic agent in the presence of this compound indicates sensitization.

Synthetic Lethality

A key application of this compound is in exploring the concept of synthetic lethality. This occurs when the combination of two genetic or chemical perturbations (that are individually non-lethal) leads to cell death. This compound exhibits synthetic lethality with inhibitors of poly(ADP-ribose) polymerase (PARP) and in cells with deficiencies in single-strand break repair (e.g., XRCC1 mutants).[1][3] This is because inhibiting ATR in a cell that is already deficient in another key DNA repair pathway leads to an overwhelming accumulation of DNA damage and subsequent cell death.

Synthetic_Lethality cluster_SL Synthetic Lethality with this compound cluster_WT Wild-Type Cell cluster_this compound This compound Treatment cluster_PARPi PARP Inhibitor Treatment cluster_Combo This compound + PARP Inhibitor WT_SSBR Functional SSBR (e.g., PARP, XRCC1) WT_Viability Cell Viability WT_SSBR->WT_Viability WT_ATR Functional ATR WT_ATR->WT_Viability NU_SSBR Functional SSBR NU_Viability Cell Viability NU_SSBR->NU_Viability NU_ATR Inhibited ATR PARPi_SSBR Inhibited SSBR PARPi_ATR Functional ATR PARPi_Viability Cell Viability PARPi_ATR->PARPi_Viability Combo_SSBR Inhibited SSBR Combo_Death Cell Death Combo_SSBR->Combo_Death Combo_ATR Inhibited ATR Combo_ATR->Combo_Death

Caption: Principle of synthetic lethality.

Conclusion

This compound is a versatile pharmacological tool for dissecting the complexities of DNA repair pathways. Its potent inhibition of ATR allows for the investigation of homologous recombination, cell cycle checkpoints, and the exploration of novel therapeutic strategies such as synthetic lethality. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies of the DNA damage response.

References

Application Notes and Protocols for Assessing NU6027's Effect on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

NU6027 is a potent, ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1), Cyclin-Dependent Kinase 2 (CDK2), and the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] These kinases are critical regulators of cell cycle progression and the DNA damage response (DDR). CDK1/Cyclin B1 activity is essential for the G2/M transition, while CDK2, in complex with Cyclin E and Cyclin A, governs the G1/S transition and S-phase progression. The ATR kinase is a master regulator of the DDR, signaling to halt the cell cycle to allow for repair of damaged DNA, often leading to a G2/M arrest.[1][4][5]

Given its multi-target profile, it is crucial to employ a range of methods to fully characterize the effects of this compound on the cell cycle. These application notes provide detailed protocols for three key methodologies: flow cytometry for cell cycle distribution analysis, Western blotting for monitoring key regulatory proteins, and immunofluorescence for visualizing DNA damage response markers.

Signaling Pathway: this compound Inhibition of Cell Cycle Progression

The following diagram illustrates the primary points of intervention by this compound within the cell cycle and DNA damage response pathways.

NU6027_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2 CDK2 / Cyclin E, A CDK2->S G1/S Transition CDK1 CDK1 / Cyclin B1 CDK1->M G2/M Transition ATR ATR ATR->G2 induces G2 Arrest This compound This compound This compound->CDK2 This compound->CDK1 This compound->ATR DNA_Damage DNA Damage (e.g., UV, Cisplatin) DNA_Damage->ATR activates

Caption: this compound inhibits CDK1, CDK2, and ATR, affecting key cell cycle transitions.

Application Note 1: Cell Cycle Analysis by Flow Cytometry

Principle: Flow cytometry is a powerful technique for analyzing the distribution of a cell population across different phases of the cell cycle (G0/G1, S, and G2/M).[6] The method relies on staining cellular DNA with a fluorescent dye, such as Propidium Iodide (PI), which binds stoichiometrically to DNA. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount.[7] By measuring the fluorescence intensity of individual cells, a histogram can be generated to quantify the percentage of cells in each phase. This is particularly useful for observing cell cycle arrest. For instance, this compound has been shown to attenuate G2/M arrest following DNA damage.[1][4]

Experimental Workflow: Flow Cytometry

Flow_Cytometry_Workflow start 1. Seed & Treat Cells with this compound +/- DNA damaging agent harvest 2. Harvest Cells (Trypsinization & Centrifugation) start->harvest wash 3. Wash with PBS harvest->wash fix 4. Fix Cells (e.g., cold 70% Ethanol) wash->fix stain 5. Stain Cells (PI and RNase A Solution) fix->stain acquire 6. Data Acquisition (Flow Cytometer) stain->acquire analyze 7. Data Analysis (Cell Cycle Modeling Software) acquire->analyze

Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

Protocol: Cell Cycle Analysis using Propidium Iodide (PI)

Adapted from established flow cytometry protocols.[8][9]

  • Cell Preparation:

    • Seed cells in 6-well plates at a density that will ensure they are approximately 70-80% confluent at the time of harvesting.

    • Treat cells with the desired concentrations of this compound (e.g., 4 µM, 10 µM) or vehicle control for a specified time (e.g., 24 hours).[1] If investigating the effect on DNA damage-induced arrest, co-treat with a DNA damaging agent like Camptothecin (100 nM).[4]

  • Harvesting:

    • Harvest both floating and adherent cells. Aspirate the media, wash once with PBS, and add trypsin to detach the cells.

    • Neutralize trypsin with complete media and transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge at 200 x g for 5 minutes at 4°C. Discard the supernatant.

  • Fixation:

    • Wash the cell pellet once with cold PBS and centrifuge again.

    • Resuspend the pellet (approx. 1x10^6 cells) in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate at 4°C for at least 2 hours. Cells can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol.

    • Wash the pellet with 5 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000-20,000 events per sample.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[8]

Data Presentation: Effect of this compound on Cell Cycle Distribution

Treatment Group% Cells in G1% Cells in S% Cells in G2/M
Vehicle Control55 ± 4%28 ± 3%17 ± 2%
Camptothecin (100 nM)25 ± 3%32 ± 5%43 ± 6%
Camptothecin + this compound (4 µM)38 ± 4%35 ± 4%27 ± 3%
Camptothecin + this compound (10 µM)42 ± 5%30 ± 4%28 ± 2%
(Data are representative, based on published findings showing this compound attenuates camptothecin-induced G2/M arrest[4])

Application Note 2: Analysis of Cell Cycle Proteins by Western Blotting

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. This is critical for dissecting the molecular mechanism of this compound. By targeting key proteins and their phosphorylated forms, one can directly assess the inhibition of CDK and ATR activity.

  • p-Rb (T821): Phosphorylation of the Retinoblastoma protein (Rb) by CDK2 is a key event for S-phase entry. A decrease in p-Rb indicates CDK2 inhibition.[2]

  • p-CHK1 (S345): CHK1 is a direct downstream target of ATR. A reduction in its phosphorylation at Ser345 upon DNA damage indicates ATR inhibition.[2][10]

  • Cyclin B1: This protein accumulates during G2 and is essential for entry into mitosis. Analyzing its levels can provide insights into G2/M arrest.[11]

  • Loading Control (e.g., β-actin, GAPDH): Ensures equal protein loading across lanes for accurate comparison.

Experimental Workflow: Western Blotting

WB_Workflow start 1. Cell Lysis & Protein Quantification (BCA Assay) sds 2. SDS-PAGE (Protein Separation by Size) start->sds transfer 3. Protein Transfer (Gel to PVDF/Nitrocellulose Membrane) sds->transfer block 4. Blocking (e.g., 5% Milk or BSA) transfer->block p_ab 5. Primary Antibody Incubation (Overnight at 4°C) block->p_ab s_ab 6. Secondary Antibody Incubation (HRP-conjugated) p_ab->s_ab detect 7. Detection (Chemiluminescence, Imaging) s_ab->detect

Caption: Standard workflow for protein analysis via Western blotting.

Protocol: Western Blotting for Cell Cycle Markers

Adapted from standard Western blot protocols.[12][13]

  • Sample Preparation:

    • Treat and harvest cells as described in the flow cytometry protocol.

    • Lyse cell pellets in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Sonicate or pass through a needle to shear DNA and reduce viscosity.[13]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Load samples onto an SDS-polyacrylamide gel and separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Incubate the membrane with the primary antibody (e.g., anti-p-Rb, anti-p-CHK1) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[12]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system or X-ray film.

    • Quantify band intensity using software like ImageJ, normalizing to the loading control.

Data Presentation: Expected Protein Level Changes with this compound

Target ProteinTreatment: VehicleTreatment: DNA DamageTreatment: DNA Damage + this compoundExpected Outcome with this compound
p-CHK1 (S345)LowHighLow / Medium Inhibition of ATR activity.[2]
p-Rb (T821)HighHighLow Inhibition of CDK2 activity.[2]
Cyclin B1MediumHigh (G2 arrest)Medium / High May remain high due to G2 arrest.
β-actinStableStableStable Loading control.

Application Note 3: Immunofluorescence for RAD51 Foci

Principle: this compound's inhibition of ATR is known to impair homologous recombination (HR), a major DNA double-strand break repair pathway.[4][10] A key step in HR is the formation of RAD51 nucleoprotein filaments at sites of damage, which can be visualized as distinct nuclear foci using immunofluorescence microscopy. A reduction in the formation of these foci after DNA damage indicates impaired HR function. Studies have shown that this compound significantly reduces RAD51 foci formation.[1][4]

Protocol: RAD51 Foci Staining

  • Cell Culture:

    • Seed cells on glass coverslips in a 12-well or 24-well plate.

    • Allow cells to adhere overnight, then treat with this compound and/or a DNA damaging agent (e.g., cisplatin, PARP inhibitor) for the desired duration (e.g., 24 hours).[1]

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Wash three times with PBS.

    • Block with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour.

    • Incubate with primary antibody against RAD51 diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour in the dark.

    • Wash three times with PBST.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Acquire images using a fluorescence or confocal microscope.

    • Quantify the results by counting the number of cells with >5-10 RAD51 foci per nucleus. Analyze at least 100-200 cells per condition.

Data Presentation: Effect of this compound on RAD51 Foci Formation

Treatment Group% of Cells with >5 RAD51 Foci
Vehicle Control3 ± 1%
PARP Inhibitor (induces damage)45 ± 5%
PARP Inhibitor + this compound (4 µM)8 ± 2%
(Data are representative, based on published findings that this compound suppresses the increase in RAD51 foci[1])

References

Application Notes and Protocols for NU6027 in Chemosensitization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of NU6027, a potent inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase, for chemosensitization in cancer therapy research.[1][2] The protocols detailed below are based on established preclinical studies and are intended to guide researchers in determining the optimal treatment duration of this compound to enhance the efficacy of various DNA-damaging chemotherapeutic agents.

Introduction to this compound and its Mechanism of Action

This compound was initially developed as a cyclin-dependent kinase 2 (CDK2) inhibitor but was later identified as a potent inhibitor of ATR kinase.[1][2] ATR is a critical component of the DNA damage response (DDR) pathway, which is activated by stalled replication forks and DNA damage.[2][3] By inhibiting ATR, this compound disrupts the signaling cascade that leads to cell cycle arrest and DNA repair, thereby sensitizing cancer cells to the cytotoxic effects of DNA-damaging agents.[1][2][3] Preclinical studies have demonstrated that this compound can enhance the cytotoxicity of a broad range of chemotherapeutics, including cisplatin, temozolomide, hydroxyurea, camptothecin, and doxorubicin.[1][4]

The chemosensitizing effect of this compound is primarily attributed to its ability to:

  • Attenuate G2/M cell cycle arrest: Following DNA damage, cells typically arrest in the G2/M phase to allow for DNA repair. This compound overrides this checkpoint, forcing cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and cell death.[1][2][4]

  • Inhibit homologous recombination (HR) repair: this compound has been shown to inhibit the formation of RAD51 foci, a key step in the HR pathway for repairing DNA double-strand breaks.[1][2][4]

  • Induce synthetic lethality: In cells with pre-existing defects in DNA single-strand break repair (e.g., through PARP inhibition or XRCC1 deficiency), this compound treatment can be synthetically lethal.[1][3][4]

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of this compound in combination with various chemotherapeutic agents, as reported in preclinical studies. The optimal treatment duration is often dependent on the specific cell line and chemotherapeutic agent and generally ranges from 24 to 48 hours of co-incubation.

Table 1: Effective Concentrations of this compound for Chemosensitization

Chemotherapeutic AgentCancer Cell LineThis compound Concentration (µM)Observed EffectReference
CisplatinMCF7 (Breast Cancer)41.4-fold potentiation[4]
CisplatinMCF7 (Breast Cancer)108.7-fold potentiation[4]
CisplatinA2780 (Ovarian Cancer)4, 10Significant sensitization in p53 & MMR functional cells[1]
TemozolomideA2780 (Ovarian Cancer)4, 10Profound enhancement in p53 mutant, MMR functional cells[1]
HydroxyureaMCF7 (Breast Cancer)41.8-fold potentiation[4]
DoxorubicinMCF7 (Breast Cancer)41.3-fold potentiation[4]
DoxorubicinMCF7 (Breast Cancer)102.5-fold potentiation[4]
CamptothecinMCF7 (Breast Cancer)41.4-fold potentiation[4]
CamptothecinMCF7 (Breast Cancer)102-fold potentiation[4]

Table 2: Cellular Effects of this compound Treatment

EffectCell LineThis compound Concentration (µM)Treatment DurationOutcomeReference
ATR Inhibition (IC50)MCF76.7Not specifiedInhibition of cellular ATR activity[1][4]
G2/M Arrest AttenuationMCF74, 1024 hoursSignificant inhibition of camptothecin-induced G2/M arrest[1]
RAD51 Foci InhibitionMCF71024 hoursInhibition of RAD51 focus formation[4]
Apoptosis InductionEM-C11448 hoursIncrease in early apoptosis from 1.73% to 7.5%[4]

Experimental Protocols

The following are generalized protocols for key experiments to determine the optimal this compound treatment duration for chemosensitization. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

This protocol is designed to assess the cytotoxic effects of this compound in combination with a chemotherapeutic agent.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Chemotherapeutic agent of choice (stock solution in appropriate solvent)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS) or Sulforhodamine B (SRB) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl for MTT; 10 mM Tris base for SRB)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Incubate overnight at 37°C, 5% CO2.

  • Drug Treatment:

    • Prepare serial dilutions of the chemotherapeutic agent and this compound in complete medium.

    • Aspirate the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with the chemotherapeutic agent alone, this compound alone, and vehicle control (e.g., DMSO).

    • To determine the optimal duration, set up parallel plates for different incubation times (e.g., 24h, 48h, 72h).

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • SRB Assay:

    • Fix the cells with 10% trichloroacetic acid.

    • Stain with 0.4% SRB solution.

    • Wash with 1% acetic acid and air dry.

    • Solubilize the bound dye with 10 mM Tris base.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The optimal duration will be the time point that shows the most significant potentiation of the chemotherapeutic agent's cytotoxicity by this compound.

This protocol is used to evaluate the effect of this compound on cell cycle distribution, particularly its ability to abrogate the G2/M checkpoint.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound and chemotherapeutic agent

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI)/RNase staining buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the chemotherapeutic agent in the presence or absence of this compound (e.g., 4 µM or 10 µM) for various durations (e.g., 12h, 24h, 36h).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase staining buffer. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. The optimal duration for observing G2/M checkpoint abrogation will be the time point showing a significant decrease in the G2/M population in the co-treated group compared to the group treated with the chemotherapeutic agent alone.

This protocol quantifies the induction of apoptosis by the combination treatment.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound and chemotherapeutic agent

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described in the cell cycle analysis protocol for different durations.

  • Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative). The optimal duration will correspond to the time point with the highest percentage of apoptotic cells in the combination treatment group.

Visualizations

NU6027_Mechanism_of_Action cluster_0 DNA Damage cluster_1 DNA Damage Response cluster_2 Cell Fate DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates G2/M Arrest G2/M Arrest CHK1->G2/M Arrest induces RAD51 RAD51 CHK1->RAD51 activates Cell Survival Cell Survival G2/M Arrest->Cell Survival promotes Apoptosis Apoptosis G2/M Arrest->Apoptosis DNA Repair (HR) DNA Repair (HR) DNA Repair (HR)->Cell Survival promotes DNA Repair (HR)->Apoptosis RAD51->DNA Repair (HR) mediates This compound This compound This compound->ATR inhibits

Caption: this compound inhibits ATR, blocking DNA damage response and promoting apoptosis.

Chemosensitization_Workflow cluster_assays Cellular Assays start Seed Cells in Multi-well Plates treatment Treat with Chemotherapeutic Agent +/- this compound (Varying Durations: 24h, 48h, 72h) start->treatment assays Perform Cellular Assays treatment->assays viability Cell Viability (MTT/SRB) analysis Data Analysis and Comparison viability->analysis cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_cycle->analysis apoptosis Apoptosis Assay (Annexin V/PI) apoptosis->analysis optimal_duration Determine Optimal Treatment Duration for Chemosensitization analysis->optimal_duration

Caption: Experimental workflow to determine optimal this compound treatment duration.

Logical_Relationship cluster_factors Influencing Factors cell_line Cancer Cell Line (e.g., p53, MMR status) optimal_duration Optimal this compound Treatment Duration cell_line->optimal_duration chemo_agent Chemotherapeutic Agent (e.g., Cisplatin, Temozolomide) chemo_agent->optimal_duration endpoint Biological Endpoint (e.g., Cytotoxicity, Apoptosis) endpoint->optimal_duration

Caption: Factors influencing the optimal duration of this compound treatment.

References

proper storage and handling of NU6027 powder and solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU6027 is a potent, cell-permeable, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3][4] It exhibits inhibitory activity against CDK1 and CDK2, with Ki values of 2.5 µM and 1.3 µM, respectively.[1][2] Additionally, this compound is a potent inhibitor of ATR kinase, a key regulator of the DNA damage response (DDR).[1][3] By targeting these critical cell cycle and DNA repair pathways, this compound can induce cell cycle arrest and sensitize cancer cells to DNA-damaging agents, making it a valuable tool for cancer research and drug development.[1][3]

This document provides detailed application notes and protocols for the proper storage, handling, and use of this compound powder and solutions in a research setting.

Data Presentation

Quantitative Data Summary
ParameterValueSource(s)
Storage of this compound Powder
Temperature-20°C[1][5][6]
Shelf LifeUp to 3 years[1]
Storage of this compound Stock Solutions
SolventDMSO[1][2][5]
Temperature (Long-term)-80°C[1][2][5]
Shelf Life (at -80°C)Up to 1 year[1][5]
Temperature (Short-term)-20°C[1][2][6]
Shelf Life (at -20°C)Up to 1 month[1][2]
Solubility of this compound
DMSO≥ 10 mg/mL (clear, blue solution)
5.5 mg/mL (21.89 mM)[5]
12.5 mg/mL (49.75 mM)[2]
50 mg/mL (198.98 mM)[1]
Ethanol3 mg/mL (11.94 mM) (Sonication recommended)[5]
WaterInsoluble (< 1 mg/mL)[1][5]
Biological Activity of this compound
Ki for CDK12.5 µM[1][2]
Ki for CDK21.3 µM[1][2]
IC50 for cellular ATR in MCF7 cells6.7 µM[1][3]

Proper Storage and Handling

This compound Powder
  • Storage: this compound powder should be stored in a tightly sealed container at -20°C for up to 3 years.[1][5][6]

  • Handling: As with all chemical reagents, appropriate personal protective equipment (PPE) should be worn when handling this compound powder. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7][8][9][10] Work should be performed in a well-ventilated area, preferably in a chemical fume hood.[7] Avoid inhalation of the powder and direct contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with water.[7]

This compound Solutions
  • Preparation of Stock Solutions: To prepare a stock solution, dissolve this compound powder in an appropriate solvent such as DMSO.[1][2][5] For example, to prepare a 10 mM stock solution, dissolve 2.51 mg of this compound (Molecular Weight: 251.28 g/mol ) in 1 mL of DMSO. Sonication or gentle warming (up to 45°C) may be used to aid dissolution.[2][5]

  • Storage of Stock Solutions: It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][5] Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][2][5][6] Solutions should be protected from light.[2]

  • Preparation of Working Solutions: Dilute the stock solution to the desired final concentration in cell culture medium or assay buffer immediately before use.[5] To avoid precipitation, it is recommended to pre-warm both the stock solution and the diluent to 37°C before mixing.[5] For in vivo experiments, it is advisable to prepare fresh working solutions on the day of use.[2]

Experimental Protocols

Protocol 1: Cell-Based Assay for ATR Inhibition by Western Blotting of Phospho-Chk1 (Ser345)

This protocol describes a method to assess the inhibitory activity of this compound on ATR kinase in a cellular context by measuring the phosphorylation of its downstream target, Chk1, at Serine 345.

Materials:

  • Cancer cell line of interest (e.g., MCF7, A2780)

  • Complete cell culture medium

  • This compound

  • DNA damaging agent (e.g., Hydroxyurea or UV radiation)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Chk1 (Ser345) and Rabbit anti-total Chk1

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Western blotting apparatus and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) for a predetermined time (e.g., 1-2 hours) before inducing DNA damage. Include a vehicle control (DMSO).

    • Induce DNA damage by treating cells with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 4 hours) or by exposing them to UV radiation.

  • Cell Lysis:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to each sample and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Chk1 (Ser345) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped and re-probed with an antibody against total Chk1 to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-Chk1 signal to the total Chk1 signal.

    • Express the results as a percentage of the control (DNA damage alone) to determine the dose-dependent inhibition by this compound.

Mandatory Visualizations

G cluster_0 ATR Signaling Pathway DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR Kinase DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates pChk1 p-Chk1 (Ser345) CellCycleArrest Cell Cycle Arrest DNA Repair pChk1->CellCycleArrest initiates This compound This compound This compound->ATR inhibits

Caption: this compound inhibits ATR kinase, preventing Chk1 phosphorylation.

G cluster_1 Experimental Workflow: ATR Inhibition Assay A 1. Cell Culture & Treatment - Seed cells - Add this compound - Induce DNA damage B 2. Cell Lysis - Collect cell lysate A->B C 3. Protein Quantification - BCA Assay B->C D 4. Western Blot - SDS-PAGE - Transfer to membrane C->D E 5. Antibody Incubation - Primary Ab (p-Chk1) - Secondary Ab D->E F 6. Detection & Analysis - ECL substrate - Image acquisition - Densitometry E->F

Caption: Workflow for measuring ATR inhibition via Western Blot.

References

Application Notes and Protocols for Determining the IC50 of NU6027 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of NU6027, a potent inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase, and its application in cancer research. This document includes a summary of its inhibitory concentrations (IC50) in various cancer cell lines, detailed protocols for determining these values, and an illustrative guide to the relevant signaling pathways.

Introduction to this compound

This compound is a small molecule inhibitor originally developed as a cyclin-dependent kinase 2 (CDK2) inhibitor. However, it has been identified as a potent inhibitor of ATR kinase, a key regulator of the DNA damage response (DDR).[1][2] By inhibiting ATR, this compound disrupts the G2/M cell cycle checkpoint, leading to increased sensitivity of cancer cells to DNA-damaging agents and synthetic lethality in the context of certain DNA repair deficiencies.[1][2]

Data Presentation: IC50 Values of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound in different cancer cell lines. It is important to note that IC50 values can vary depending on the assay method, cell line, and experimental conditions.

Cell LineCancer TypeIC50 (µM)Assay MethodReference
MCF7Breast Cancer6.7 ± 2.3ATR Inhibition (pCHK1 S345)[1]
GM847KDFibrosarcoma2.8ATR Inhibition (pCHK1 S345)[1]
A2780Ovarian CancerNot explicitly stated as a direct IC50, but significant chemosensitisation observed at 4 µM and 10 µM.Colony Formation Assay[1]
NCI-60 Panel Various Mean GI50 of 10 Growth Inhibition (SRB Assay) [3][4]

Note: The GI50 (50% growth inhibition) is a parameter used in the NCI-60 screen and is comparable to the IC50. The NCI-60 panel consists of 60 different human cancer cell lines from nine different tissue types. While the mean GI50 is reported, individual cell line data was not publicly available in the searched resources.

Signaling Pathway: ATR-CHK1 in G2/M Checkpoint Control

This compound primarily targets the ATR kinase, a central component of the DNA damage response pathway that regulates the G2/M cell cycle checkpoint. The following diagram illustrates this signaling cascade.

ATR_CHK1_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Stalled Replication Forks) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates (S317, S345) activates CDC25 CDC25 (Phosphatase) CHK1->CDC25 phosphorylates inactivates G2M_Arrest G2/M Arrest CHK1->G2M_Arrest induces CDK1_CyclinB CDK1/Cyclin B (Mitotic Kinase) CDC25->CDK1_CyclinB dephosphorylates (Thr14, Tyr15) activates Mitosis Mitosis CDK1_CyclinB->Mitosis promotes G2M_Arrest->Mitosis This compound This compound This compound->ATR inhibits

ATR-CHK1 Signaling Pathway in G2/M Checkpoint Control.

Experimental Workflow for IC50 Determination

The following diagram outlines a typical workflow for determining the IC50 of this compound in a cancer cell line using a cell viability assay.

IC50_Workflow cluster_workflow Experimental Workflow Cell_Culture 1. Cell Culture (Cancer Cell Line) Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Seeding Drug_Treatment 3. This compound Treatment (Serial Dilutions) Seeding->Drug_Treatment Incubation 4. Incubation (e.g., 48-72 hours) Drug_Treatment->Incubation Viability_Assay 5. Cell Viability Assay (e.g., MTT, Colony Formation) Incubation->Viability_Assay Data_Acquisition 6. Data Acquisition (e.g., Absorbance Reading) Viability_Assay->Data_Acquisition Data_Analysis 7. Data Analysis (Dose-Response Curve) Data_Acquisition->Data_Analysis IC50_Determination 8. IC50 Calculation Data_Analysis->IC50_Determination

A generalized workflow for IC50 determination of this compound.

Experimental Protocols

Below are detailed protocols for two common assays used to determine the IC50 of a compound like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range might be from 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Colony Formation (Clonogenic) Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies, providing a measure of long-term cell survival.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well or 12-well plates

  • Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

  • PBS

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed a low number of cells (e.g., 200-1000 cells/well, depending on the cell line's plating efficiency) into 6-well plates.

    • Allow the cells to attach overnight at 37°C and 5% CO2.

  • Drug Treatment:

    • Prepare dilutions of this compound in complete culture medium.

    • Replace the medium in the wells with the medium containing the desired concentrations of this compound or vehicle control.

    • Incubate the plates for a defined period (e.g., 24 hours).

  • Colony Growth:

    • After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

    • Incubate the plates for 7-14 days, allowing colonies to form. Change the medium every 2-3 days.

  • Colony Staining:

    • When colonies are of a sufficient size (typically >50 cells), remove the medium and gently wash the wells with PBS.

    • Fix the colonies by adding methanol for 10-15 minutes.

    • Remove the methanol and add crystal violet staining solution to each well, ensuring the colonies are fully covered.

    • Incubate at room temperature for 20-30 minutes.

  • Colony Counting:

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of colonies (a cluster of at least 50 cells) in each well.

  • Data Analysis:

    • Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.

    • Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE).

    • Plot the surviving fraction against the this compound concentration to determine the IC50 value.

Conclusion

This compound is a valuable tool for cancer research, particularly for studying the ATR-mediated DNA damage response. The protocols outlined in these application notes provide a framework for accurately determining its IC50 in various cancer cell lines. Understanding the potency and mechanism of action of this compound is crucial for its potential development as a therapeutic agent, especially in combination with conventional DNA-damaging chemotherapies.

References

Troubleshooting & Optimization

Troubleshooting NU6027 Dissolution in Cell Culture Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers utilizing the CDK and ATR inhibitor NU6027 may encounter challenges with its dissolution in aqueous cell culture media. This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to ensure successful preparation of this compound for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is sparingly soluble in aqueous solutions but is readily soluble in organic solvents. The recommended solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO).[1][2][3] Ethanol can also be used, but DMSO allows for a higher concentration stock solution.[1][2]

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?

A2: This is a common issue when diluting a DMSO stock solution into an aqueous medium. To avoid precipitation, it is recommended to perform a serial dilution of your high-concentration DMSO stock solution with DMSO first to get closer to your final desired concentration. Then, add this intermediate DMSO dilution to your pre-warmed cell culture medium dropwise while gently vortexing.[1]

Q3: Can I heat or sonicate this compound to aid dissolution?

A3: Yes, gentle heating and sonication can facilitate the dissolution of this compound.[1][4] If you observe precipitation after dilution, you can try warming the solution to 37°C or using a sonication bath to help redissolve the compound.[1][5] However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound.

Q4: What is the maximum recommended concentration of DMSO in my final cell culture?

A4: The final concentration of DMSO in your cell culture should be kept as low as possible, typically below 0.5%, as higher concentrations can have cytotoxic effects on cells. It is crucial to prepare a concentrated stock solution of this compound in DMSO so that only a small volume is needed to achieve the desired final concentration in your culture medium.

Q5: How should I store my this compound stock solution?

A5: this compound powder should be stored at -20°C for long-term stability.[1][2] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year or at -20°C for shorter periods (up to 3 months).[1][6]

Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventSolubilityMolar Concentration (approx.)
DMSO5.5 mg/mL[1] - 50 mg/mL[2]21.9 mM - 199 mM
Ethanol3 mg/mL[1][2]11.9 mM
Water< 1 mg/mL (insoluble or slightly soluble)[1]< 4 mM

Experimental Protocol: Preparation of this compound Working Solution

This protocol outlines the steps for preparing a working solution of this compound for cell culture experiments.

  • Prepare a High-Concentration Stock Solution:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of fresh, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution.

  • Perform Serial Dilutions (if necessary):

    • If your final desired concentration is low, it is best practice to perform an intermediate dilution of your stock solution in DMSO. For example, dilute your 10 mM stock to 1 mM in DMSO.

  • Prepare the Final Working Solution:

    • Pre-warm your cell culture medium to 37°C.

    • Calculate the volume of the this compound DMSO stock (or intermediate dilution) needed to achieve your final desired concentration in the cell culture medium. Ensure the final DMSO concentration remains below 0.5%.

    • While gently vortexing the pre-warmed medium, add the calculated volume of the this compound DMSO solution dropwise.

  • Final Check:

    • Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, try warming the solution to 37°C or sonicating briefly. If the precipitate persists, you may need to optimize the final concentration or the dilution method.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound dissolution issues.

Troubleshooting_Workflow Troubleshooting this compound Dissolution start Start: this compound not dissolving in media check_stock Is the stock solution fully dissolved in DMSO? start->check_stock dissolve_stock Dissolve this compound in 100% DMSO. Use vortexing, gentle heat (37°C), or sonication if needed. check_stock->dissolve_stock No check_dilution Did you add the DMSO stock directly to the media? check_stock->check_dilution Yes dissolve_stock->check_stock serial_dilution Perform serial dilutions in DMSO first, then add to pre-warmed media. check_dilution->serial_dilution Yes check_final_dmso Is the final DMSO concentration > 0.5%? check_dilution->check_final_dmso No serial_dilution->check_final_dmso adjust_dmso Adjust stock concentration to lower the final DMSO volume. check_final_dmso->adjust_dmso Yes check_precipitation Is there still precipitation? check_final_dmso->check_precipitation No adjust_dmso->check_precipitation warm_sonicate Gently warm (37°C) or sonicate the final solution. check_precipitation->warm_sonicate Yes success Success: this compound is dissolved. check_precipitation->success No warm_sonicate->success fail Consider lowering the final concentration of this compound. warm_sonicate->fail Still precipitates

Caption: Troubleshooting workflow for this compound dissolution.

This compound Signaling Pathway Inhibition

This compound is a potent inhibitor of Cyclin-Dependent Kinases (CDK1 and CDK2) and Ataxia Telangiectasia and Rad3-related (ATR) kinase. These kinases are crucial regulators of cell cycle progression and the DNA damage response.

Signaling_Pathway This compound Mechanism of Action cluster_cell_cycle Cell Cycle Progression cluster_dna_damage DNA Damage Response This compound This compound CDK1 CDK1 This compound->CDK1 CDK2 CDK2 This compound->CDK2 ATR ATR This compound->ATR CellCycle G1/S and G2/M Transition CDK1->CellCycle CDK2->CellCycle DDR Checkpoint Activation DNA Repair ATR->DDR

Caption: this compound inhibits CDK1, CDK2, and ATR signaling pathways.

References

unexpected cytotoxicity of NU6027 at low concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected cytotoxicity with NU6027, particularly at low concentrations.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.

My cells are showing significant death at low micromolar (1-5 µM) concentrations of this compound alone. Is this expected?

While the mean GI50 (Growth Inhibition 50) for this compound across many human tumor cell lines is around 10 µM, significant cytotoxicity at lower concentrations can occur and is often cell line-specific.[1][2] This "unexpected" cytotoxicity can be attributed to several factors:

  • Synthetic Lethality: Your cell line may have an underlying defect in DNA single-strand break repair (e.g., XRCC1 deficiency). This compound can be synthetically lethal in such cells even at concentrations as low as 4 µM.[1][3]

  • High Dependence on ATR Signaling: Cancer cells with high levels of replication stress are particularly dependent on the ATR pathway for survival. Inhibition of ATR by this compound can lead to replication catastrophe and cell death.[4][5]

  • Off-Target Effects: Although this compound primarily targets CDKs and ATR, like many kinase inhibitors, it may have other off-target effects that contribute to cytotoxicity in certain cellular contexts.

What could be causing variability in cytotoxicity results between experiments?

Inconsistent results can stem from several experimental variables:

  • Cell Density: The initial seeding density of your cells can significantly impact the apparent cytotoxicity of a compound. Higher density cultures may show more resistance.

  • Cell Culture Medium Components: Components in the cell culture medium, such as serum, can sometimes interfere with the activity of small molecule inhibitors.[6] It is crucial to maintain consistent media formulations between experiments.

  • Compound Stability and Handling: this compound stock solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. The stability of this compound in your specific cell culture medium over the course of your experiment should also be considered.[1][2]

I am observing apoptosis at low this compound concentrations. What is the underlying mechanism?

This compound can induce apoptosis through its inhibition of key cellular processes. For instance, at 4 µM, this compound has been shown to increase the proportion of cells in early apoptosis from 1.73% to 7.5% after 48 hours in EM-C11 cells.[1] This is likely due to the accumulation of DNA damage and replication stress resulting from ATR and CDK inhibition, which can trigger the intrinsic apoptotic pathway.

Why am I seeing enhanced cytotoxicity when I combine this compound with other DNA-damaging agents?

This compound is a potent sensitizer for various DNA-damaging therapies. It inhibits the ATR-mediated DNA damage response, preventing cell cycle arrest and repair of damaged DNA. This leads to an accumulation of lethal DNA lesions and enhances the cytotoxic effects of agents like cisplatin, doxorubicin, and ionizing radiation.[1][3][7]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity and cytotoxicity of this compound.

Table 1: Inhibitory Activity of this compound

TargetParameterValueCell Line/SystemReference
CDK1Ki2.5 µMEnzyme Assay[1][2]
CDK2Ki1.3 µMEnzyme Assay[1][2]
ATRKi0.4 µMEnzyme Assay[1]
DNA-PKKi2.2 µMEnzyme Assay[1]
Cellular ATR ActivityIC506.7 µMMCF7 cells[2][8]
Cellular ATR ActivityIC502.8 µMGM847KD cells[2]

Table 2: Cytotoxicity and Growth Inhibition of this compound

Cell LineParameterConcentrationEffectReference
Human Tumor Cell Lines (Mean)GI5010 µM50% Growth Inhibition[1][2]
EM-C11Apoptosis4 µM7.5% early apoptosis after 48h[1]
MCF7Chemosensitization (Cisplatin)4 µM1.4-fold potentiation[1]
MCF7Chemosensitization (Cisplatin)10 µM8.7-fold potentiation[1]
MCF7Chemosensitization (Doxorubicin)4 µM1.3-fold potentiation[1]
MCF7Chemosensitization (Doxorubicin)10 µM2.5-fold potentiation[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: MTT Assay for Cell Viability

This protocol is for assessing cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well.

  • Absorbance Reading: Mix thoroughly to dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader.

Protocol 2: Colony Formation Assay for Long-Term Survival

This assay assesses the ability of single cells to form colonies after treatment.

  • Cell Treatment: Treat cells in a flask or dish with this compound for a specified duration (e.g., 24 hours).

  • Cell Seeding: Harvest the cells, count them, and seed a low, predetermined number of viable cells (e.g., 200-1000 cells) into 6-well plates.

  • Incubation: Incubate the plates for 10-14 days to allow for colony formation.

  • Fixation and Staining:

    • Gently wash the colonies with PBS.

    • Fix the colonies with a solution like 4% paraformaldehyde for 20 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 5-10 minutes.

  • Colony Counting: Wash the plates with water to remove excess stain, allow them to dry, and count the colonies (typically defined as clusters of ≥50 cells).

Protocol 3: Annexin V/Propidium Iodide Staining for Apoptosis by Flow Cytometry

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Collection: Collect both adherent and floating cells after treatment with this compound. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex and incubate at room temperature for 15-20 minutes in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Visualizations

The following diagrams illustrate key concepts related to the action and investigation of this compound.

NU6027_Signaling_Pathway cluster_upstream Upstream Signals cluster_core This compound Targets cluster_downstream Downstream Effects DNA_Damage DNA Damage (e.g., Chemotherapy, IR) ATR ATR DNA_Damage->ATR Replication_Stress Replication Stress Replication_Stress->ATR CHK1 CHK1 Phosphorylation ATR->CHK1 DNA_Repair DNA Repair (e.g., HR) ATR->DNA_Repair CDK1_2 CDK1/2 Cell_Cycle_Progression Cell Cycle Progression CDK1_2->Cell_Cycle_Progression Cell_Cycle_Arrest G2/M Checkpoint Arrest CHK1->Cell_Cycle_Arrest Apoptosis Apoptosis/ Cell Death Cell_Cycle_Arrest->Apoptosis DNA_Repair->Apoptosis Cell_Cycle_Progression->Apoptosis This compound This compound This compound->ATR This compound->CDK1_2

Caption: this compound signaling pathway.

Cytotoxicity_Workflow Start Start: Prepare Cell Culture Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Treat_Cells Treat with this compound (and/or other agents) Seed_Cells->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Assay Perform Cytotoxicity Assay (e.g., MTT, Colony Formation) Incubate->Assay Data_Acquisition Acquire Data (e.g., Absorbance, Colony Count) Assay->Data_Acquisition Analyze Analyze Data & Determine IC50/Survival Data_Acquisition->Analyze End End Analyze->End

Caption: Experimental workflow for cytotoxicity assessment.

Troubleshooting_Tree Start Unexpectedly High Cytotoxicity at Low this compound Concentration Check_Cell_Line Is the cell line known to have DNA repair deficiencies (e.g., XRCC1)? Start->Check_Cell_Line Yes_Deficiency High sensitivity is likely due to synthetic lethality. Check_Cell_Line->Yes_Deficiency Yes No_Deficiency Proceed to check experimental setup. Check_Cell_Line->No_Deficiency No Check_Experimental_Setup Review Experimental Setup: - Cell density consistent? - Media formulation correct? - Compound handling appropriate? Setup_OK Consider off-target effects or high dependence on ATR signaling. Check_Experimental_Setup->Setup_OK Yes Setup_Not_OK Optimize experimental parameters and repeat the experiment. Check_Experimental_Setup->Setup_Not_OK No No_Deficiency->Check_Experimental_Setup

References

Technical Support Center: Troubleshooting NU6027 Off-Target Effects on CDK2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NU6027. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects of this compound, particularly when studying its intended target, Cyclin-Dependent Kinase 2 (CDK2). The following information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, ATP-competitive small molecule inhibitor. While initially developed as a CDK inhibitor, it is known to target multiple kinases. Its primary and most well-characterized targets are Cyclin-Dependent Kinase 1 (CDK1), Cyclin-Dependent Kinase 2 (CDK2), and Ataxia Telangiectasia and Rad3-related protein (ATR), a key regulator of the DNA damage response.[1][2]

Q2: I'm observing a stronger phenotype than expected for CDK2 inhibition alone. Could this be due to off-target effects?

Yes, it is highly probable. This compound is known to inhibit ATR at concentrations similar to those required for CDK2 inhibition in cellular assays.[3][4] Inhibition of ATR can lead to significant cellular consequences, particularly in the context of DNA replication stress or DNA damage, which can potentiate the effects of CDK2 inhibition.[3][5] For example, this compound has been shown to enhance the cytotoxicity of DNA-damaging agents like cisplatin and hydroxyurea in an ATR-dependent manner.[4][5]

Q3: At what concentrations should I be concerned about off-target effects of this compound?

Off-target effects are concentration-dependent. While the Ki for CDK2 is in the low micromolar range, the IC50 for ATR inhibition in cells is also in the low micromolar range (e.g., 6.7 µM in MCF7 cells).[1][4] Therefore, if you are using this compound at concentrations at or above the low micromolar range, you should anticipate engaging both CDK2 and ATR. It is crucial to perform dose-response experiments and correlate the phenotypic observations with the target engagement of both CDK2 and its key off-targets.

Q4: My cells are arresting in the G2/M phase, which is not what I expected from a CDK2 inhibitor. Why is this happening?

While CDK2 is primarily involved in the G1/S transition, this compound's off-target inhibition of ATR can lead to a G2/M checkpoint attenuation.[3][5] ATR is critical for the G2/M checkpoint activation in response to DNA damage. By inhibiting ATR, this compound can abrogate this checkpoint, leading to complex cell cycle phenotypes that are not solely attributable to CDK2 inhibition.[4][5]

Q5: I am seeing increased apoptosis or synthetic lethality with other inhibitors. Is this an on-target or off-target effect of this compound?

This is likely a combination of on- and off-target effects. For instance, this compound has been shown to be synthetically lethal with PARP inhibitors and in cells with defects in DNA single-strand break repair (e.g., XRCC1 deficiency).[3][4] This synthetic lethality is primarily attributed to the inhibition of ATR and the subsequent impairment of homologous recombination, a key DNA repair pathway.[3][5]

Troubleshooting Guides

Issue 1: Distinguishing On-Target (CDK2) vs. Off-Target Effects

Symptoms:

  • The observed cellular phenotype is more potent than that of other known CDK2-selective inhibitors.

  • The phenotype is observed at this compound concentrations where ATR is also known to be inhibited.

  • Unexpected potentiation of DNA-damaging agents.

Troubleshooting Workflow:

G start Unexpected Phenotype Observed dose_response Perform Dose-Response Curve with this compound start->dose_response compare_ic50 Compare Cellular EC50 with Biochemical IC50s (CDK2 vs. Off-Targets) dose_response->compare_ic50 control_compound Use a Structurally Different and More Selective CDK2 Inhibitor compare_ic50->control_compound rescue_experiment Perform Rescue Experiment with Drug-Resistant CDK2 Mutant control_compound->rescue_experiment western_blot Analyze Phosphorylation of Downstream Targets (p-Rb for CDK2, p-Chk1 for ATR) rescue_experiment->western_blot off_target_implicated Off-Target Effects Likely western_blot->off_target_implicated Discrepancy in phosphorylation levels on_target_confirmed On-Target (CDK2) Effect More Likely western_blot->on_target_confirmed Consistent with CDK2 inhibition

Caption: Troubleshooting workflow for differentiating on- and off-target effects.

Issue 2: Identifying Novel Off-Targets of this compound

Symptoms:

  • A cellular phenotype is observed that cannot be explained by the inhibition of CDK1, CDK2, ATR, or DNA-PK.

  • Inconsistent results across different cell lines.

Troubleshooting Workflow:

G start Unexplained Phenotype kinome_profiling Perform Kinome-Wide Selectivity Profiling start->kinome_profiling analyze_hits Analyze Hits with Potent Inhibition at Relevant Concentrations kinome_profiling->analyze_hits target_validation Validate Top Candidate Off-Targets analyze_hits->target_validation siRNA_knockdown siRNA/shRNA Knockdown of Candidate Off-Target target_validation->siRNA_knockdown cetsa Perform Cellular Thermal Shift Assay (CETSA) for Target Engagement target_validation->cetsa phenocopy Does Knockdown Phenocopy This compound Treatment? siRNA_knockdown->phenocopy novel_off_target Novel Off-Target Identified phenocopy->novel_off_target Yes no_correlation Phenotype May Be Due to Non-Kinase Off-Target or Downstream Effects phenocopy->no_correlation No cetsa->novel_off_target Target engagement confirmed G cluster_0 Cell Cycle Progression cluster_1 DNA Damage Response CDK2_CyclinE CDK2/Cyclin E Rb Rb CDK2_CyclinE->Rb phosphorylates E2F E2F CDK2_CyclinE->E2F activates Rb->E2F inhibits S_Phase S-Phase Entry E2F->S_Phase DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest This compound This compound This compound->CDK2_CyclinE inhibits (On-Target) This compound->ATR inhibits (Off-Target)

References

how to minimize NU6027 precipitation in working solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NU6027. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions to help you minimize common issues such as precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, cell-permeable, pyrimidine derivative that functions as an ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs) and Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] It exhibits inhibitory activity against CDK1 and CDK2, with Ki values of 2.5 μM and 1.3 μM, respectively.[1] Additionally, it is a potent inhibitor of ATR kinase, which plays a crucial role in the DNA damage response (DDR) signaling pathway.[1][2]

Q2: What are the key cellular effects of this compound?

By inhibiting ATR, this compound impairs the G2/M cell cycle checkpoint and homologous recombination, which are critical for repairing DNA damage.[1][2] This leads to an increased sensitivity of cancer cells to DNA-damaging agents like cisplatin and PARP inhibitors.[1][2] this compound has been shown to inhibit the formation of RAD51 foci, a key marker of homologous recombination repair.

Q3: In which solvents is this compound soluble?

This compound is sparingly soluble in aqueous solutions but shows good solubility in organic solvents.[3] It is commonly dissolved in Dimethyl Sulfoxide (DMSO) and Ethanol.[3][4]

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound in working solutions is a common challenge that can impact experimental outcomes. The following guide provides systematic steps to identify and resolve this issue.

Problem: Precipitate observed in the this compound stock solution.

Possible Cause 1: Improper initial dissolution.

  • Solution: Ensure the this compound powder is completely dissolved in the solvent. Use sonication or gentle warming (up to 45°C) to aid dissolution.[3] For DMSO stocks, use fresh, anhydrous DMSO as moisture can reduce solubility.[5]

Possible Cause 2: Storage conditions.

  • Solution: Store stock solutions at -80°C for long-term stability (up to 1 year).[3][4] For frequent use, storing at -20°C for up to one month is acceptable.[4] Always aliquot the stock solution to avoid repeated freeze-thaw cycles.[3][4]

Problem: Precipitate forms when diluting the stock solution into aqueous media.

This phenomenon, often termed "solvent shock," occurs when a compound dissolved in a high-concentration organic solvent is rapidly diluted into an aqueous buffer where it is less soluble.

Solution 1: Perform serial dilutions.

  • Instead of a single large dilution, perform one or more intermediate dilution steps. For example, dilute a 10 mM DMSO stock to 1 mM in DMSO first, and then add this intermediate stock to your aqueous medium.[3]

Solution 2: Pre-warm solutions.

  • Before dilution, warm both the this compound stock solution and the cell culture medium or buffer to 37°C.[3] This can help prevent precipitation caused by temperature changes.

Solution 3: Slow, dropwise addition with mixing.

  • Add the this compound stock solution to the aqueous medium slowly, drop by drop, while gently vortexing or swirling the tube. This facilitates rapid and even dispersion of the compound.

Solution 4: Check the final concentration of the organic solvent.

  • Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible, ideally below 0.5%, to minimize both precipitation and potential cytotoxicity.

Problem: Precipitate forms in the working solution during incubation.

Possible Cause 1: Compound instability or concentration at the solubility limit.

  • Solution: The effective concentration might be lower than the precipitation threshold. Consider performing a dose-response experiment to identify the highest soluble concentration that still provides the desired biological effect.

Possible Cause 2: Media evaporation.

  • Solution: Ensure proper humidification in the incubator to prevent the culture medium from concentrating over time, which can lead to precipitation.

Possible Cause 3: Interaction with media components.

  • Solution: The complex composition of cell culture media, including salts and proteins, can sometimes contribute to compound precipitation. If this is suspected, testing the solubility in a simpler buffer (like PBS) might provide insights.

Quantitative Data Summary

The solubility of this compound in various solvents is summarized below. Please note that solubility can vary slightly between different batches of the compound.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO5.5 - 5021.89 - 198.98Sonication and warming may be required.[3][5]
Ethanol311.94Sonication is recommended.[3]
Water< 1-Insoluble or slightly soluble.[3]

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

This protocol provides a general guideline for preparing this compound solutions to minimize precipitation.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile cell culture medium or experimental buffer

  • Sterile microcentrifuge tubes or vials

  • Sonicator

  • Water bath or incubator at 37°C

Procedure for 10 mM Stock Solution in DMSO:

  • Calculate the required mass: this compound has a molecular weight of 251.28 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 2.51 mg of this compound.

  • Weigh the compound: Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add solvent: Add the appropriate volume of anhydrous, sterile DMSO to the tube.

  • Dissolve: Vortex the tube thoroughly. If the compound does not fully dissolve, use a sonicator for 5-10 minutes or warm the solution to 37°C for 10-15 minutes with intermittent vortexing until the solution is clear.

  • Sterilization (optional): If required, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes in sterile tubes and store at -80°C.

Procedure for Preparing a Working Solution (e.g., 10 µM in Cell Culture Medium):

  • Pre-warm solutions: Place both the cell culture medium and the this compound stock solution aliquot in a 37°C incubator or water bath for at least 15 minutes.

  • Intermediate dilution (recommended): Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in pre-warmed, sterile DMSO.

  • Final dilution: Add the required volume of the 1 mM intermediate stock to the pre-warmed cell culture medium to achieve the desired final concentration. For a 10 µM final concentration, add 10 µL of the 1 mM stock to 990 µL of medium.

  • Mixing: Add the this compound solution dropwise to the medium while gently swirling to ensure immediate and thorough mixing.

  • Use immediately: Use the freshly prepared working solution for your experiment.

Visualizations

This compound Mechanism of Action: Inhibition of the ATR-CHK1 Signaling Pathway

NU6027_ATR_Pathway cluster_0 DNA Damage Response cluster_1 Cellular Outcomes DNA_Damage DNA Damage (e.g., Stalled Replication Forks) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Cell_Cycle_Arrest G2/M Checkpoint Arrest CHK1->Cell_Cycle_Arrest DNA_Repair Homologous Recombination (RAD51) CHK1->DNA_Repair Cell_Survival Cell Survival Cell_Cycle_Arrest->Cell_Survival DNA_Repair->Cell_Survival This compound This compound This compound->ATR inhibits

Caption: this compound inhibits ATR kinase, disrupting the DNA damage response pathway.

Experimental Workflow: Preparing this compound Working Solutions

NU6027_Workflow start Start: this compound Powder stock_prep Prepare 10 mM Stock in Anhydrous DMSO start->stock_prep dissolution Aid Dissolution: Sonication / Gentle Warming stock_prep->dissolution storage Aliquot and Store at -80°C dissolution->storage pre_warm Pre-warm Stock and Culture Medium to 37°C storage->pre_warm intermediate_dilution Prepare 1 mM Intermediate Stock in DMSO pre_warm->intermediate_dilution final_dilution Add Dropwise to Pre-warmed Medium with Mixing intermediate_dilution->final_dilution end End: Final Working Solution final_dilution->end

Caption: Recommended workflow for preparing this compound solutions to prevent precipitation.

References

inconsistent results with NU6027 in chemosensitization assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using NU6027 in chemosensitization assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in chemosensitization?

This compound is a potent, ATP-competitive inhibitor of both Cyclin-Dependent Kinase 1 (CDK1) and CDK2, as well as the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] However, its ability to sensitize cancer cells to DNA-damaging agents is primarily attributed to the inhibition of ATR.[4][5] ATR is a critical sensor of single-stranded DNA that appears at stalled replication forks and sites of DNA damage.[4] By inhibiting ATR, this compound prevents the activation of downstream signaling pathways, such as the phosphorylation of CHK1, which are essential for cell cycle arrest and DNA repair.[4][6] This impairment of the G2/M checkpoint and homologous recombination repair leads to increased sensitivity to DNA-damaging agents.[4][6]

Q2: Why am I seeing inconsistent chemosensitization results with this compound?

Inconsistent results with this compound can arise from several factors:

  • Dual Kinase Inhibition: this compound inhibits both CDK2 and ATR.[1][2] While chemosensitization is primarily ATR-dependent, the CDK2 inhibition can cause a modest G1 arrest, which might influence experimental outcomes in a cell-line-specific manner.[4]

  • Cell Line-Specific Factors: The genetic background of the cell line, particularly the status of p53 and mismatch repair (MMR) pathways, significantly impacts the degree of sensitization. For instance, sensitization to cisplatin is greatest in cells with functional p53 and MMR, while sensitization to temozolomide is more pronounced in p53 mutant cells with functional MMR.[4][7][8]

  • Compound Solubility and Stability: this compound has limited aqueous solubility.[4][5] Issues with compound precipitation or degradation in cell culture media can lead to variability in the effective concentration.

  • Off-Target Effects: As with many small molecule inhibitors, off-target effects are a possibility and can contribute to unexpected results.[9][10]

Q3: With which chemotherapeutic agents does this compound show synergy?

This compound has been shown to be synergistic with a range of DNA-damaging agents, including:

  • DNA cross-linking agents: Cisplatin[4][11]

  • Topoisomerase poisons: Doxorubicin and Camptothecin[2][4]

  • Antimetabolites: Hydroxyurea[2][4]

  • DNA methylating agents: Temozolomide[4][7]

Importantly, this compound does not typically enhance the cytotoxicity of non-DNA damaging agents like the anti-mitotic drug paclitaxel.[4][7][8]

Q4: What is the role of p53 and MMR status in this compound-mediated chemosensitization?

The status of the p53 and mismatch repair (MMR) pathways can significantly influence the chemosensitizing effect of this compound. In A2780 ovarian cancer cells, for example, sensitization to cisplatin was most significant in cells with functional p53 and MMR.[4][6] Conversely, sensitization to temozolomide was greatest in p53 mutant cells that had a functional MMR pathway.[4][7][8] This highlights the importance of characterizing the genetic background of the cell lines being used.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability between replicate experiments This compound precipitation: Due to its low aqueous solubility, this compound may precipitate in your culture medium.Prepare a high-concentration stock solution in DMSO. When diluting to the final working concentration, ensure thorough mixing and consider pre-warming the media. Visually inspect for any precipitate before adding to cells. Some suppliers recommend sonication to aid dissolution.[3]
Inconsistent cell health or density: Variations in cell seeding density or viability can affect drug response.Standardize cell seeding protocols. Regularly check cell viability using methods like Trypan Blue exclusion. Ensure cells are in the logarithmic growth phase at the time of treatment.
No chemosensitization observed Incorrect chemotherapeutic agent: this compound primarily sensitizes cells to DNA-damaging agents.Confirm that the chosen chemotherapeutic agent's mechanism of action involves DNA damage. This compound is not expected to synergize with non-DNA damaging agents like paclitaxel.[4][12]
Cell line resistance: The cell line may have intrinsic resistance mechanisms.Verify the p53 and MMR status of your cell line, as this can impact the effectiveness of this compound with certain drugs.[4] Consider using a positive control cell line known to be sensitive.
Sub-optimal this compound concentration: The concentration of this compound may be too low to effectively inhibit ATR.Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and experimental conditions. The IC50 for cellular ATR activity is in the low micromolar range (e.g., 6.7 µM in MCF7 cells).[1][2][4]
High toxicity with this compound alone Concentration too high: this compound can exhibit cytotoxicity at higher concentrations, likely due to off-target effects or CDK inhibition.Determine the GI50 (concentration for 50% growth inhibition) of this compound alone in your cell line. For chemosensitization studies, use a concentration that is minimally toxic on its own (e.g., survival >75%).[4]
Cell line sensitivity: Some cell lines may be inherently more sensitive to this compound.This is particularly true for cells with defects in single-strand break repair (e.g., XRCC1 deficient) or in combination with PARP inhibitors, where this compound can be synthetically lethal.[4][7]

Quantitative Data Summary

Parameter Value Cell Line/System Reference
This compound Ki for CDK1 2.5 µMBiochemical Assay[1][2][3]
This compound Ki for CDK2 1.3 µMBiochemical Assay[1][2][3]
This compound Ki for ATR 0.4 µMBiochemical Assay[2][3]
This compound IC50 for cellular ATR activity 6.7 µMMCF7 cells[1][4][8]
This compound IC50 for cellular ATR activity 2.8 µMGM847KD cells[1][2]
Cisplatin Sensitization (10 µM this compound) 20-foldA2780 (p53+/MMR+)[4]
Cisplatin Sensitization (10 µM this compound) 2-foldCP70-B1 (p53-/MMR+)[4]
Cisplatin Sensitization (10 µM this compound) 2-foldCP70-A2 (p53-/MMR-)[4]

Experimental Protocols

Chemosensitization Assay (Clonogenic Survival)

  • Cell Seeding: Plate cells at a density determined to yield approximately 50-100 colonies per plate in the untreated control. Allow cells to attach overnight.

  • Drug Treatment:

    • Pre-treat cells with this compound at a non-toxic concentration for 2-4 hours.

    • Add the DNA-damaging agent (e.g., cisplatin) at various concentrations.

    • Include controls for untreated cells, this compound alone, and the DNA-damaging agent alone.

  • Incubation: Incubate cells with the drugs for a defined period (e.g., 24 hours).

  • Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.

  • Colony Formation: Incubate the plates for 10-14 days, or until visible colonies are formed.

  • Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies (containing >50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. Plot the surviving fraction against the drug concentration to generate survival curves.

Signaling Pathway and Workflow Diagrams

NU6027_Mechanism cluster_upstream DNA Damage/Replication Stress cluster_ATR_pathway ATR Signaling Pathway DNA_Damage DNA Damage (e.g., from Cisplatin) ATR ATR DNA_Damage->ATR Replication_Stress Stalled Replication Forks Replication_Stress->ATR CHK1 CHK1 ATR->CHK1 phosphorylates Cell_Cycle_Arrest G2/M Checkpoint Activation CHK1->Cell_Cycle_Arrest DNA_Repair Homologous Recombination Repair CHK1->DNA_Repair Cell_Survival Cell Survival Cell_Cycle_Arrest->Cell_Survival DNA_Repair->Cell_Survival Apoptosis Apoptosis/ Cell Death Cell_Survival->Apoptosis This compound This compound This compound->ATR

Caption: Mechanism of this compound-induced chemosensitization.

Experimental_Workflow Start Start: Seed Cells Pre_treat Pre-treat with this compound (2-4 hours) Start->Pre_treat Co_treat Co-treat with DNA-damaging agent Pre_treat->Co_treat Incubate Incubate (e.g., 24 hours) Co_treat->Incubate Wash Wash and Replace with Fresh Medium Incubate->Wash Colony_Formation Incubate for Colony Formation (10-14 days) Wash->Colony_Formation Analyze Fix, Stain, and Count Colonies Colony_Formation->Analyze End End: Data Analysis Analyze->End

Caption: Workflow for a clonogenic survival assay.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Solubility Check this compound Solubility (Precipitation?) Inconsistent_Results->Check_Solubility Yes Check_Cell_Line Verify Cell Line (p53/MMR status) Check_Solubility->Check_Cell_Line Check_Drug_Combo Confirm Drug Combination (DNA-damaging agent?) Check_Cell_Line->Check_Drug_Combo Optimize_Conc Optimize this compound Concentration Check_Drug_Combo->Optimize_Conc Perform_Controls Run Appropriate Controls (this compound alone, chemo alone) Optimize_Conc->Perform_Controls Consistent_Results Consistent Results Perform_Controls->Consistent_Results

Caption: Troubleshooting logic for inconsistent results.

References

Optimizing NU6027 Treatment for Enhanced DNA Damage Sensitization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NU6027 to maximize DNA damage sensitization in experimental settings. Find troubleshooting advice, frequently asked questions, and detailed protocols to refine your experimental design and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in DNA damage sensitization?

A1: this compound is a potent, ATP-competitive inhibitor of cyclin-dependent kinases CDK1 and CDK2, as well as the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] Its efficacy in sensitizing cells to DNA damaging agents stems primarily from its inhibition of ATR.[4][5][6] By inhibiting ATR, this compound disrupts the G2/M cell cycle checkpoint, a critical control point for repairing damaged DNA before mitosis.[1][5][6] This inhibition also hinders the formation of RAD51 foci, which are essential for homologous recombination-mediated DNA repair.[1][5][6]

Q2: What is a typical starting concentration and treatment time for this compound?

A2: Based on published studies, a common starting point for this compound concentration is between 4 µM and 10 µM, with treatment durations typically ranging from 24 to 48 hours.[1][2] However, the optimal conditions are highly dependent on the specific cell line and the DNA damaging agent being used. It is crucial to perform a dose-response and time-course experiment to determine the ideal parameters for your specific experimental system.

Q3: Can this compound be used in combination with other anti-cancer agents?

A3: Yes, this compound has been shown to enhance the cytotoxicity of various DNA-damaging agents, including cisplatin, hydroxyurea, doxorubicin, camptothecin, and temozolomide.[2][4][5] It has also demonstrated synthetic lethality when combined with PARP inhibitors in cells with impaired DNA single-strand break repair.[2][5][6][7]

Q4: How does p53 or mismatch repair (MMR) status affect this compound's efficacy?

A4: The genetic background of the cancer cells, including their p53 and MMR status, can influence the sensitizing effects of this compound. For instance, in A2780 ovarian cancer cells, sensitization to cisplatin by this compound was most significant in cells with functional p53 and MMR.[4][5][6] Conversely, sensitization to temozolomide was greatest in p53 mutant cells with functional MMR.[5][6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No significant increase in DNA damage sensitization. Suboptimal this compound concentration or treatment time. Perform a dose-response (e.g., 1-20 µM) and time-course (e.g., 12, 24, 48, 72 hours) experiment to identify the optimal conditions for your cell line.
Cell line is resistant to this compound's mechanism of action. Consider the expression levels and activity of CDK1, CDK2, and ATR in your cell line. Cell lines with inherent defects in the G2/M checkpoint may show a diminished response.
Incorrect timing of this compound and DNA damaging agent co-treatment. Optimize the co-treatment schedule. Consider pre-treating with this compound for a period (e.g., 24 hours) before adding the DNA damaging agent.
High levels of cytotoxicity observed with this compound alone. This compound concentration is too high. Reduce the concentration of this compound. Determine the GI50 (concentration for 50% growth inhibition) for your cell line to establish a non-toxic working concentration. A mean GI50 of 10 µM has been observed across various human tumor cell lines.[2]
Prolonged treatment duration. Shorten the incubation time with this compound.
Inconsistent results between experiments. Variability in cell culture conditions. Ensure consistent cell density, passage number, and growth phase. Synchronizing the cell cycle can sometimes yield more reproducible results.
Instability of this compound in solution. Prepare fresh stock solutions of this compound in DMSO and store them at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound.

Table 1: IC50 and Ki Values of this compound

TargetParameterValueCell Line/SystemReference
CDK1Ki2.5 µM-[1][2][3]
CDK2Ki1.3 µM-[1][2][3]
ATRIC502.8 µMGM847KD[1][2]
ATRIC506.7 µMMCF7[1][2][4]
DNA-PKKi2.2 µM-[2][3]

Table 2: Experimental Conditions for DNA Damage Sensitization with this compound

Cell LineThis compound ConcentrationTreatment TimeDNA Damaging AgentOutcomeReference
MCF74 µM or 10 µM24 hoursCamptothecin (100 nM)Attenuation of G2/M arrest[5]
MCF710 µM-Cisplatin8.7-fold potentiation[2]
MCF710 µM-Doxorubicin2.5-fold potentiation[2]
MCF74 µM-Hydroxyurea1.8-fold potentiation[2]
GM847KDNot specified-Hydroxyurea3.2-fold potentiation[5]
GM847KDNot specified-Cisplatin2-fold potentiation[5]
V-C8 B210 µM24 hoursPF-01367338 (PARP inhibitor)Significant reduction in RAD51 foci[1]

Experimental Protocols

Protocol 1: Determining the Optimal this compound Treatment Time for DNA Damage Sensitization

  • Cell Seeding: Plate your cells of interest at a density that will allow for logarithmic growth for the duration of the experiment.

  • This compound Titration (Optional but Recommended): If the optimal concentration is unknown, perform a dose-response experiment. Treat cells with a range of this compound concentrations (e.g., 1, 2.5, 5, 10, 15, 20 µM) for 24 hours.

  • Time-Course Experiment:

    • Treat cells with a predetermined, non-toxic concentration of this compound (e.g., 10 µM).

    • Co-treat with a fixed concentration of your DNA damaging agent of choice at different time points relative to this compound addition (e.g., pre-treatment for 4, 12, 24, or 48 hours before adding the DNA damaging agent for a fixed duration).

  • Assessing DNA Damage and Cell Viability:

    • DNA Damage: Analyze markers of DNA damage such as γ-H2AX foci formation via immunofluorescence or phosphorylation of CHK1 (Ser345) via Western blot.

    • Cell Viability: Measure cell viability using assays such as MTT, SRB, or colony formation assays.

  • Data Analysis: Plot cell viability and DNA damage levels against the this compound treatment time to identify the duration that provides the maximum sensitization with acceptable toxicity.

Visualizations

NU6027_Signaling_Pathway cluster_0 DNA Damage cluster_1 Cell Cycle Progression cluster_2 Key Regulators DNA_Damage DNA Damage (e.g., Cisplatin, IR) ATR ATR DNA_Damage->ATR activates RAD51 RAD51 DNA_Damage->RAD51 recruits for HR repair G2_Phase G2 Phase M_Phase M Phase G2_Phase->M_Phase Mitosis CHK1 CHK1 ATR->CHK1 phosphorylates CDK1_2 CDK1/CDK2 CDK1_2->G2_Phase promotes entry to M-phase CHK1->G2_Phase induces arrest This compound This compound This compound->ATR This compound->CDK1_2

Caption: this compound inhibits ATR and CDK1/2, disrupting DNA damage-induced G2/M arrest.

Experimental_Workflow A 1. Cell Seeding B 2. Determine this compound GI50 (Dose-Response) A->B C 3. Select Non-Toxic This compound Concentration B->C D 4. Time-Course Experiment: Vary this compound Pre-treatment Time C->D E 5. Co-treat with DNA Damaging Agent D->E F 6. Assess Endpoints: - DNA Damage (γ-H2AX) - Cell Viability (MTT/Colony Formation) E->F G 7. Data Analysis: Identify Optimal Treatment Time F->G

Caption: Workflow for optimizing this compound treatment time.

Troubleshooting_Logic Start Start Troubleshooting Issue1 No Sensitization Start->Issue1 Solution1a Optimize Concentration and Time Issue1->Solution1a Yes Issue2 High Toxicity Issue1->Issue2 No Solution1b Check Cell Line Resistance Solution1a->Solution1b Solution1c Optimize Co-treatment Schedule Solution1b->Solution1c Solution2a Reduce this compound Concentration Issue2->Solution2a Yes Solution2b Shorten Treatment Duration Solution2a->Solution2b

Caption: Troubleshooting logic for this compound experiments.

References

NU6027 showing limited efficacy in specific cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering limited efficacy with the ATR/CDK inhibitor, NU6027, in specific cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, ATP-competitive inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase and Cyclin-Dependent Kinases 1 and 2 (CDK1/2).[1][2][3][4] Its primary mechanism in cancer cells is the inhibition of ATR, a key protein in the DNA damage response (DDR) pathway.[5][6] By inhibiting ATR, this compound prevents the activation of downstream signaling, including the phosphorylation of CHK1, which leads to the abrogation of the G2/M cell cycle checkpoint and impairment of homologous recombination-mediated DNA repair.[5][6] This sensitizes cancer cells to DNA-damaging agents.

Q2: We are observing limited efficacy of this compound in our cancer cell line. What are the potential reasons?

The efficacy of this compound can be highly dependent on the genetic background of the cell line. Key factors influencing sensitivity include:

  • p53 Status: The tumor suppressor protein p53 is a critical component of the G1/S checkpoint. In p53-deficient or mutant cells, there is a greater reliance on the G2/M checkpoint for DNA repair and cell cycle arrest, a process regulated by ATR. Therefore, p53-mutant cells may exhibit increased sensitivity to this compound, especially in combination with DNA-damaging agents.[5][7]

  • Mismatch Repair (MMR) Status: The MMR pathway is crucial for correcting errors in DNA replication. In A2780 ovarian cancer cells, sensitization to cisplatin with this compound was most significant in cells with functional p53 and MMR.[5][7] Conversely, sensitization to the alkylating agent temozolomide was greatest in p53 mutant cells with functional MMR.[5][7]

  • DNA Single-Strand Break Repair (SSBR) Competency: this compound has been shown to be synthetically lethal in cells with impaired SSBR, for example, through defects in the XRCC1 protein or in combination with PARP inhibitors.[4][5] Cell lines with inherent defects in this pathway are likely to be more sensitive to this compound.

  • Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to multidrug resistance by actively pumping xenobiotics, including small molecule inhibitors, out of the cell. While not specifically documented for this compound in the provided results, this is a common mechanism of resistance to anticancer drugs.

  • Off-Target Effects: While this compound is a potent ATR and CDK1/2 inhibitor, it may have other off-target effects that could influence its activity in a cell-line-specific manner.

Q3: What are the recommended working concentrations for this compound in cell-based assays?

The effective concentration of this compound can vary between cell lines. However, based on published data:

  • ATR Inhibition: The IC50 for cellular ATR activity has been reported to be 6.7 µM in MCF7 cells and 2.8 µM in GM847KD cells.[1][3]

  • Growth Inhibition: The mean GI50 (concentration for 50% growth inhibition) across a panel of human tumor cell lines was found to be 10 µM after 48 hours of exposure.[1][3]

  • Chemosensitization: Concentrations of 4 µM and 10 µM have been shown to significantly potentiate the cytotoxicity of DNA-damaging agents like cisplatin and doxorubicin in MCF7 cells.[1]

It is always recommended to perform a dose-response curve (e.g., from 0.1 to 25 µM) to determine the optimal concentration for your specific cell line and experimental conditions.[3]

Troubleshooting Guides

Guide 1: Unexpected Results in Cell Viability Assays (e.g., MTT, CellTiter-Glo)
Observed Problem Potential Cause Recommended Solution
No significant decrease in cell viability with this compound treatment. Cell line is resistant to this compound monotherapy.Consider combination therapy with a DNA-damaging agent (e.g., cisplatin, carboplatin, olaparib) to exploit synthetic lethality.[4][5]
Suboptimal concentration of this compound.Perform a dose-response experiment to determine the IC50 for your cell line.
Incorrect assay incubation time.The growth inhibitory effects of this compound are typically observed after 48-72 hours of incubation.[1]
Issues with compound solubility.Ensure this compound is fully dissolved in DMSO before further dilution in culture medium. Sonication may aid dissolution.[2]
High variability between replicates. Uneven cell seeding.Ensure a single-cell suspension and proper mixing before seeding.
Edge effects in multi-well plates.Avoid using the outer wells of the plate or fill them with sterile PBS.
Contamination.Regularly check for microbial contamination in cell cultures.
Guide 2: Issues with Western Blotting for Phospho-CHK1 (Ser345)
Observed Problem Potential Cause Recommended Solution
No decrease in p-CHK1 (S345) signal after this compound treatment and DNA damage induction. Insufficient this compound concentration.Increase the concentration of this compound (e.g., up to 10 µM).
Ineffective induction of DNA damage.Ensure the DNA-damaging agent (e.g., hydroxyurea, UV radiation) is used at a concentration and duration sufficient to induce a robust p-CHK1 signal.
Timing of cell lysis.The peak of p-CHK1 activation can be transient. Perform a time-course experiment (e.g., 1, 2, 4, 6 hours post-damage) to identify the optimal time point for lysis.
Poor antibody quality.Use a validated antibody for p-CHK1 (Ser345) and optimize antibody dilution.
Basal p-CHK1 levels are high, masking the effect of this compound. High levels of endogenous replication stress.Culture cells at a lower density to minimize replication stress.
Serum components activating the DDR pathway.Consider serum-starving the cells for a few hours before treatment.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and/or a DNA-damaging agent). Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Western Blotting
  • Cell Treatment and Lysis: Plate cells and treat with this compound and/or a DNA-damaging agent. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-CHK1 S345, anti-CHK1, anti-Actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis
  • Cell Treatment: Treat cells with this compound and/or a DNA-damaging agent for the desired duration.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound

TargetParameterValueCell Line/System
CDK1Ki2.5 µMEnzyme Assay
CDK2Ki1.3 µMEnzyme Assay
ATRIC506.7 µMMCF7 cells
ATRIC502.8 µMGM847KD cells
DNA-PKKi2.2 µMEnzyme Assay
Growth Inhibition GI50 ~10 µM Mean of Human Tumor Cell Lines

Data compiled from multiple sources.[1][2][3]

Table 2: Chemosensitization Effect of this compound in MCF7 Cells

DNA-Damaging AgentThis compound ConcentrationFold Potentiation
Cisplatin4 µM1.4
10 µM8.7
Doxorubicin4 µM1.3
10 µM2.5
Camptothecin4 µM1.4
10 µM2.0
Hydroxyurea4 µM1.8

Data from Selleck Chemicals product page.[1]

Visualizations

NU6027_Mechanism_of_Action cluster_0 DNA Damage Response DNA_Damage DNA Damage (e.g., from Cisplatin) ATR ATR Kinase DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 p_CHK1 p-CHK1 (S345) CHK1->p_CHK1 Phosphorylation G2M_Checkpoint G2/M Checkpoint Activation p_CHK1->G2M_Checkpoint HR_Repair Homologous Recombination Repair p_CHK1->HR_Repair Cell_Survival Cell Survival G2M_Checkpoint->Cell_Survival HR_Repair->Cell_Survival This compound This compound This compound->ATR

Caption: Mechanism of action of this compound in the DNA damage response pathway.

Troubleshooting_Workflow Start Limited Efficacy of this compound Observed Check_Concentration Is the this compound concentration optimal? (Perform dose-response) Start->Check_Concentration Check_Cell_Line What is the genetic background of the cell line? (p53, MMR status) Check_Concentration->Check_Cell_Line Yes Optimize_Assay Optimize Experimental Assay (e.g., incubation time, controls) Check_Concentration->Optimize_Assay No Consider_Combination Consider Combination Therapy (e.g., with DNA damaging agents) Check_Cell_Line->Consider_Combination Known Sensitivity Factors Investigate_Resistance Investigate Resistance Mechanisms (e.g., drug efflux) Check_Cell_Line->Investigate_Resistance Unknown End Resolution Consider_Combination->End Optimize_Assay->End Investigate_Resistance->End

Caption: Troubleshooting workflow for limited this compound efficacy.

References

Technical Support Center: Addressing Poor Aqueous Solubility of NU6027 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the poor aqueous solubility of NU6027 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous solutions?

A1: this compound is a lipophilic molecule and is inherently insoluble in water[1][2]. Direct dissolution in aqueous buffers like saline or phosphate-buffered saline (PBS) will result in precipitation. To achieve a suitable concentration for in vivo studies, a formulation with organic co-solvents and/or surfactants is necessary.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol[1][2][3]. It is common practice to first dissolve the compound in a minimal amount of DMSO before further dilution with other vehicles.

Q3: Can I administer this compound dissolved only in DMSO?

A3: While this compound is soluble in DMSO, administering a high concentration of DMSO in vivo can cause toxicity and adverse effects in animals. It is crucial to minimize the final concentration of DMSO in the formulation, typically keeping it below 10% of the total injection volume.

Q4: What are some standard formulations for administering this compound in vivo?

A4: A common approach is to use a multi-component vehicle to maintain this compound in solution. A widely suggested formulation consists of a mixture of DMSO, PEG300 (polyethylene glycol 300), a surfactant like Tween-80, and a final dilution in saline or PBS[4]. Another option for oral administration is a homogeneous suspension in Carboxymethylcellulose sodium (CMC-NA)[1].

Q5: My compound precipitates when I add the final aqueous component to my formulation. What should I do?

A5: This is a common issue. Please refer to the troubleshooting guide below for a step-by-step approach to resolving this problem. Key strategies include adjusting the solvent ratios, pre-heating the solutions, and using sonication.

Troubleshooting Guides

Issue 1: Precipitation of this compound During Formulation Preparation

Symptoms:

  • The solution becomes cloudy or forms visible particles upon the addition of an aqueous buffer (saline/PBS).

  • The final formulation is not a clear solution.

Possible Causes:

  • The concentration of this compound is too high for the chosen vehicle composition.

  • The ratio of organic co-solvents to the aqueous phase is insufficient to maintain solubility.

  • The temperature of the solutions is too low, reducing solubility.

Step-by-Step Solutions:

  • Optimize Solvent Ratios:

    • Start by dissolving this compound in the minimum required volume of DMSO.

    • Gradually add PEG300 and Tween-80, ensuring complete mixing at each step.

    • Slowly add the final aqueous component (saline/PBS) dropwise while vortexing or stirring continuously.

    • If precipitation occurs, try increasing the proportion of PEG300 and/or Tween-80 in the next attempt. Refer to the formulation table below for suggested ratios.

  • Utilize Gentle Heating:

    • Gently warm the DMSO, PEG300, and Tween-80 mixture to 37-45°C before adding the aqueous phase[3]. This can help increase the solubility of this compound.

    • Ensure the aqueous solution is also pre-warmed to the same temperature to avoid sudden temperature drops that can cause precipitation[3].

  • Employ Sonication:

    • If precipitation persists, use a bath sonicator to aid dissolution[3]. Sonicate the mixture in short bursts to avoid excessive heating, which could potentially degrade the compound.

Issue 2: Low Bioavailability or Inconsistent Results In Vivo

Symptoms:

  • Lack of expected therapeutic effect.

  • High variability in experimental outcomes between subjects.

Possible Causes:

  • Precipitation of the compound at the injection site.

  • Poor absorption from the administration site.

  • Instability of the formulation over time.

Step-by-Step Solutions:

  • Prepare Fresh Formulations:

    • It is recommended to prepare the this compound formulation fresh before each experiment to ensure stability and prevent precipitation over time. Stock solutions in DMSO can be stored at -20°C or -80°C, but the final formulation should be used immediately[4].

  • Check for Post-Administration Precipitation:

    • After administration (e.g., intraperitoneal injection), it is good practice to perform a necropsy on a satellite animal to visually inspect the injection site for any signs of compound precipitation.

  • Consider Alternative Administration Routes:

    • If parenteral administration proves challenging, consider oral gavage using a suspension formulation, such as in CMC-NA[1].

Quantitative Data Summary

Solvent/VehicleSolubility/ConcentrationReference
WaterInsoluble[1]
DMSO≥ 12.55 mg/mL[2]
Ethanol≥ 2.72 mg/mL[2]
Example In Vivo Formulation (Parenteral)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL (Clear Solution)[4]
Example In Vivo Formulation (Oral)
CMC-NA≥ 5 mg/mL (Homogeneous Suspension)[1]

Experimental Protocols

Protocol for Preparing a Parenteral Formulation of this compound

This protocol is based on a commonly suggested vehicle for poorly soluble compounds.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl) or PBS, sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heating block (optional)

  • Bath sonicator (optional)

Procedure:

  • Weigh the required amount of this compound and place it in a sterile vial.

  • Add the required volume of DMSO to achieve a concentrated stock solution (e.g., 12.5 mg/mL). Vortex until the compound is completely dissolved.

  • Add the required volume of PEG300 to the DMSO solution. For the example formulation, this would be 4 times the volume of DMSO. Vortex thoroughly until the solution is homogeneous.

  • Add the required volume of Tween-80. For the example formulation, this would be half the volume of DMSO. Vortex until the solution is clear and uniform.

  • Slowly add the required volume of pre-warmed (37°C) saline or PBS to the mixture, adding it dropwise while continuously vortexing.

  • If any cloudiness or precipitation appears, gently warm the solution to 37-45°C and/or sonicate in a bath sonicator for 5-10 minutes until the solution becomes clear.

  • Visually inspect the final formulation for any particulate matter before administration. The final solution should be clear.

Visualizations

experimental_workflow cluster_preparation Formulation Preparation cluster_troubleshooting Troubleshooting weigh 1. Weigh this compound dissolve_dmso 2. Dissolve in DMSO weigh->dissolve_dmso add_peg 3. Add PEG300 dissolve_dmso->add_peg add_tween 4. Add Tween-80 add_peg->add_tween add_saline 5. Add Saline/PBS add_tween->add_saline precipitation Precipitation? add_saline->precipitation final_formulation Final Formulation precipitation->final_formulation No heat_sonicate Warm/Sonicate precipitation->heat_sonicate Yes heat_sonicate->final_formulation

Caption: Experimental workflow for this compound formulation.

signaling_pathway cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Poor In Vivo Results (Low Efficacy/High Variability) cause1 Precipitation at Injection Site start->cause1 cause2 Poor Absorption start->cause2 cause3 Formulation Instability start->cause3 solution1 Necropsy to verify cause1->solution1 solution2 Optimize formulation (adjust solvent ratios) cause1->solution2 cause2->solution2 solution3 Consider alternative route (e.g., oral gavage) cause2->solution3 solution4 Prepare formulation fresh cause3->solution4

Caption: Troubleshooting logic for poor in vivo outcomes.

References

Technical Support Center: NU6027 & Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers using NU6027 in fluorescence-based assays. This compound is a potent, ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDK) and Ataxia Telangiectasia and Rad3-related (ATR) kinase, crucial for cell cycle control and DNA damage response. While a valuable research tool, its potential to interfere with fluorescence-based assays requires careful consideration. This guide offers answers to frequently asked questions and detailed protocols to help you identify and mitigate potential artifacts.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with my fluorescence-based assay?

A1: It is possible. Small molecules like this compound, a pyrimidine derivative, can potentially interfere with fluorescence readouts through two primary mechanisms:

  • Autofluorescence: The compound itself may absorb light at the excitation wavelength and emit fluorescence at the emission wavelength of your assay's fluorophore, leading to falsely high signals.

  • Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelengths of your fluorophore without re-emitting it, or it may interact with the excited fluorophore to cause non-radiative decay, resulting in a decreased fluorescence signal and potentially false-negative results.[1][2]

Q2: What are the first steps to identify potential interference?

A2: The initial step is to determine if this compound exhibits any spectral activity in the range of your assay. This involves running control experiments without the biological components of your assay.

Q3: My assay is showing unexpected results in the presence of this compound. How can I troubleshoot this?

A3: A systematic approach is crucial. Start by confirming the nature of the interference (autofluorescence or quenching) by following the protocols outlined in the "Troubleshooting Guides" section. If interference is confirmed, you can implement strategies to mitigate its effects, such as adjusting wavelengths or subtracting background fluorescence.

Troubleshooting Guides

Guide 1: Assessing Autofluorescence of this compound

Objective: To determine if this compound is fluorescent at the excitation and emission wavelengths used in your assay.

Experimental Protocol:

  • Prepare a dilution series of this compound: In your assay buffer, prepare a range of this compound concentrations, including the highest concentration used in your experiments.

  • Control Wells: Prepare three sets of control wells in a microplate:

    • Buffer Blank: Wells containing only the assay buffer.

    • Fluorophore Control: Wells containing your fluorescent probe at the assay concentration in the assay buffer.

    • This compound Controls: Wells containing each concentration of your this compound dilution series in the assay buffer.

  • Measurement: Read the fluorescence of the plate using the same excitation and emission wavelengths and instrument settings as your main experiment.

  • Data Analysis:

    • Subtract the average fluorescence of the "Buffer Blank" from all other readings.

    • Compare the fluorescence of the "this compound Controls" to the "Buffer Blank". A significant increase in fluorescence indicates that this compound is autofluorescent under your experimental conditions.

Guide 2: Evaluating Fluorescence Quenching by this compound

Objective: To determine if this compound is quenching the signal from your fluorescent probe.

Experimental Protocol:

  • Prepare Samples: In your assay buffer, prepare the following in a microplate:

    • Fluorophore Control: Your fluorescent probe at the assay concentration.

    • Test Wells: Your fluorescent probe at the assay concentration mixed with various concentrations of this compound (including the highest concentration used in your experiments).

  • Measurement: Measure the fluorescence of all wells at the appropriate excitation and emission wavelengths.

  • Data Analysis: Compare the fluorescence intensity of the "Test Wells" to the "Fluorophore Control". A concentration-dependent decrease in fluorescence in the presence of this compound suggests quenching.

Data Presentation

Table 1: Hypothetical Data for this compound Autofluorescence Assessment

This compound Concentration (µM)Average Fluorescence Units (RFU)
0 (Buffer Blank)50
155
575
10120
20250

Table 2: Hypothetical Data for this compound Quenching Assessment

This compound Concentration (µM)Average Fluorescence Units (RFU)% Quenching
0 (Fluorophore Control)50000%
148004%
5420016%
10350030%
20280044%

Methodologies for Key Experiments

Protocol 1: Determining the Excitation and Emission Spectra of this compound

Objective: To characterize the spectral properties of this compound to identify potential overlap with assay fluorophores.

Materials:

  • This compound

  • Assay Buffer

  • Scanning Spectrofluorometer

  • Quartz cuvettes or appropriate microplates

Methodology:

  • Sample Preparation: Prepare a solution of this compound in the assay buffer at the highest concentration used in your experiments.

  • Excitation Scan: a. Set the emission wavelength to a value slightly higher than the expected excitation maximum (if unknown, start with a broad range). b. Scan a range of excitation wavelengths (e.g., 250-500 nm). c. The wavelength with the highest fluorescence intensity is the excitation maximum (λex).

  • Emission Scan: a. Set the excitation wavelength to the determined λex. b. Scan a range of emission wavelengths, starting approximately 20 nm above the excitation wavelength. c. The wavelength with the highest fluorescence intensity is the emission maximum (λem).

Visualizations

Interference_Troubleshooting_Workflow start Unexpected Assay Results with this compound check_interference Is this compound interfering? start->check_interference autofluorescence Assess Autofluorescence (Guide 1) check_interference->autofluorescence Yes no_interference No significant interference detected. Troubleshoot other assay parameters. check_interference->no_interference No quenching Evaluate Quenching (Guide 2) autofluorescence->quenching mitigation Interference Confirmed. Implement Mitigation Strategies. quenching->mitigation spectral_shift Select spectrally distinct fluorophore mitigation->spectral_shift background_subtraction Subtract background fluorescence from this compound-only controls mitigation->background_subtraction concentration Use lowest effective this compound concentration mitigation->concentration end Proceed with optimized assay spectral_shift->end background_subtraction->end concentration->end

Caption: Troubleshooting workflow for this compound interference.

Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_dna_damage DNA Damage Response CDK CDK1/CDK2 CellCycle Cell Cycle Progression CDK->CellCycle drives DNA_Damage DNA Damage ATR ATR Kinase DNA_Damage->ATR activates Checkpoint Cell Cycle Checkpoint Activation ATR->Checkpoint phosphorylates targets to activate This compound This compound This compound->CDK inhibits This compound->ATR inhibits

Caption: this compound mechanism of action.

References

NU6027 Technical Support Center: Managing Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of NU6027 in long-term experiments. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, cell-permeable, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] It demonstrates inhibitory activity against CDK1 and CDK2, and also functions as a potent inhibitor of ATR, a key protein in the DNA damage response (DDR) pathway.[2][3][4] This dual activity allows this compound to interfere with cell cycle progression and sensitize cancer cells to DNA-damaging agents.[4][5][6]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored as a lyophilized powder at -20°C for up to one year.[7] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months, or at -20°C for up to one month, protected from light.[2][3]

Q3: What are the known solubility limitations of this compound?

This compound has limited solubility in aqueous solutions. It is soluble in DMSO at concentrations up to 10 mg/mL.[3][8][9] When preparing working solutions, it is crucial to ensure the final DMSO concentration is compatible with your experimental system and does not exceed levels that could induce toxicity.

Q4: How does this compound affect the cell cycle?

By inhibiting CDKs, this compound can disrupt normal cell cycle progression. Additionally, its inhibition of ATR can abrogate the G2/M checkpoint, particularly in response to DNA damage, preventing cells from arresting to repair DNA before entering mitosis.[4][5][6]

Troubleshooting Guide: this compound Stability in Long-Term Experiments

Issue 1: Diminished or inconsistent compound activity over time.

  • Potential Cause: Degradation of this compound in the working solution or cell culture medium. While stable for shorter experiments (24-48 hours), the stability of this compound in aqueous media over several days or weeks has not been extensively characterized.[10] Components in cell culture media, such as certain amino acids or metal ions, can potentially impact the stability of small molecules.[1][2][11]

  • Troubleshooting Steps:

    • Media Replenishment: For experiments lasting longer than 48-72 hours, it is recommended to perform partial or complete media changes with freshly prepared this compound-containing medium. The frequency of media changes will depend on the specific cell line and experimental duration.

    • Light Protection: Protect cell cultures from direct light exposure, as light can degrade both the compound and media components.[5] Use light-blocking plates or keep plates in a dark incubator.

    • Control Experiments: Include appropriate controls in your experimental design. A positive control with a freshly prepared this compound solution can help determine if the compound's activity is diminishing over time.

    • pH Monitoring: Monitor the pH of your cell culture medium, as significant shifts in pH can affect the stability of small molecules.

Issue 2: Precipitation of this compound in the cell culture medium.

  • Potential Cause: The low aqueous solubility of this compound can lead to precipitation, especially at higher concentrations or when diluted into aqueous media.

  • Troubleshooting Steps:

    • Serial Dilutions: When preparing your working solution, perform serial dilutions in your cell culture medium. Avoid adding a highly concentrated DMSO stock solution directly to a large volume of aqueous medium.

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible (typically <0.5%) to maintain solubility and minimize solvent-induced cellular stress.

    • Visual Inspection: Before adding the this compound-containing medium to your cells, visually inspect the solution for any signs of precipitation. If precipitation is observed, prepare a fresh solution.

Issue 3: Unexpected cytotoxicity or off-target effects.

  • Potential Cause: High concentrations of this compound or its degradation products may lead to off-target effects or increased cytotoxicity.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental endpoint.

    • Purity Check: If possible, verify the purity of your this compound stock. Impurities could contribute to unexpected biological activity.

    • Vehicle Control: Always include a vehicle control (e.g., DMSO-treated cells) to account for any effects of the solvent.

Quantitative Data Summary

ParameterValueReference(s)
Molecular Weight 251.28 g/mol [3]
Solubility in DMSO 10 mg/mL[3][8][9]
Ki for CDK1 2.5 µM[2][3]
Ki for CDK2 1.3 µM[2][3]
IC50 for cellular ATR 6.7 µM (in MCF7 cells)[4][6]
Powder Storage -20°C for up to 1 year[7]
Stock Solution Storage -80°C for up to 6 months[2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation (10 mM):

    • Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.

    • Reconstitute the powder in high-purity DMSO to a final concentration of 10 mM. For example, for 1 mg of this compound (MW: 251.28), add 398 µL of DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in light-protecting tubes and store at -80°C.

  • Working Solution Preparation (e.g., 10 µM in cell culture medium):

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For a 10 µM working solution, you can perform a 1:100 dilution of a 1 mM intermediate stock, which is a 1:10 dilution of the 10 mM stock.

    • Ensure the final DMSO concentration is below the toxic threshold for your cells (typically <0.5%).

    • Use the freshly prepared working solution immediately.

Protocol 2: Long-Term Cell Viability Assay with this compound

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the desired experimental duration (e.g., 5-7 days).

    • Allow the cells to adhere and resume proliferation for 24 hours.

  • This compound Treatment:

    • Prepare a series of working solutions of this compound in your cell culture medium at 2x the final desired concentrations.

    • Remove the existing medium from the wells and add an equal volume of the 2x this compound working solutions. Also include a vehicle control (medium with the same final DMSO concentration).

  • Media Replenishment for Long-Term Exposure:

    • Every 48-72 hours, carefully remove half of the medium from each well and replace it with an equal volume of freshly prepared 1x this compound working solution (or vehicle control medium). This will help maintain a relatively constant concentration of the active compound.

  • Assessing Cell Viability:

    • At the end of the experiment, assess cell viability using a suitable method, such as a resazurin-based assay or a crystal violet staining assay.

    • Normalize the results to the vehicle-treated control cells.

Visualizations

NU6027_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Cell Cycle Progression DNA_Damage DNA Damage (e.g., from Cisplatin) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates G2_M_Transition G2/M Transition CHK1->G2_M_Transition inhibits (Checkpoint) CDK1_CyclinB CDK1/Cyclin B CDK1_CyclinB->G2_M_Transition promotes CDK2_CyclinE CDK2/Cyclin E G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition promotes This compound This compound This compound->ATR inhibits This compound->CDK1_CyclinB inhibits This compound->CDK2_CyclinE inhibits

Caption: this compound signaling pathway.

Long_Term_Experiment_Workflow cluster_preparation Preparation cluster_experiment Experiment Prepare_Stock Prepare 10 mM this compound stock in DMSO Aliquot_Store Aliquot and store at -80°C Prepare_Stock->Aliquot_Store Initial_Treatment Add freshly prepared This compound working solution Aliquot_Store->Initial_Treatment use one aliquot Seed_Cells Seed cells in multi-well plate Seed_Cells->Initial_Treatment Incubate Incubate (protect from light) Initial_Treatment->Incubate Media_Change Replenish with fresh This compound every 48-72h Incubate->Media_Change long-term (>48h) Endpoint_Assay Perform endpoint assay Incubate->Endpoint_Assay end of experiment Media_Change->Incubate

References

Technical Support Center: Troubleshooting NU6027 Inactivity on CHK1 Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are observing a lack of CHK1 phosphorylation inhibition when using NU6027 in their experiments.

Frequently Asked Questions (FAQs)

Q1: How does this compound inhibit CHK1 phosphorylation?

This compound is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), specifically CDK1 and CDK2.[1][2] However, it is also a potent inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][3][4] ATR is a crucial kinase in the DNA damage response (DDR) pathway. In response to DNA damage or replication stress, ATR phosphorylates and activates Checkpoint Kinase 1 (CHK1) at serine 345 (S345) and serine 317 (S317).[5][6] Therefore, by inhibiting ATR, this compound is expected to reduce the phosphorylation of CHK1.[5][7]

Q2: I am not observing inhibition of CHK1 phosphorylation with this compound. What are the possible reasons?

Several factors could contribute to the lack of expected results. These can be broadly categorized into issues with the compound, experimental setup, and cellular context.

Troubleshooting Guide: Lack of CHK1 Phosphorylation Inhibition
Potential Cause Troubleshooting Step Expected Outcome
Compound Integrity and Concentration
Suboptimal ConcentrationPerform a dose-response experiment with this compound. Effective concentrations for ATR inhibition are typically in the low micromolar range (IC50 of 2.8-6.7 µM in some cell lines).[3][4]Determine the optimal concentration for CHK1 phosphorylation inhibition in your specific cell line.
Compound DegradationEnsure proper storage of this compound stock solutions (-20°C for short-term, -80°C for long-term, protected from light).[1] Prepare fresh working dilutions for each experiment.Consistent and reproducible results with a fresh batch of the compound.
Poor SolubilityVisually inspect for precipitation when diluting the compound in aqueous media. Confirm the solubility of this compound in your specific experimental buffer.The compound is fully dissolved, ensuring the intended concentration is available to the cells.
Experimental Protocol
Insufficient Treatment TimePerform a time-course experiment to determine the optimal duration of this compound treatment.Identify the time point at which maximum inhibition of CHK1 phosphorylation is observed.
Inadequate DNA Damage InductionEnsure that the DNA damaging agent (e.g., hydroxyurea, cisplatin, UV radiation) is used at a concentration and duration sufficient to induce a robust ATR-CHK1 response.[5]A strong, detectable pCHK1 signal in the positive control (DNA damage agent alone) is observed.
Incorrect Cell Lysis and Protein ExtractionUse a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of CHK1.Accurate measurement of phosphorylated CHK1 levels by Western blotting.
Cellular Context
Cell Line-Specific DifferencesThe activity of this compound can vary between different cell lines. Test the inhibitor in a control cell line where its activity has been previously established (e.g., MCF7).[3][5]Confirmation that the lack of effect is specific to your experimental cell line.
Intrinsic or Acquired ResistanceCells may have inherent or develop resistance to this compound. This can be due to various mechanisms such as increased drug efflux or alterations in the DDR pathway.[8]Consider using alternative ATR inhibitors or investigating the mechanism of resistance in your cell line.
Paradoxical CHK1 HyperphosphorylationInhibition of CHK1's own kinase activity can paradoxically lead to its hyperphosphorylation on S317/S345.[9] This is thought to be due to the disruption of a negative feedback loop involving the phosphatase PP2A.[9]An increase, rather than a decrease, in pCHK1 levels may be observed, which is still an indicator of target engagement.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound's inhibitory activity.

Parameter Value Cell Line Reference
Ki for CDK1 2.5 µMN/A (in vitro)[1][3]
Ki for CDK2 1.3 µMN/A (in vitro)[1][3]
IC50 for cellular ATR activity 6.7 µMMCF7[3][4]
IC50 for cellular ATR activity 2.8 µMGM847KD[3]
Inhibition of pCHK1S345 70% at 10 µMMCF7[3]

Experimental Protocols

Western Blot for Detecting CHK1 Phosphorylation

Objective: To assess the phosphorylation status of CHK1 at Ser345 following treatment with a DNA damaging agent and this compound.

Materials:

  • Cell culture reagents

  • DNA damaging agent (e.g., Hydroxyurea)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-CHK1 (Ser345), anti-total CHK1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Methodology:

  • Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with this compound at the desired concentrations for 1-2 hours.

  • Induce DNA damage by adding the DNA damaging agent (e.g., 2 mM Hydroxyurea for 4-6 hours). Include appropriate controls: vehicle control, this compound alone, and DNA damaging agent alone.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-CHK1 (Ser345) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total CHK1 and a loading control.

Visualizations

Signaling Pathway

ATR_CHK1_Pathway cluster_stress Cellular Stress cluster_inhibition Inhibition cluster_pathway ATR-CHK1 Signaling DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR activates This compound This compound This compound->ATR inhibits CHK1 CHK1 ATR->CHK1 phosphorylates pCHK1 p-CHK1 (S345) Downstream Downstream Effectors (e.g., Cell Cycle Arrest) pCHK1->Downstream

Caption: The ATR-CHK1 signaling pathway in response to DNA damage and its inhibition by this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start No inhibition of pCHK1 observed Check_Compound Verify Compound - Concentration? - Freshly prepared? - Soluble? Start->Check_Compound Check_Protocol Review Protocol - Treatment time? - DNA damage induction? - Lysis buffer? Check_Compound->Check_Protocol Compound OK Optimize_Conc Perform Dose-Response Check_Compound->Optimize_Conc Issue Found Check_Cells Consider Cellular Context - Cell line specific? - Resistance? - Paradoxical effect? Check_Protocol->Check_Cells Protocol OK Optimize_Time Perform Time-Course Check_Protocol->Optimize_Time Issue Found Use_Control_Cell_Line Test in a known responsive cell line Check_Cells->Use_Control_Cell_Line Issue Found End_Success Inhibition Observed Check_Cells->End_Success No Issues End_Paradox Paradoxical Hyper- phosphorylation Observed Check_Cells->End_Paradox Paradoxical Effect Optimize_Conc->Check_Protocol Optimize_Time->Check_Cells Investigate_Resistance Investigate Resistance Mechanisms Use_Control_Cell_Line->Investigate_Resistance Check_Total_CHK1 Confirm Total CHK1 Expression Investigate_Resistance->Check_Total_CHK1 Check_Total_CHK1->End_Success

Caption: A workflow for troubleshooting the lack of CHK1 phosphorylation inhibition by this compound.

References

Technical Support Center: NU6027 and Cell Cycle Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected cell cycle arrest phenotypes with the inhibitor NU6027.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

This compound is a potent, ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1), Cyclin-Dependent Kinase 2 (CDK2), and Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3][4] It also inhibits DNA-dependent Protein Kinase (DNA-PK).[1] Its inhibitory activity against these kinases underlies its effects on cell cycle progression and DNA damage response.

Q2: What is the expected effect of this compound on the cell cycle in response to DNA damage?

In the context of DNA damage, this compound is expected to attenuate the G2/M checkpoint.[2][3][4][5] DNA damage typically activates ATR, which in turn leads to a G2/M arrest to allow for DNA repair. By inhibiting ATR, this compound prevents this arrest, causing cells with damaged DNA to proceed into mitosis, which can enhance the cytotoxic effects of DNA-damaging agents.[2][4][5]

Q3: Can this compound cause cell cycle arrest on its own?

Yes, depending on the cell type and experimental conditions. While often used to abrogate DNA damage-induced G2/M arrest, this compound's inhibition of CDK1 and CDK2 can lead to cell cycle arrest independently. For instance, in MCF7 breast cancer cells, this compound has been observed to cause a reduction in the S-phase population, suggesting a potential delay or arrest in G1 or S-phase.[1]

Q4: I'm observing G1 arrest after this compound treatment, but I expected an override of G2/M arrest. Why could this be happening?

This seemingly paradoxical result can arise from several factors:

  • Dominant CDK2 Inhibition: At certain concentrations, the inhibitory effect of this compound on CDK2 may be more pronounced than its effect on ATR. CDK2 is crucial for the G1/S transition, and its inhibition can lead to a G1 arrest.

  • Cell Line-Specific Dependencies: The wiring of cell cycle checkpoints can vary significantly between cell lines. Some cell lines may be more sensitive to CDK2 inhibition at the G1/S boundary than to ATR inhibition at the G2/M checkpoint.

  • Off-Target Effects: While this compound is a potent inhibitor of CDKs and ATR, it may have other off-target effects at higher concentrations that could contribute to a G1 arrest.

  • p53 Status: The p53 tumor suppressor protein plays a critical role in both G1 and G2 checkpoints. The p53 status of your cell line can influence its response to this compound.

Troubleshooting Unexpected Cell Cycle Phenotypes

Issue 1: Unexpected G1 Phase Arrest

You've treated your cancer cell line with this compound, expecting to see an abrogation of a DNA damage-induced G2/M checkpoint. However, your flow cytometry data shows an accumulation of cells in the G1 phase.

Possible Causes and Solutions:

  • Concentration-Dependent Effects: The cellular effect of this compound can be dose-dependent. A high concentration might strongly inhibit CDK2, leading to a G1 arrest that masks any effect on the G2/M checkpoint.

    • Troubleshooting Step: Perform a dose-response experiment, testing a range of this compound concentrations. This will help determine if a lower concentration can abrogate the G2/M checkpoint without inducing a G1 arrest.

  • Cell Line Specificity: Your cell line might be particularly sensitive to CDK2 inhibition.

    • Troubleshooting Step: Review the literature for the known cell cycle regulation pathways in your specific cell line. Consider if there are known sensitivities to CDK inhibitors. If possible, test this compound in a different cell line with a known response to CDK2 inhibition.

  • Experimental Artifacts: Ensure your flow cytometry data is accurate and free of artifacts.

    • Troubleshooting Step: Review gating strategies to exclude doublets and debris. Ensure proper compensation if using multi-color flow cytometry.

Issue 2: No Effect on Cell Cycle Distribution

You've treated your cells with this compound, with or without a DNA-damaging agent, but you do not observe any significant changes in the cell cycle distribution compared to the control.

Possible Causes and Solutions:

  • Drug Inactivity: The this compound compound may be degraded or inactive.

    • Troubleshooting Step: Verify the integrity and activity of your this compound stock. If possible, test it in a well-characterized positive control cell line.

  • Insufficient Drug Concentration: The concentration of this compound used may be too low to inhibit its targets effectively in your cell line.

    • Troubleshooting Step: Increase the concentration of this compound in your experiment. Refer to the provided IC50 and Ki values as a starting point.

  • Cellular Resistance: Your cell line may have intrinsic resistance mechanisms to CDK or ATR inhibitors.

    • Troubleshooting Step: Investigate the expression levels of proteins that can confer resistance, such as drug efflux pumps or alternative cell cycle checkpoint pathways.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound

TargetKi (μM)Cellular IC50 (μM)Cell Line
CDK12.5--
CDK21.3--
ATR0.46.7 ± 2.3MCF7
2.8GM847KD
DNA-PK2.2--

Data compiled from multiple sources.[1][3][5]

Table 2: Effect of this compound on Cell Cycle Distribution in MCF7 Cells (in the presence of Camptothecin)

Treatment% G1% S% G2/M
Control17 ± 2-17 ± 2
Camptothecin (100 nM)--43 ± 6
Camptothecin + this compound (4 µM)---
Camptothecin + this compound (10 µM)--29 ± 2

Data represents the G2/M fraction and shows attenuation of camptothecin-induced G2/M arrest by this compound.[5]

Table 3: Effect of this compound (10 µM) on Cisplatin-Induced Cell Cycle Arrest in A2780 Ovarian Cancer Cells

Treatment% G1% S% G2/M
Control552520
Cisplatin202555
Cisplatin + this compound403030

Approximate values derived from published histograms. This compound attenuates the cisplatin-induced G2/M arrest.[5]

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps for preparing and analyzing cells for cell cycle distribution using propidium iodide (PI) staining.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density to ensure they are in the exponential growth phase at the time of harvesting.

    • Treat cells with this compound and/or a DNA-damaging agent for the desired time. Include appropriate vehicle controls.

  • Cell Harvesting:

    • For adherent cells, wash with PBS and detach using trypsin-EDTA. For suspension cells, collect by centrifugation.

    • Wash the cells once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in PI staining solution (containing RNase A).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.

Protocol 2: Western Blotting for Cell Cycle Proteins

This protocol provides a general workflow for analyzing the expression of key cell cycle proteins.

  • Protein Extraction:

    • After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin B1, CDK1, p-Rb) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Visualizations

NU6027_Signaling_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition cluster_DDR DNA Damage Response CDK2 CDK2 Rb Rb CDK2->Rb Phosphorylates (Inactivates) CyclinE Cyclin E CyclinE->CDK2 Activates E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription CDK1 CDK1 Mitosis Mitosis CDK1->Mitosis Promotes CyclinB Cyclin B CyclinB->CDK1 Activates DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR Activates G2M_Checkpoint G2/M Checkpoint ATR->G2M_Checkpoint Initiates G2M_Checkpoint->CDK1 Inhibits This compound This compound This compound->CDK2 Inhibits This compound->CDK1 Inhibits This compound->ATR Inhibits

Caption: this compound inhibits CDK1, CDK2, and ATR, affecting key cell cycle transitions.

Troubleshooting_Workflow Start Start: Unexpected Cell Cycle Arrest Check_Concentration Is a dose-response curve available? Start->Check_Concentration Perform_Dose_Response Perform dose-response experiment Check_Concentration->Perform_Dose_Response No Check_Cell_Line Is the cell line's CDK/ATR dependency known? Check_Concentration->Check_Cell_Line Yes Perform_Dose_Response->Check_Cell_Line Literature_Search Review literature for cell line specifics Check_Cell_Line->Literature_Search No Check_Flow_Cytometry Review flow cytometry gating and controls Check_Cell_Line->Check_Flow_Cytometry Yes Alternative_Cell_Line Test in a different cell line Literature_Search->Alternative_Cell_Line Hypothesize_Mechanism Hypothesize mechanism (e.g., dominant CDK2 inhibition) Alternative_Cell_Line->Hypothesize_Mechanism Re_analyze_Data Re-analyze flow data (check for doublets, debris) Check_Flow_Cytometry->Re_analyze_Data No Check_Flow_Cytometry->Hypothesize_Mechanism Yes Consult_Expert Consult flow cytometry expert Re_analyze_Data->Consult_Expert Consult_Expert->Hypothesize_Mechanism

Caption: A workflow for troubleshooting unexpected cell cycle arrest with this compound.

References

Technical Support Center: Refining NU6027 Dosage for Synergistic Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing NU6027 in combination therapies. The information is designed to help refine dosages and experimental designs to achieve optimal synergistic effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action by which this compound creates a synergistic effect with other drugs?

A1: this compound is a potent, ATP-competitive inhibitor of both Cyclin-Dependent Kinases (CDK1 and CDK2) and the Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase.[1][2][3] The synergistic effects with DNA-damaging agents are primarily attributed to its inhibition of ATR.[2][4][5] ATR plays a critical role in the DNA damage response (DDR) by signaling to cell cycle checkpoints (like the G2/M checkpoint) and activating DNA repair pathways such as homologous recombination (HR).[4] By inhibiting ATR, this compound prevents cancer cells from repairing the damage induced by chemotherapeutics, leading to an accumulation of lethal DNA damage and enhanced cell death.[4][5]

Q2: With which classes of drugs has this compound demonstrated synergy?

A2: this compound shows significant synergy with various classes of DNA-damaging anticancer agents.[1][4][5] This includes:

  • Platinum-based agents: It enhances the cytotoxicity of cisplatin.[1][2][4][5]

  • DNA methylating agents: It potentiates the effects of temozolomide.[1][4]

  • Topoisomerase inhibitors: Synergy has been observed with camptothecin and doxorubicin.[1][4][6]

  • PARP inhibitors: this compound can be synthetically lethal in combination with PARP inhibitors, particularly in cells with impaired single-strand break repair (e.g., XRCC1-deficient).[1][4][5]

  • Radiotherapy: It can also potentiate the effects of ionizing radiation (IR).[4] Notably, it does not appear to enhance the cytotoxicity of anti-mitotic agents like paclitaxel.[1][4][5]

Q3: What is a recommended starting concentration range for this compound in in-vitro synergy experiments?

A3: Based on published data, a starting concentration range of 2 µM to 10 µM is recommended for in-vitro experiments. The IC50 for cellular ATR inhibition is approximately 6.7 µM in MCF7 cells and 2.8 µM in GM847KD cells.[1][2][6][7] Successful synergy studies have frequently used concentrations of 4 µM and 10 µM, which have been shown to effectively inhibit RAD51 focus formation (a marker of homologous recombination) and attenuate the G2/M checkpoint.[1][2][4] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and combination agent.

Q4: How does the genetic background of a cell line, such as p53 or MMR status, influence the synergistic efficacy of this compound?

A4: The genetic background of the cancer cell line is critical. The synergistic effect of this compound with certain agents is dependent on the status of key DNA damage response genes like p53 and the mismatch repair (MMR) system. For example, in A2780 ovarian cancer cells, sensitization to cisplatin was greatest in cells with functional p53 and MMR.[4][5][7] Conversely, sensitization to temozolomide was most significant in p53 mutant cells that had a functional MMR pathway.[4][5][7] It is crucial to characterize the relevant genetic background of your experimental models to interpret results correctly.

Q5: How can I experimentally confirm that the observed synergy is due to ATR inhibition rather than off-target CDK inhibition?

A5: To dissect the specific contribution of ATR inhibition, several control experiments are recommended:

  • Use a CDK-specific inhibitor: Compare the synergistic effect of this compound with that of a highly specific CDK2 inhibitor (one study used NU6252 as a control) that lacks ATR inhibitory activity.[4]

  • ATR Knockdown/Knockout Cells: Utilize cell lines where ATR expression can be inducibly knocked down (e.g., via shRNA) or has been knocked out.[4] If this compound potentiates a drug's effect in control cells but not in ATR-depleted cells, it confirms the effect is ATR-dependent.[4][8]

  • Biochemical Marker Analysis: Measure the phosphorylation of CHK1 (pCHK1 at Ser345), a direct downstream target of ATR.[1] A synergistic dose of this compound should inhibit the DNA damage-induced phosphorylation of CHK1.[1]

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound on Key Kinase Targets

Target KinaseParameterValue (µM)Cell Line / Condition
ATRIC506.7MCF7 Cells
ATRIC502.8GM847KD Cells
ATRKi0.4N/A
CDK1Ki2.5N/A
CDK2Ki1.3N/A
DNA-PKKi2.2N/A
Data compiled from multiple sources.[1][2][6][7]

Table 2: Examples of Effective this compound Concentrations in Synergistic Studies (MCF7 Cells)

Combination AgentThis compound Conc. (µM)Observed Potentiation (Fold-Increase in Cytotoxicity)
Cisplatin41.4
Cisplatin108.7
Doxorubicin41.3
Doxorubicin102.5
Camptothecin41.4
Camptothecin102.0
Hydroxyurea41.8
Data represents potentiation of cytotoxicity in MCF7 cells after 24-hour exposure.[1][4][6]

Visualizations

Signaling Pathway and Experimental Workflow

cluster_0 This compound Mechanism of Synergy DNA_Damage DNA Damage (e.g., from Cisplatin) ATR ATR Kinase DNA_Damage->ATR activates CHK1 p-CHK1 ATR->CHK1 phosphorylates This compound This compound This compound->ATR inhibits G2M G2/M Arrest CHK1->G2M induces HR Homologous Recombination (RAD51 formation) CHK1->HR promotes Apoptosis Apoptosis / Cell Death G2M->Apoptosis prevents HR->Apoptosis prevents

Caption: this compound inhibits ATR, blocking DNA damage repair pathways.

cluster_1 General Workflow for Synergy Assessment cluster_assays Assay Examples A 1. Cell Seeding & Adherence B 2. Treatment Addition - Drug A (e.g., Cisplatin) - Drug B (this compound) - Combination (A+B) A->B C 3. Incubation (e.g., 24-72 hours) B->C D 4. Endpoint Assays C->D Assay1 Cell Viability (MTT, SRB) D->Assay1 Assay2 Clonogenic Survival D->Assay2 Assay3 Western Blot (p-CHK1) D->Assay3 Assay4 Immunofluorescence (RAD51 foci) D->Assay4 E 5. Data Analysis - Calculate IC50 - Determine Combination Index (CI) Assay1->E Assay2->E Assay3->E Assay4->E

Caption: Experimental workflow for evaluating drug synergy.

Experimental Protocols

Protocol 1: Determining Synergistic Cytotoxicity using a Cell Viability Assay

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere for 24 hours.

  • Drug Preparation: Prepare stock solutions of this compound (e.g., 10 mM in DMSO) and the combination agent. Create a dilution series for each drug.

  • Single-Agent Titration: Treat cells with a range of concentrations of this compound alone and the combination drug alone to determine the IC50 value for each.

  • Combination Treatment: Treat cells with a matrix of concentrations of both drugs. A common method is to use a fixed ratio (e.g., based on the ratio of their IC50s) or to combine a range of concentrations of Drug A with a fixed concentration of this compound (e.g., its IC20).

  • Incubation: Incubate the treated cells for a defined period, typically 48-72 hours.

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, SRB, or CellTiter-Glo®).

  • Data Analysis: Calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Western Blot Analysis of ATR Inhibition

  • Treatment: Seed cells in 6-well plates. Once attached, treat with the DNA-damaging agent for a short period (e.g., 1-2 hours) to induce ATR activity. For the combination group, pre-treat with this compound for 1-2 hours before adding the DNA-damaging agent.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate with a primary antibody against phospho-CHK1 (Ser345). Also probe for total CHK1 and a loading control (e.g., β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and visualize the bands using an ECL substrate.

  • Analysis: Quantify band intensity. A reduction in the p-CHK1/total CHK1 ratio in this compound-treated samples indicates ATR inhibition.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
This compound precipitates out of solution during experiment. - Low solubility in aqueous media. - Temperature shock during dilution.- Prepare high-concentration stock in 100% DMSO. - When diluting into media, pre-warm both the stock and the media to 37°C.[6] - For stubborn precipitation, brief sonication may be used to aid dissolution.[2][6] - Avoid storing diluted aqueous solutions for extended periods.
High levels of cytotoxicity observed with this compound monotherapy. - The concentration used is too high for the specific cell line. - The cell line is particularly sensitive to CDK or ATR inhibition.- Perform a full dose-response curve for this compound alone (from nM to high µM range) to determine its IC50. - For synergy studies, consider using this compound at a non-toxic or minimally toxic concentration (e.g., IC10-IC20) to ensure the observed effect is due to synergy and not additive toxicity.
No synergistic effect is observed (CI ≈ 1 or >1). - Inappropriate concentration of one or both drugs. - Cell line is resistant (e.g., lacks functional p53 or MMR pathways required for the specific combo).[4][5] - Insufficient ATR inhibition at the dose used. - Timing of drug administration is not optimal.- Re-evaluate dose-response curves and try different concentrations or combination ratios. - Confirm the genetic background (p53, MMR status) of your cell line.[4] - Verify target engagement by checking for inhibition of p-CHK1 via Western blot at your chosen this compound concentration. - Experiment with the timing of drug addition (e.g., pre-incubation with this compound before adding the DNA-damaging agent).
Variability between experimental replicates. - Inconsistent cell seeding density. - Edge effects in multi-well plates. - Inaccurate pipetting of drug solutions.- Use a cell counter to ensure consistent seeding. - Avoid using the outer wells of 96-well plates, or fill them with sterile PBS to maintain humidity. - Calibrate pipettes regularly and use fresh tips for each dilution and treatment.

References

Technical Support Center: Overcoming Resistance to NU6027 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NU6027, a dual inhibitor of Cyclin-Dependent Kinase 1/2 (CDK1/2) and Ataxia Telangiectasia and Rad3-related (ATR) kinase. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges encountered during experiments with this compound, with a particular focus on overcoming resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an ATP-competitive inhibitor that targets two key families of kinases involved in cell cycle regulation and DNA damage response (DDR). It inhibits CDK1 and CDK2, which are crucial for cell cycle progression, and also potently inhibits ATR kinase, a central regulator of the DNA damage response. This dual activity leads to cell cycle arrest and sensitizes cancer cells to DNA-damaging agents.

Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A2: While acquired resistance specifically to this compound is not yet extensively documented, resistance to ATR inhibitors, in general, can arise from various factors. One key mechanism is the loss of function of components of the nonsense-mediated decay (NMD) pathway, such as UPF2. Loss of UPF2 has been shown to cause resistance to ATR inhibitors by altering cell cycle progression and the DNA damage response. It is plausible that this mechanism could also apply to this compound due to its potent ATR inhibitory activity.

Q3: How can I experimentally determine if my cells have developed resistance to this compound?

A3: You can assess resistance by performing a dose-response curve and calculating the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) value in your cell line and comparing it to the values reported for sensitive cell lines. A significant increase in the IC50 or GI50 value suggests the development of resistance. Additionally, you can perform a colony formation assay to assess the long-term proliferative capacity of cells in the presence of this compound.

Q4: What strategies can I employ to overcome resistance to this compound?

A4: Based on its mechanism of action, several strategies can be explored:

  • Combination Therapy: Since this compound sensitizes cells to DNA-damaging agents, combining it with drugs like cisplatin or with PARP inhibitors can be a powerful strategy, especially in cells with deficiencies in DNA repair pathways (e.g., XRCC1-deficient cells).

  • Targeting Downstream Pathways: If resistance is mediated by alterations in downstream signaling, co-targeting these pathways may restore sensitivity.

  • Investigating NMD Pathway Status: If you suspect UPF2-mediated resistance, you could assess the expression and function of NMD components in your resistant cell lines.

Q5: What are the expected cellular effects of this compound treatment in sensitive cells?

A5: In sensitive cancer cells, this compound treatment is expected to cause:

  • Inhibition of CHK1 phosphorylation at Serine 345, a downstream target of ATR.

  • Attenuation of the G2/M cell cycle checkpoint.

  • Reduction in RAD51 foci formation, indicating impaired homologous recombination repair.

  • Increased sensitivity to DNA-damaging agents and PARP inhibitors.

Troubleshooting Guides

Problem 1: Inconsistent or No Inhibition of p-CHK1 (Ser345) Observed by Western Blot
Possible Cause Troubleshooting Step
Suboptimal Antibody Performance Titrate the primary antibody concentration. A starting dilution of 1:1000 is recommended for anti-p-CHK1 (Ser345). Ensure the secondary antibody is appropriate for the primary antibody and used at a suitable dilution (e.g., 1:2000 to 1:5000).
Ineffective Blocking Use 5% Bovine Serum Albumin (BSA) in TBST for blocking and antibody dilution. Avoid using milk, as it contains phosphoproteins that can increase background.
Protein Degradation or Dephosphorylation Ensure that lysis buffer contains fresh protease and phosphatase inhibitors. Keep samples on ice throughout the preparation process.
Low Abundance of p-CHK1 Induce DNA damage with a reagent like hydroxyurea or UV irradiation prior to this compound treatment to increase the basal level of p-CHK1.
Incorrect Protein Loading Quantify protein concentration accurately using a BCA assay. Load 20-30 µg of total protein per lane. Confirm equal loading by probing for a housekeeping protein like β-actin or GAPDH.
Problem 2: High Variability in Colony Formation Assay Results
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Density Optimize the cell seeding density for your specific cell line to ensure the formation of distinct colonies. This can range from 100 to 1000 cells/well in a 96-well plate. Perform a cell seeding dilution series to determine the optimal number.
Cell Clumping Ensure a single-cell suspension is achieved after trypsinization by gentle pipetting. You can also pass the cell suspension through a cell strainer.
Edge Effects in Multi-well Plates To minimize evaporation in the outer wells of the plate, fill the surrounding empty wells with sterile water or PBS.
Inadequate Incubation Time Allow sufficient time for colonies to form. This is cell-line dependent and can range from 7 to 21 days.
Subjective Colony Counting Use a consistent definition for a colony (e.g., a cluster of at least 50 cells). Utilize colony counting software for more objective quantification.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound
Parameter Target/Cell Line Value Reference
Ki CDK12.5 µM
Ki CDK21.3 µM
IC50 ATR (cellular assay)6.7 ± 2.3 µM
IC50 ATR (cellular assay, GM847KD cells)2.8 µM
GI50 Human Tumor Cell Lines (average)10 ± 6 µM
Table 2: Cellular Effects of this compound Treatment
Cell Line This compound Concentration Effect Quantitative Measure Reference
MCF7 10 µMInhibition of p-CHK1 (S345)70 ± 12% inhibition
MCF7 10 µMInhibition of pRb (T821)42 ± 27% inhibition
MCF7 4 µMPotentiation of Cisplatin1.4-fold increase in cytotoxicity
MCF7 10 µMPotentiation of Cisplatin8.7-fold increase in cytotoxicity
V-C8 B2 4 µMSuppression of RAD51 foci82% suppression

Experimental Protocols

Protocol 1: Western Blot for Phospho-CHK1 (Ser345)

1. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS.
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Collect the supernatant and determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.
  • Boil samples at 95°C for 5 minutes.
  • Load 20-30 µg of protein per well onto a polyacrylamide gel.
  • Perform electrophoresis until the dye front reaches the bottom of the gel.
  • Transfer proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with anti-p-CHK1 (Ser345) primary antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
  • Wash the membrane three times for 10 minutes each with TBST.
  • Incubate with HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
  • Wash the membrane three times for 10 minutes each with TBST.
  • Detect the signal using an ECL substrate and an imaging system.

4. Stripping and Re-probing (Optional):

  • To assess total CHK1 or a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

Protocol 2: Colony Formation (Clonogenic) Assay

1. Cell Seeding:

  • Harvest a single-cell suspension of the desired cancer cell line.
  • Determine the optimal seeding density for your cell line (typically 100-1000 cells/well for a 6-well plate).
  • Plate the cells in complete medium and allow them to adhere overnight.

2. This compound Treatment:

  • The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
  • Incubate the plates for 7-21 days, depending on the cell line's growth rate. Do not disturb the plates during this time.

3. Colony Staining and Quantification:

  • After the incubation period, gently wash the cells with PBS.
  • Fix the colonies with a solution such as 4% paraformaldehyde for 15-20 minutes.
  • Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.
  • Gently wash the plates with water and allow them to air dry.
  • Count the number of colonies (containing ≥50 cells) in each well.

4. Data Analysis:

  • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition.
  • PE = (Number of colonies formed / Number of cells seeded) x 100%
  • SF = PE of treated sample / PE of control sample

Visualizations

NU6027_Mechanism_of_Action cluster_this compound This compound cluster_DDR DNA Damage Response cluster_CellCycle Cell Cycle Progression This compound This compound ATR ATR This compound->ATR Inhibits CDK1_2 CDK1/2 This compound->CDK1_2 Inhibits CHK1 CHK1 ATR->CHK1 Activates pCHK1 p-CHK1 (S345) CHK1->pCHK1 Phosphorylates G2M_Checkpoint G2/M Checkpoint Arrest pCHK1->G2M_Checkpoint Induces CellCycleProgression Cell Cycle Progression CDK1_2->CellCycleProgression Promotes

Caption: this compound's dual inhibitory action on ATR and CDK1/2 pathways.

Resistance_Mechanism cluster_ATR_Inhibition ATR Inhibition cluster_Resistance Resistance Mechanism ATR_Inhibitor ATR Inhibitor (e.g., this compound) ATR ATR ATR_Inhibitor->ATR Inhibits Cell_Survival Cell Survival ATR_Inhibitor->Cell_Survival Cell_Death Cell Death ATR->Cell_Death Leads to UPF2_Loss Loss of UPF2 (NMD Pathway) UPF2_Loss->ATR Blocks effect of inhibition Altered_DDR Altered DNA Damage Response & Cell Cycle UPF2_Loss->Altered_DDR Causes Altered_DDR->Cell_Survival Promotes

Caption: UPF2 loss as a potential mechanism of resistance to ATR inhibitors.

Experimental_Workflow_pCHK1 start Start: Cancer Cell Culture treatment Treat with this compound & Controls start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer immunoblot Immunoblot for p-CHK1 & Total CHK1 transfer->immunoblot detection Signal Detection & Analysis immunoblot->detection end End: Quantify p-CHK1 Inhibition detection->end

Caption: Experimental workflow for assessing p-CHK1 inhibition by this compound.

Technical Support Center: Validating the On-Target Activity of NU6027

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in validating the on-target activity of NU6027 in a new cell model.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a small molecule inhibitor that functions as a potent, ATP-competitive inhibitor of several key kinases involved in cell cycle regulation and the DNA damage response (DDR).[1][2] Its primary targets include Ataxia Telangiectasia and Rad3-related (ATR) kinase, Cyclin-Dependent Kinase 1 (CDK1), and Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] It has also been shown to inhibit DNA-dependent protein kinase (DNA-PK).[4]

Q2: How can I confirm that this compound is active in my new cell model?

A2: The most direct way to confirm the on-target activity of this compound is to assess the phosphorylation status of downstream targets of ATR and CDKs. For ATR, a key substrate is CHK1, and a reduction in the phosphorylation of CHK1 at Serine 345 (p-CHK1 S345) upon treatment with a DNA damaging agent is a reliable indicator of ATR inhibition.[5][6] For CDK1/2, you can assess the phosphorylation of their substrates, such as Retinoblastoma protein (Rb), or observe downstream cellular effects like cell cycle arrest.

Q3: What are the expected phenotypic effects of this compound treatment?

A3: Treatment with this compound is expected to sensitize cells to DNA-damaging agents like cisplatin and hydroxyurea.[7][8] It can also lead to the attenuation of the G2/M cell cycle checkpoint, particularly after DNA damage, and inhibit homologous recombination repair, which can be observed through a reduction in RAD51 foci formation.[3][5]

Q4: How can I distinguish between on-target and off-target effects of this compound?

A4: Distinguishing between on- and off-target effects is crucial for interpreting your results.[4][9] A key strategy is to use multiple, structurally distinct inhibitors for the same target and see if they produce the same phenotype. Additionally, rescuing the phenotype by expressing a drug-resistant mutant of the target protein can provide strong evidence for on-target activity. Comparing your results in your cell model to data from well-characterized models can also be informative.[10] Kinome-wide profiling can provide a comprehensive view of the inhibitor's selectivity.[9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No inhibition of p-CHK1 (S345) observed after treatment with this compound and a DNA damaging agent. 1. Suboptimal concentration of this compound: The effective concentration can vary between cell lines. 2. Insufficient DNA damage: The DNA damaging agent may not be potent enough to elicit a strong ATR response. 3. Incorrect timing: The time points for drug treatment and cell harvesting may not be optimal. 4. Poor solubility of this compound: The compound may not be fully dissolved in the cell culture medium.[11] 5. Cell line resistance: The new cell model may have intrinsic resistance mechanisms.1. Perform a dose-response experiment: Test a range of this compound concentrations to determine the optimal inhibitory concentration in your cell line. 2. Optimize DNA damage induction: Increase the concentration of the DNA damaging agent or try a different one (e.g., hydroxyurea, cisplatin). 3. Conduct a time-course experiment: Harvest cells at different time points after treatment to identify the optimal window for observing p-CHK1 inhibition. 4. Ensure proper solubilization: Prepare fresh stock solutions of this compound in DMSO and ensure it is fully dissolved before diluting in media. Sonication may aid dissolution.[3] 5. Investigate potential resistance mechanisms: Check for high expression of drug efflux pumps or altered levels of ATR and its signaling components.
Inconsistent results between experiments. 1. Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect drug response.[12] 2. Degradation of this compound: The compound may be unstable in solution over time. 3. Inconsistent experimental technique: Variations in pipetting, timing, or reagent preparation.1. Standardize cell culture protocols: Use cells within a defined passage number range and maintain consistent seeding densities. 2. Prepare fresh this compound solutions for each experiment. 3. Ensure meticulous and consistent execution of the experimental protocol.
High background in Western blot for p-CHK1. 1. Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins. 2. Insufficient blocking or washing: Inadequate blocking or washing steps can lead to high background.1. Optimize antibody concentrations: Titrate the primary and secondary antibodies to find the optimal dilution. 2. Increase blocking time and/or use a different blocking agent (e.g., 5% BSA in TBST). Increase the number and duration of washes.[13]
Unexpected cell toxicity at low concentrations of this compound. 1. Off-target effects: this compound may be inhibiting other essential kinases in your cell model.[14] 2. Cell line hypersensitivity: The new cell model may be particularly sensitive to the inhibition of ATR, CDK1, or CDK2.1. Perform a kinome-wide screen to identify potential off-targets. Compare the phenotype with that of other known inhibitors of the identified off-targets. 2. Characterize the cell cycle profile and DNA damage response pathways in your cell model to understand its dependencies.

Experimental Protocols

Protocol 1: Western Blot for Phospho-CHK1 (Ser345)

Objective: To determine the effect of this compound on ATR-mediated phosphorylation of CHK1 at Serine 345.

Materials:

  • Your new cell line

  • This compound (dissolved in DMSO)

  • DNA damaging agent (e.g., Hydroxyurea or Cisplatin)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-CHK1 (Ser345), anti-total CHK1, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Pre-treat cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Add the DNA damaging agent (e.g., 2 mM Hydroxyurea) and incubate for the desired time (e.g., 2-4 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane and detect the signal using an ECL substrate.[15]

Data Analysis: Quantify the band intensities for p-CHK1 and total CHK1. Normalize the p-CHK1 signal to the total CHK1 signal. Compare the normalized p-CHK1 levels in this compound-treated cells to the vehicle-treated control.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on cell cycle distribution, particularly in the context of DNA damage.

Materials:

  • Your new cell line

  • This compound

  • DNA damaging agent (e.g., Camptothecin)

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells and allow them to adhere.

  • Treat cells with this compound or vehicle, followed by the DNA damaging agent for 24 hours.

  • Harvest cells, including any floating cells, and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.[16]

Data Analysis: Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle. Compare the cell cycle profiles of treated and untreated cells. An attenuation of the G2/M arrest induced by the DNA damaging agent is indicative of ATR inhibition.[5]

Protocol 3: RAD51 Foci Formation Assay

Objective: To evaluate the effect of this compound on homologous recombination repair.

Materials:

  • Your new cell line

  • This compound

  • DNA damaging agent (e.g., Mitomycin C or irradiation)

  • Primary antibody: anti-RAD51

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a multi-well plate.

  • Treat cells with this compound or vehicle for 1-2 hours, followed by the DNA damaging agent for the appropriate time to induce RAD51 foci (e.g., 6-24 hours).

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.5% Triton X-100.

  • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

  • Incubate with the anti-RAD51 primary antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Mount the coverslips with mounting medium containing DAPI.

  • Visualize and quantify the number of RAD51 foci per nucleus using a fluorescence microscope.[17][18]

Data Analysis: Count the number of cells with a defined threshold of RAD51 foci (e.g., >5 foci per nucleus). Compare the percentage of RAD51-positive cells in treated versus untreated samples. A significant reduction in the percentage of RAD51-positive cells indicates inhibition of homologous recombination.[3]

Visualizations

ATR_CHK1_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR DNA_Damage->ATR activates pATR p-ATR (Active) ATR->pATR CHK1 CHK1 pATR->CHK1 phosphorylates pCHK1_S345 p-CHK1 (S345) (Active) CHK1->pCHK1_S345 CellCycleArrest Cell Cycle Arrest (G2/M) pCHK1_S345->CellCycleArrest promotes DNARepair DNA Repair pCHK1_S345->DNARepair promotes This compound This compound This compound->ATR inhibits

Caption: The ATR-CHK1 signaling pathway and the inhibitory action of this compound.

CDK_Pathway cluster_cell_cycle Cell Cycle Progression G1_Phase G1 Phase CDK2_CyclinE CDK2/Cyclin E S_Phase S Phase CDK2_CyclinA CDK2/Cyclin A G2_Phase G2 Phase CDK1_CyclinB CDK1/Cyclin B M_Phase M Phase Rb Rb CDK2_CyclinE->Rb phosphorylates pRb p-Rb CDK2_CyclinE->pRb Mitosis_Proteins Mitotic Proteins CDK1_CyclinB->Mitosis_Proteins phosphorylates E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates S_Phase_Genes->S_Phase drives pMitosis_Proteins p-Mitotic Proteins Mitosis_Proteins->pMitosis_Proteins Mitosis_Entry Mitotic Entry pMitosis_Proteins->Mitosis_Entry promotes Mitosis_Entry->M_Phase This compound This compound This compound->CDK2_CyclinE inhibits This compound->CDK2_CyclinA inhibits This compound->CDK1_CyclinB inhibits

Caption: The role of CDK1/2 in cell cycle progression and inhibition by this compound.

Experimental_Workflow cluster_workflow Workflow for Validating this compound On-Target Activity Start Start: New Cell Model Dose_Response 1. Dose-Response Curve (Cell Viability Assay) Start->Dose_Response Determine_IC50 Determine IC50 Dose_Response->Determine_IC50 Western_Blot 2. Western Blot (p-CHK1 S345) Determine_IC50->Western_Blot Use concentrations around IC50 Cell_Cycle 3. Cell Cycle Analysis (Flow Cytometry) Determine_IC50->Cell_Cycle RAD51_Assay 4. RAD51 Foci Assay (Immunofluorescence) Determine_IC50->RAD51_Assay Data_Analysis 5. Data Analysis and Interpretation Western_Blot->Data_Analysis Cell_Cycle->Data_Analysis RAD51_Assay->Data_Analysis Conclusion Conclusion: On-Target Activity Validated Data_Analysis->Conclusion

Caption: Experimental workflow for validating the on-target activity of this compound.

References

Validation & Comparative

NU6027 vs other ATR inhibitors like VE-821 or AZD6738

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to ATR Inhibitors: NU6027, VE-821, and AZD6738

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of signaling pathways that detects and repairs DNA damage.[1][2] Activated primarily by single-strand DNA breaks and replication stress, ATR initiates a signaling cascade to arrest the cell cycle, stabilize replication forks, and promote DNA repair.[3][4][5] In many cancer cells, other DDR pathways are defective, making them highly dependent on ATR for survival. This dependency presents a therapeutic window, positioning ATR inhibitors as promising anticancer agents, both as monotherapies and in combination with DNA-damaging chemotherapies or radiotherapy.[6][7]

This guide provides an objective comparison of three key ATR inhibitors: this compound, a dual ATR/CDK inhibitor; VE-821, a highly potent and selective preclinical tool; and AZD6738 (Ceralasertib), a leading clinical candidate.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for this compound, VE-821, and AZD6738, based on available experimental data.

ParameterThis compoundVE-821AZD6738 (Ceralasertib)
Mechanism of Action ATP-competitive inhibitor of ATR and CDKs[8][9]ATP-competitive inhibitor of ATR[10][11]Potent and selective oral ATP-competitive inhibitor of ATR[3][12][13]
Potency (Ki / IC50) Ki: ATR: 0.4 µM; CDK1: 2.5 µM; CDK2: 1.3 µM; DNA-PK: 2.2 µM[8]Ki: ATR: 13 nM; ATM: 16 µM; DNA-PK: 2.2 µM; mTOR: >1 µM[10][11]Cellular IC90: 0.67 µM[12]
Cellular Activity Inhibits cellular ATR activity with an IC50 of 2.8-6.7 µM[8][9]Inhibits CHK1 phosphorylation (cellular ATR signaling) with an IC50 of 0.7 µM[14]Modulates CHK1 phosphorylation and induces ATM-dependent signaling[13]
Selectivity Dual inhibitor of ATR and CDKs[8]Highly selective for ATR (>75-fold over related PIKKs)Selective for ATR[13]
Monotherapy Effect Induces apoptosis and is synthetically lethal with PARP inhibition or XRCC1 defects[8][15]Causes minimal death in normal cells but significant death in cancer cell lines[10][14]Inhibits growth in a subset of cancer cell lines as a single agent[13]
Combination Effect Enhances cytotoxicity of cisplatin, hydroxyurea, temozolomide, and radiation[8][15]Sensitizes cancer cells to radiation, gemcitabine, cisplatin, and other genotoxic agents[7][11][16]Synergizes with carboplatin, irinotecan, olaparib (PARP inhibitor), and durvalumab (anti-PD-L1)[7][12][13]
Development Stage Preclinical Research ToolPreclinical Research ToolClinical Trials (Phase I, II, III)[12][17]

Signaling Pathway and Inhibitor Action

The ATR signaling pathway is a cornerstone of the cellular response to DNA replication stress. The diagram below illustrates this pathway and highlights the point of intervention for ATR inhibitors.

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation Complex cluster_2 Downstream Effectors & Cellular Response Stalled Replication Fork Stalled Replication Fork RPA RPA Stalled Replication Fork->RPA recruits Single-Strand DNA (ssDNA) Single-Strand DNA (ssDNA) Single-Strand DNA (ssDNA)->RPA ATR ATR CHK1 CHK1 ATR->CHK1 phosphorylates (activates) Fork Stabilization Fork Stabilization ATR->Fork Stabilization Apoptosis Apoptosis ATR->Apoptosis ATRIP ATRIP ATRIP->ATR recruits RPA->ATRIP 9-1-1 Complex 9-1-1 Complex TopBP1 TopBP1 9-1-1 Complex->TopBP1 activates TopBP1->ATR activates Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) CHK1->Cell Cycle Arrest (G2/M) DNA Repair (HR) DNA Repair (HR) CHK1->DNA Repair (HR) Inhibitors This compound, VE-821, AZD6738 Inhibitors->ATR inhibit Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Mechanism of Action cluster_2 Preclinical Efficacy A Biochemical Kinase Assay (Potency & Selectivity) B Cellular Target Engagement (Western Blot for pCHK1) A->B C Cell Viability Assays (Monotherapy GI50) B->C D Cell Cycle Analysis (Flow Cytometry) C->D E DNA Damage Assessment (γH2AX Foci) C->E F DNA Repair Assay (RAD51 Foci) C->F G Combination Studies (Synergy with Chemo/Radiation) D->G E->G F->G H Colony Formation Assays (Long-term Survival) G->H I In Vivo Xenograft Models (Tumor Growth Inhibition) H->I Logical_Relationship A Target Identification (ATR's role in DDR & cancer) B Lead Discovery & Optimization (Identify potent & selective compounds) A->B C Preclinical Proof-of-Concept (In vitro & in vivo models) B->C D IND-Enabling Studies (Toxicology & Pharmacokinetics) C->D E Clinical Trials (Phase I, II, III) D->E

References

A Comparative Analysis of NU6027 and Other Cyclin-Dependent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the cyclin-dependent kinase (CDK) inhibitor NU6027 with other prominent CDK inhibitors, supported by experimental data. The information is presented to aid researchers in making informed decisions for their experimental designs and drug development programs.

Introduction to CDK Inhibition

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. CDK inhibitors are small molecules designed to block the activity of these kinases, thereby inducing cell cycle arrest and apoptosis in cancer cells.

This compound is a potent, ATP-competitive inhibitor that primarily targets CDK1 and CDK2. It has also been shown to inhibit Ataxia Telangiectasia and Rad3-related protein (ATR), a key player in the DNA damage response. This dual activity profile distinguishes it from many other CDK inhibitors. This guide will focus on comparing the efficacy of this compound with the well-established and FDA-approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib.

Comparative Efficacy Data

The following tables summarize the in vitro inhibitory activities of this compound and the CDK4/6 inhibitors against their primary targets. It is important to note that these values are derived from various studies and direct comparisons should be made with caution due to potential differences in experimental conditions.

Table 1: In Vitro Inhibitory Activity of this compound

TargetInhibition MetricValue (µM)
CDK1Kᵢ2.5[1]
CDK2Kᵢ1.3[1]
ATRIC₅₀ (in MCF7 cells)6.7[1]

Table 2: In Vitro Inhibitory Activity of CDK4/6 Inhibitors

InhibitorTargetInhibition MetricValue (nM)
PalbociclibCDK4IC₅₀11[2]
CDK6IC₅₀15[3]
RibociclibCDK4IC₅₀10[3]
CDK6IC₅₀39[3]
AbemaciclibCDK4IC₅₀2[3]
CDK6IC₅₀9.9[3]

Signaling Pathways and Points of Inhibition

The diagram below illustrates the cell cycle regulation by CDKs and highlights the points of inhibition for this compound and the CDK4/6 inhibitors.

CDK_Inhibition_Pathway G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 CDK2_CyclinA CDK2-Cyclin A S->CDK2_CyclinA M M Phase G2->M G2/M Transition CDK1_CyclinB CDK1-Cyclin B G2->CDK1_CyclinB M->G1 CDK46_CyclinD CDK4/6-Cyclin D Rb_E2F Rb-E2F CDK46_CyclinD->Rb_E2F phosphorylates E2F E2F Rb_E2F->E2F releases CDK2_CyclinE CDK2-Cyclin E E2F->CDK2_CyclinE activates CDK2_CyclinE->S CDK2_CyclinA->G2 CDK1_CyclinB->M Palbociclib Palbociclib Ribociclib Abemaciclib Palbociclib->CDK46_CyclinD This compound This compound This compound->CDK2_CyclinE This compound->CDK2_CyclinA This compound->CDK1_CyclinB ATR ATR This compound->ATR DNA_Damage DNA Damage DNA_Damage->ATR activates Cell_Cycle_Arrest Cell Cycle Arrest ATR->Cell_Cycle_Arrest promotes

Caption: CDK signaling pathway and inhibitor targets.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of CDK inhibitors are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a general guideline for determining the in vitro inhibitory activity of compounds against specific CDKs.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase Reaction Mix (Buffer, Substrate, ATP) Start->Prepare_Reagents Add_Inhibitor Add Serially Diluted Inhibitor (e.g., this compound, Palbociclib) Prepare_Reagents->Add_Inhibitor Add_Kinase Add CDK Enzyme Add_Inhibitor->Add_Kinase Incubate_Reaction Incubate at Room Temperature (e.g., 60 minutes) Add_Kinase->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Incubate_Reaction->Add_ADP_Glo Incubate_ADP_Glo Incubate at Room Temperature (e.g., 40 minutes) Add_ADP_Glo->Incubate_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_ADP_Glo->Add_Detection_Reagent Incubate_Detection Incubate at Room Temperature (e.g., 30-60 minutes) Add_Detection_Reagent->Incubate_Detection Measure_Luminescence Measure Luminescence Incubate_Detection->Measure_Luminescence Analyze_Data Calculate IC50 Values Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Steps:

  • Prepare Reagents: Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), substrate (e.g., histone H1 for CDK1/2, Rb protein for CDK4/6), and ATP at the desired concentrations.

  • Inhibitor Preparation: Serially dilute the CDK inhibitors (this compound, Palbociclib, etc.) in the kinase reaction buffer.

  • Reaction Setup: In a 384-well plate, add the kinase reaction mix, followed by the diluted inhibitors.

  • Initiate Reaction: Add the specific CDK enzyme to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate Reaction: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4][5][6]

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[4][5][6]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of CDK inhibitors on the cell cycle distribution of a cell population.

Detailed Steps:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with various concentrations of the CDK inhibitor (or vehicle control) for a specified duration (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[7][8]

  • Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluoresces when it binds to DNA, and the intensity of the fluorescence is proportional to the DNA content.

  • Data Analysis: Gate the cell population to exclude debris and doublets. Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V Staining

This protocol describes the detection of apoptosis in cells treated with CDK inhibitors using Annexin V staining followed by flow cytometry.

Detailed Steps:

  • Cell Culture and Treatment: Culture and treat cells with the CDK inhibitor as described for the cell cycle analysis.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[9][10][11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Discussion of Efficacy

This compound demonstrates potent inhibition of CDK1 and CDK2, key regulators of the G2/M and G1/S transitions, respectively. Its additional activity against ATR suggests a potential role in sensitizing cancer cells to DNA-damaging agents.

In contrast, Palbociclib, Ribociclib, and Abemaciclib are highly selective for CDK4 and CDK6, which primarily regulate the G1/S transition by phosphorylating the retinoblastoma (Rb) protein.[13] Abemaciclib also shows some activity against other CDKs at higher concentrations.[14][15]

The choice between this compound and a CDK4/6 inhibitor will depend on the specific research question and the cancer type being investigated. For cancers driven by dysregulation of the G1/S checkpoint and that are Rb-proficient, CDK4/6 inhibitors have proven clinical efficacy. This compound, with its broader CDK1/2 inhibition, may be effective in a wider range of cancer types, including those that have developed resistance to CDK4/6 inhibitors. Its ATR-inhibitory activity also presents a unique therapeutic opportunity for combination therapies with genotoxic drugs.

Conclusion

This compound is a potent dual inhibitor of CDK1/2 and ATR, offering a distinct mechanism of action compared to the highly selective CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of these different classes of CDK inhibitors. Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate the relative efficacy of this compound.

References

Validating ATR-Dependent Chemosensitization: A Comparative Analysis of NU6027 and Other ATR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of NU6027, a potent Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, with other key ATR inhibitors, focusing on the validation of its ATR-dependent chemosensitization capabilities. This document is intended for researchers, scientists, and drug development professionals actively involved in oncology and DNA damage response (DDR) research.

Introduction

The ATR kinase is a critical regulator of the DNA damage response, playing a pivotal role in cell cycle checkpoint activation and DNA repair, particularly in response to single-strand DNA breaks and replication stress. Inhibition of ATR has emerged as a promising therapeutic strategy to enhance the efficacy of DNA-damaging chemotherapeutic agents and radiation by preventing cancer cells from repairing treatment-induced DNA lesions, a concept known as chemosensitization. This compound, initially identified as a CDK2 inhibitor, has been validated as a potent inhibitor of ATR, demonstrating significant potential in sensitizing cancer cells to various genotoxic agents.[1] This guide presents a detailed analysis of this compound's performance, supported by experimental data, and compares it with other well-characterized ATR inhibitors, VE-821 and AZD6738 (Ceralasertib).

Comparative Performance of ATR Inhibitors

The efficacy of ATR inhibitors can be evaluated based on their potency in inhibiting ATR kinase activity and their ability to potentiate the cytotoxic effects of DNA-damaging agents. The following tables summarize key quantitative data for this compound, VE-821, and AZD6738.

Table 1: Inhibitory Potency of ATR Inhibitors
InhibitorTarget(s)IC50 (Cellular ATR Activity)Cell Line(s)Reference(s)
This compound ATR, CDK1, CDK2, DNA-PK6.7 µMMCF7
2.8 µMGM847KD
VE-821 ATRNot explicitly stated in provided abstractsVarious[2]
AZD6738 (Ceralasertib) ATR0.074 µM (pCHK1 Ser345)Various[3]

Note: IC50 values can vary depending on the cell line and experimental conditions.

Table 2: Chemosensitization Potentiation by ATR Inhibitors

The ability of ATR inhibitors to enhance the cytotoxicity of various chemotherapeutic agents is a key measure of their potential clinical utility. The potentiation factor indicates the fold-increase in the efficacy of the chemotherapeutic agent when combined with the ATR inhibitor.

ATR InhibitorChemotherapeutic AgentCell LinePotentiation (Fold Change)Reference(s)
This compound CisplatinMCF71.4x (at 4 µM), 8.7x (at 10 µM)
DoxorubicinMCF71.3x (at 4 µM), 2.5x (at 10 µM)
CamptothecinMCF71.4x (at 4 µM), 2.0x (at 10 µM)
HydroxyureaMCF71.8x (at 4 µM)
TemozolomideMCF71.8x (at 0.1 mM), 2.7x (at 0.5 mM)
PARP Inhibitor (PF-01367338)GM847KDSynthetically lethal
VE-821 CisplatinVariousSynergistic effect[4]
GemcitabinePancreatic Cancer CellsSignificant enhancement[2]
Topotecan/IrinotecanVariousSynergistic effect[4]
AZD6738 (Ceralasertib) CisplatinH460 NSCLC20-fold decrease in cell viability[3]
CarboplatinVariousCombinatorial efficacy[5]
IrinotecanVariousCombinatorial efficacy[5]
Olaparib (PARP Inhibitor)VariousSynergistic effect[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the ATR signaling pathway and the general workflows for key experiments used to validate the efficacy of ATR inhibitors.

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation cluster_2 Downstream Effectors cluster_3 Cellular Response cluster_4 Inhibitor Intervention DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis DNA Repair->Apoptosis This compound This compound This compound->ATR inhibits Experimental_Workflow cluster_0 Cell Treatment cluster_1 Downstream Analysis Cancer Cells Cancer Cells Treatment Treatment Cancer Cells->Treatment Chemotherapeutic Agent Chemotherapeutic Agent Chemotherapeutic Agent->Treatment ATR Inhibitor (e.g., this compound) ATR Inhibitor (e.g., this compound) ATR Inhibitor (e.g., this compound)->Treatment Western Blot (p-CHK1) Western Blot (p-CHK1) Treatment->Western Blot (p-CHK1) Immunofluorescence (RAD51 foci) Immunofluorescence (RAD51 foci) Treatment->Immunofluorescence (RAD51 foci) Flow Cytometry (Cell Cycle) Flow Cytometry (Cell Cycle) Treatment->Flow Cytometry (Cell Cycle) Cytotoxicity Assay Cytotoxicity Assay Treatment->Cytotoxicity Assay

References

A Comparative Guide to CDK2 Inhibition for Chemosensitization: NU6027 vs. More Potent Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, the strategic use of cyclin-dependent kinase (CDK) inhibitors to enhance the efficacy of conventional chemotherapy—a concept known as chemosensitization—is a field of intensive research. This guide provides an objective comparison of NU6027, a compound initially identified as a CDK2 inhibitor, with more potent and selective CDK2 inhibitors, namely Dinaciclib and Fadraciclib (CYC065). A critical aspect of this comparison is the now-understood dual inhibitory nature of this compound, which also potently targets the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key player in the DNA damage response (DDR). This dual activity significantly influences its chemosensitization profile, distinguishing it from highly selective CDK2 inhibitors.

Kinase Inhibitory Profiles: A Tale of Two Mechanisms

The inhibitory activity of this compound, Dinaciclib, and Fadraciclib against their primary target, CDK2, and other relevant kinases reveals fundamental differences in their mechanisms of action. While all three compounds inhibit CDK2, their potency and selectivity vary significantly. This compound, although a CDK2 inhibitor, demonstrates more potent inhibition of ATR, suggesting that its chemosensitizing effects are largely mediated through the disruption of the DNA damage response rather than direct cell cycle arrest at the G1/S checkpoint.[1][2] In contrast, Dinaciclib and Fadraciclib are highly potent inhibitors of CDK2, with Dinaciclib also targeting other CDKs and Fadraciclib exhibiting a high degree of selectivity for CDK2 and CDK9.

InhibitorTarget(s)Ki (CDK2)IC50 (CDK2)IC50 (ATR)Other Notable Targets (IC50/Ki)
This compound CDK1, CDK2, ATR, DNA-PK1.3 µM-6.7 µMCDK1 (Ki: 2.5 µM), DNA-PK (Ki: 2.2 µM)
Dinaciclib CDK1, CDK2, CDK5, CDK9-1 nM-CDK1 (IC50: 3 nM), CDK5 (IC50: 1 nM), CDK9 (IC50: 4 nM)
Fadraciclib (CYC065) CDK2, CDK9-5 nM-CDK9 (IC50: 26 nM)

Chemosensitization Performance: A Comparative Analysis

The ability of these inhibitors to potentiate the cytotoxic effects of various chemotherapeutic agents is a key measure of their potential clinical utility in combination therapies. The following table summarizes the chemosensitization effects observed in preclinical studies. It is important to note that direct head-to-head comparative studies are limited, and the experimental conditions may vary between studies.

InhibitorChemotherapeutic AgentCancer Cell LinePotentiation of Cytotoxicity (Fold-Increase or Synergy)
This compound CisplatinA2780 (Ovarian)20-fold
HydroxyureaMCF7 (Breast)1.8-fold
CamptothecinMCF7 (Breast)2-fold
DoxorubicinMCF7 (Breast)2.5-fold
Dinaciclib CisplatinA2780 (Ovarian)Synergistic (Combination Index < 1)
CisplatinOVCAR3 (Ovarian)Synergistic (Combination Index < 1)
GemcitabineKKU-213A (Cholangiocarcinoma)Synergistic
Fadraciclib (CYC065) CisplatinSCLC modelsEnhanced tumor regression in combination
GemcitabinePancreatic Cancer ModelsPreclinical investigation ongoing

Signaling Pathways and Experimental Design

To visually conceptualize the mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.

CDK2_Pathway CDK2/Cyclin E Signaling in G1/S Transition cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Growth Factors Cyclin_D_CDK46 Cyclin D / CDK4/6 Growth_Factors->Cyclin_D_CDK46 activates pRb pRb Cyclin_D_CDK46->pRb phosphorylates (inactivates) E2F E2F pRb->E2F releases Cyclin_E_CDK2 Cyclin E / CDK2 E2F->Cyclin_E_CDK2 activates transcription of Cyclin E DNA_Replication DNA Replication Cyclin_E_CDK2->pRb further phosphorylates Cyclin_E_CDK2->DNA_Replication promotes Inhibitors This compound Dinaciclib Fadraciclib Inhibitors->Cyclin_E_CDK2

Caption: CDK2/Cyclin E pathway in G1/S transition and inhibitor action.

Chemosensitization_Workflow Experimental Workflow for Chemosensitization Study Cell_Culture 1. Cancer Cell Line Culture Treatment 2. Treatment with: - Chemotherapeutic Agent alone - CDK2 Inhibitor alone - Combination Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (e.g., MTT Assay) Treatment->Viability_Assay Apoptosis_Assay 3b. Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis_Assay Cell_Cycle_Assay 3c. Cell Cycle Analysis (e.g., Propidium Iodide Staining) Treatment->Cell_Cycle_Assay Data_Analysis 4. Data Analysis - IC50 Calculation - Combination Index (CI) - Statistical Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Conclusion 5. Conclusion on Chemosensitization Effect Data_Analysis->Conclusion

Caption: A typical workflow for evaluating chemosensitization in vitro.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays used to evaluate the chemosensitization potential of the discussed inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the chemotherapeutic agent, the CDK2 inhibitor, or a combination of both. Include untreated control wells.

  • Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours).

  • MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each treatment condition.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells in a 6-well plate with the desired concentrations of the drugs for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.

  • PI Staining: Add propidium iodide solution to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Conclusion

The comparison between this compound and more potent CDK2 inhibitors like Dinaciclib and Fadraciclib for chemosensitization reveals a critical distinction in their primary mechanisms of action. While this compound's ability to sensitize cancer cells to chemotherapy is predominantly linked to its potent inhibition of ATR and the subsequent disruption of the DNA damage response, Dinaciclib and Fadraciclib achieve this through highly potent and more selective inhibition of CDK2.

This distinction has significant implications for their potential clinical applications. This compound may be more effective in combination with DNA-damaging agents in tumors that are heavily reliant on the ATR-mediated checkpoint for survival. On the other hand, the highly potent and selective CDK2 inhibitors, Dinaciclib and Fadraciclib, may offer a more targeted approach to chemosensitization in cancers with specific dependencies on CDK2 activity, such as those with Cyclin E amplification. The choice of inhibitor for a combination therapy strategy should therefore be guided by the specific molecular characteristics of the tumor. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these different classes of inhibitors in enhancing the efficacy of cancer chemotherapy.

References

A Comparative Analysis of NU6027 and Flavopiridol on the Cell Cycle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent cell cycle inhibitors, NU6027 and flavopiridol. By examining their mechanisms of action, effects on cell cycle progression, and potency in various cancer cell lines, this document aims to equip researchers with the necessary information to make informed decisions for their studies. All quantitative data is supported by experimental findings from peer-reviewed literature and is presented for easy comparison. Detailed experimental protocols for key assays are also provided to facilitate the replication and validation of these findings.

Introduction to this compound and Flavopiridol

This compound is a potent inhibitor of cyclin-dependent kinases (CDKs) and Ataxia Telangiectasia and Rad3-related (ATR) kinase. Initially identified as a CDK2 inhibitor, it has been shown to sensitize cancer cells to DNA-damaging agents by abrogating the G2/M checkpoint through ATR inhibition. Its dual inhibitory action makes it a valuable tool for investigating cell cycle regulation and DNA damage response pathways.

Flavopiridol (also known as alvocidib) is a synthetic flavonoid that acts as a broad-spectrum inhibitor of CDKs. It was one of the first CDK inhibitors to enter clinical trials. Flavopiridol exerts its anti-cancer effects by inducing cell cycle arrest, promoting apoptosis, and inhibiting transcription. Its activity against multiple CDKs, including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9, results in pleiotropic effects on cancer cells.

Mechanism of Action and Signaling Pathways

The differential effects of this compound and flavopiridol on the cell cycle stem from their distinct primary targets and downstream signaling pathways.

This compound primarily targets CDK2 and ATR. Inhibition of CDK2 leads to a G1 phase arrest by preventing the phosphorylation of retinoblastoma protein (Rb) and subsequent E2F transcription factor activation. Its inhibition of ATR, a key kinase in the DNA damage response, prevents the phosphorylation of its downstream target CHK1. This abrogation of the ATR-CHK1 signaling pathway disrupts the G2/M checkpoint, leading to premature mitotic entry and enhanced sensitivity to DNA-damaging agents.

NU6027_Pathway cluster_G1 G1 Phase cluster_G2M G2/M Checkpoint CDK2_CyclinE CDK2/Cyclin E pRb pRb CDK2_CyclinE->pRb E2F E2F pRb->E2F G1_S_Transition G1/S Transition E2F->G1_S_Transition DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 CDC25 CDC25 CHK1->CDC25 CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition This compound This compound This compound->CDK2_CyclinE This compound->ATR

Caption: this compound signaling pathway.

Flavopiridol , as a pan-CDK inhibitor, disrupts cell cycle progression at multiple points. By inhibiting CDK4/6 and CDK2 in the G1 phase, it prevents Rb phosphorylation and blocks entry into the S phase.[1] Its inhibition of CDK1 prevents the G2/M transition.[1] Furthermore, flavopiridol's potent inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis.

Flavopiridol_Pathway cluster_G1_S G1/S Progression cluster_G2_M G2/M Progression cluster_Transcription Transcription CDK4_6_CyclinD CDK4/6/Cyclin D pRb pRb CDK4_6_CyclinD->pRb CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->pRb E2F E2F pRb->E2F S_Phase_Entry S Phase Entry E2F->S_Phase_Entry CDK1_CyclinB CDK1/Cyclin B Mitosis Mitosis CDK1_CyclinB->Mitosis CDK9_CyclinT CDK9/Cyclin T (P-TEFb) RNA_Pol_II RNA Pol II CDK9_CyclinT->RNA_Pol_II Mcl1_mRNA Mcl-1 mRNA RNA_Pol_II->Mcl1_mRNA Flavopiridol Flavopiridol Flavopiridol->CDK4_6_CyclinD Flavopiridol->CDK2_CyclinE Flavopiridol->CDK1_CyclinB Flavopiridol->CDK9_CyclinT Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture treatment Treatment with This compound or Flavopiridol start->treatment harvest Cell Harvesting treatment->harvest viability Cell Viability Assay (e.g., MTT) harvest->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) harvest->cell_cycle western_blot Protein Expression Analysis (Western Blot) harvest->western_blot end Data Analysis and Comparison viability->end cell_cycle->end western_blot->end

References

A Comparative Guide to NU6027 and Olomoucine in Cyclin-Dependent Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cell cycle research and oncology drug development, Cyclin-Dependent Kinase (CDK) inhibitors are pivotal tools. This guide provides a detailed comparison of two such inhibitors, NU6027 and olomoucine, focusing on their inhibitory profiles, mechanisms of action, and the experimental protocols used for their evaluation. This objective analysis is intended for researchers, scientists, and drug development professionals seeking to select the appropriate inhibitor for their experimental needs.

Comparative Analysis of Inhibitory Activity

Both this compound and olomoucine function as ATP-competitive inhibitors of CDKs, but they exhibit distinct potency and selectivity profiles. This compound, a pyrimidine derivative, demonstrates potent inhibition against key cell cycle kinases CDK1 and CDK2.[1][2] Notably, it also displays significant inhibitory activity against the DNA damage response kinase ATR (Ataxia Telangiectasia and Rad3-related).[1][3][4] Olomoucine, a purine analog, is recognized as a first-generation CDK inhibitor with primary activity against CDK1, CDK2, and CDK5.[5][6]

The inhibitory concentrations (IC50) and binding affinities (Ki) are summarized below. It is important to note that direct comparison of absolute values should be approached with caution, as they may originate from studies with differing experimental conditions.

Table 1: Inhibitory Activity of this compound against Protein Kinases
Target KinaseInhibition Constant (Ki) (µM)
CDK12.5[1][2]
CDK21.3[1][2]
ATR0.4[2][3]
DNA-PK2.2[2][3]
Table 2: Inhibitory Activity of Olomoucine against Protein Kinases
Target Kinase50% Inhibitory Concentration (IC50) (µM)
CDK1 (CDC2)/cyclin B7.0[5]
CDK2/cyclin A7.0[5]
CDK2/cyclin E7.0[5]
CDK5/p353.0[5]
ERK1/p44 MAPK25.0[5]

From the available data, this compound exhibits a higher affinity (lower Ki values) for CDK1 and CDK2 compared to the IC50 values reported for olomoucine. A study utilizing the NCI's COMPARE algorithm has investigated the relationship between the cell growth inhibition profiles of this compound and other established CDK inhibitors, including olomoucine, suggesting a direct, albeit complex, comparative cellular effect.[2]

Mechanism of Action and Signaling Pathways

Both compounds act by competing with ATP for binding to the catalytic cleft of the CDK enzymes. This inhibition prevents the phosphorylation of key substrate proteins, such as Retinoblastoma protein (Rb), which are essential for cell cycle progression. By blocking CDK activity, these inhibitors can induce cell cycle arrest, typically at the G1/S and G2/M transitions, and in some contexts, trigger apoptosis.[6][7]

The primary pathway affected is the cell cycle control system. CDKs, in complex with their cyclin partners, drive the cell through the different phases of the cell cycle. Inhibition of CDK1 and CDK2 primarily impacts the G2/M and G1/S transitions, respectively.

CDK_Inhibition_Pathway General Mechanism of ATP-Competitive CDK Inhibition CDK CDK Active Site Substrate Substrate Protein (e.g., Rb) CDK->Substrate Phosphorylates ATP ATP ATP->CDK Binds to Inhibitor This compound or Olomoucine Inhibitor->CDK Competitively Binds to Arrest Cell Cycle Arrest Inhibitor->Arrest Leads to Phospho_Substrate Phosphorylated Substrate Progression Cell Cycle Progression Phospho_Substrate->Progression

Mechanism of ATP-competitive CDK inhibition.

The broader impact on the cell cycle is visualized below, highlighting the critical checkpoints regulated by CDKs that are targeted by these inhibitors.

Cell_Cycle_Pathway Simplified Eukaryotic Cell Cycle and Points of Inhibition G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition M->G1 CDK2_E CDK2/ Cyclin E CDK2_E->G1 drives CDK2_A CDK2/ Cyclin A CDK2_A->S drives CDK1_B CDK1/ Cyclin B CDK1_B->G2 drives Inhibitors This compound & Olomoucine Inhibitors->CDK2_E Inhibitors->CDK2_A Inhibitors->CDK1_B

Key cell cycle transitions targeted by this compound and olomoucine.

Experimental Protocols

The determination of inhibitory activity is conducted through in vitro kinase assays. Below is a representative protocol for a CDK2 inhibition assay, based on methodologies used for evaluating compounds like this compound.

Protocol: In Vitro CDK2/Cyclin A Inhibition Assay
  • Enzyme and Substrate Preparation:

    • Recombinant human CDK2/Cyclin A enzyme is diluted in kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2).

    • A suitable substrate, such as a histone H1 peptide, is prepared in the same buffer.

  • Inhibitor Preparation:

    • This compound or olomoucine is serially diluted in DMSO to create a range of concentrations. A small, fixed volume is then added to the assay wells.

  • Assay Reaction:

    • The reaction is initiated by adding a solution containing ATP and the substrate to wells containing the enzyme and the inhibitor. A typical final ATP concentration for this compound assays is 12.5 µM.[3]

    • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 15-30 minutes).

  • Detection and Data Analysis:

    • The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:

      • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

      • Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which correlates with kinase activity.

      • Antibody-based Detection (e.g., ELISA): Using a phospho-specific antibody to detect the phosphorylated substrate.

    • The results are plotted as percentage of inhibition versus inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Experimental_Workflow Workflow for In Vitro CDK Inhibition Assay A 1. Prepare Reagents - Dilute CDK Enzyme - Prepare Substrate - Serially Dilute Inhibitor B 2. Set up Assay Plate - Add Enzyme and Inhibitor to microplate wells A->B C 3. Initiate Reaction - Add ATP/Substrate Mix B->C D 4. Incubate (e.g., 30°C for 30 min) C->D E 5. Terminate Reaction & Detect Signal (Radiometric, Luminescence, etc.) D->E F 6. Data Analysis - Plot Dose-Response Curve - Calculate IC50 Value E->F

A typical workflow for determining CDK inhibitor IC50 values.

Conclusion

This compound and olomoucine are valuable chemical probes for studying CDK function. This compound appears to be a more potent inhibitor of CDK1 and CDK2 and possesses a dual activity against ATR, making it a relevant tool for investigating the interplay between cell cycle and DNA damage response pathways. Olomoucine, as a first-generation inhibitor, has a well-established profile against CDK1, CDK2, and CDK5 and remains a useful reference compound. The choice between these inhibitors will ultimately depend on the specific research question, the desired selectivity profile, and the cellular context of the experiment.

References

Validating the Synthetic Lethal Interaction Between NU6027 and PARP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synthetic lethal interaction between the ATR/CDK inhibitor NU6027 and Poly (ADP-ribose) polymerase (PARP) inhibitors. The central hypothesis is that by inhibiting the Ataxia Telangiectasia and Rad3-related (ATR) kinase, this compound impairs the homologous recombination (HR) DNA repair pathway, thereby inducing a synthetic lethal phenotype in cancer cells when combined with PARP inhibitors. This guide compiles available experimental data, details the underlying mechanisms, and provides comprehensive experimental protocols to facilitate further research in this promising area of cancer therapy.

Mechanism of Synthetic Lethality

The synthetic lethal interaction between this compound and PARP inhibitors is predicated on the principle of targeting two distinct DNA damage response (DDR) pathways simultaneously. PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of SSBs, which can collapse replication forks and generate double-strand breaks (DSBs). In cells with a proficient homologous recombination (HR) repair pathway, these DSBs can be efficiently repaired.

However, this compound, through its inhibition of ATR, disrupts the HR repair process.[1] ATR is a key kinase that signals the presence of stalled replication forks and DNA damage, activating downstream effectors like CHK1 and promoting the recruitment of HR proteins such as RAD51 to sites of DNA damage.[1] By inhibiting ATR, this compound prevents the proper functioning of HR.

Consequently, in the presence of both a PARP inhibitor and this compound, cancer cells are unable to repair the DSBs generated by PARP inhibition, leading to genomic instability and ultimately, apoptotic cell death.[1]

G cluster_0 Normal Cell cluster_1 Cancer Cell + PARPi + this compound DNA Damage DNA Damage SSB SSB DNA Damage->SSB generates PARP PARP SSB->PARP activates Replication Replication SSB->Replication unrepaired leads to BER Base Excision Repair PARP->BER mediates Cell Survival Cell Survival BER->Cell Survival DSB DSB Replication->DSB ATR ATR DSB->ATR activates HR Homologous Recombination ATR->HR promotes HR->Cell Survival DNA Damage_c DNA Damage SSB_c SSB DNA Damage_c->SSB_c generates PARP_c PARP SSB_c->PARP_c Replication_c Replication SSB_c->Replication_c unrepaired leads to PARPi PARP Inhibitor PARPi->PARP_c inhibits DSB_c DSB Replication_c->DSB_c ATR_c ATR DSB_c->ATR_c Apoptosis Apoptosis DSB_c->Apoptosis unrepaired leads to This compound This compound This compound->ATR_c inhibits HR_c Homologous Recombination ATR_c->HR_c

Caption: Mechanism of synthetic lethality between PARP inhibitors and this compound.

Data Presentation

The following tables summarize the quantitative data from key studies investigating the synergistic effects of this compound and PARP inhibitors.

Table 1: Synergistic Cytotoxicity of this compound and the PARP Inhibitor PF-01367338

Cell LineTreatmentLC50 (µM) of PF-01367338Fold SensitizationReference
GM847KD (ATR-proficient)PF-01367338 alone>30-[1]
GM847KD (ATR-proficient)PF-01367338 + 10 µM this compound11>2.7[1]
GM847KD (ATR-deficient)PF-01367338 alone12-[1]
MCF7PF-01367338 alone>30-[1]
MCF7PF-01367338 + this compoundSubstantially Increased CytotoxicityNot Quantified[1]

Table 2: Effect of this compound on PARP Inhibitor-Induced RAD51 Foci Formation

Cell LineTreatment% of Cells with RAD51 Foci (relative to control)% Suppression of RAD51 Foci by this compoundReference
MCF7PF-01367338 alone~300%-[1]
MCF7PF-01367338 + 4 µM this compoundNot Significantly Different from Baseline82%[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (Colony Formation Assay)

This assay determines the long-term survival of cells after treatment with this compound and/or a PARP inhibitor.

Materials:

  • Cancer cell lines (e.g., MCF7, GM847KD)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • PARP inhibitor (e.g., PF-01367338, Olaparib; stock solution in DMSO)

  • 6-well plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Crystal violet staining solution (0.5% crystal violet in 20% methanol)

Procedure:

  • Cell Seeding: Seed exponentially growing cells into 6-well plates at a density that will allow for the formation of distinct colonies (e.g., 500-1000 cells/well). Allow cells to attach overnight.

  • Drug Treatment: Treat cells with various concentrations of this compound, the PARP inhibitor, or the combination of both for 24 hours. Include a vehicle control (DMSO).

  • Colony Growth: After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

  • Incubate the plates for 10-14 days, changing the medium every 2-3 days, until visible colonies are formed.

  • Fixation and Staining:

    • Wash the colonies gently with PBS.

    • Fix the colonies with 100% methanol for 15 minutes.

    • Stain the colonies with crystal violet solution for 10-30 minutes.

  • Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) either manually or using an automated colony counter.

  • Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the vehicle-treated control.

G A Seed cells in 6-well plates B Treat with this compound and/or PARP inhibitor for 24h A->B C Replace with drug-free medium B->C D Incubate for 10-14 days to allow colony formation C->D E Fix and stain colonies with crystal violet D->E F Count colonies and calculate surviving fraction E->F

Caption: Experimental workflow for the Colony Formation Assay.

RAD51 Focus Formation Assay (Immunofluorescence)

This assay is used to assess the functionality of the HR repair pathway by visualizing the formation of RAD51 foci at sites of DNA damage.

Materials:

  • Cells grown on glass coverslips

  • PARP inhibitor

  • This compound

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-RAD51

  • Secondary antibody: fluorescently-labeled anti-rabbit/mouse IgG

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on glass coverslips and treat with the PARP inhibitor (to induce DSBs) with or without this compound for 24 hours.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.

  • Antibody Incubation:

    • Incubate with the primary anti-RAD51 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Staining and Mounting: Wash three times with PBS, counterstain with DAPI for 5 minutes, and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Count the number of RAD51 foci per nucleus. A positive cell is typically defined as having >5 foci.

G A Treat cells on coverslips with PARPi +/- this compound B Fix with PFA and permeabilize with Triton X-100 A->B C Block with BSA B->C D Incubate with anti-RAD51 primary antibody C->D E Incubate with fluorescent secondary antibody and DAPI D->E F Image with fluorescence microscope and quantify foci E->F

Caption: Experimental workflow for the RAD51 Focus Formation Assay.

CHK1 Phosphorylation Assay (Western Blot)

This assay measures the inhibition of ATR kinase activity by this compound by detecting the phosphorylation of its downstream target, CHK1, at Serine 345.

Materials:

  • Cell lysates from treated cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-CHK1 (Ser345), anti-total-CHK1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat cells with a DNA damaging agent (to activate ATR) with or without this compound. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Wash the membrane with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-CHK1 signal to total CHK1 and the loading control.

G A Treat cells, lyse, and quantify protein B Separate proteins by SDS-PAGE A->B C Transfer proteins to a membrane B->C D Block and incubate with primary antibodies (p-CHK1, total CHK1, loading control) C->D E Incubate with HRP-conjugated secondary antibodies D->E F Detect chemiluminescence and quantify band intensity E->F

Caption: Experimental workflow for the CHK1 Phosphorylation Western Blot.

Conclusion

The combination of the ATR inhibitor this compound with PARP inhibitors represents a promising synthetic lethal strategy for cancer treatment. The available preclinical data demonstrates a clear synergistic effect, particularly in breast cancer cell lines. The proposed mechanism, involving the dual inhibition of single-strand break repair and homologous recombination, is well-supported. This guide provides the necessary background, data, and detailed protocols to enable researchers to further validate and expand upon these findings, with the ultimate goal of translating this therapeutic approach into clinical practice. Further studies are warranted to explore this combination in a broader range of cancer types and with various PARP inhibitors to fully elucidate its therapeutic potential.

References

confirming the specificity of NU6027 for ATR over other kinases

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of NU6027 Specificity for ATR Kinase

This guide provides a detailed comparison of the inhibitory activity of this compound against Ataxia Telangiectasia and Rad3-related (ATR) kinase versus other key cellular kinases. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's selectivity profile.

Introduction

This compound was initially developed as a cyclin-dependent kinase (CDK) inhibitor but has since been identified as a potent inhibitor of ATR, a critical kinase in the DNA damage response (DDR) pathway.[1][2][3] The specificity of a kinase inhibitor is a crucial factor in its utility as a research tool and its potential as a therapeutic agent. High specificity minimizes off-target effects, leading to more precise experimental outcomes and potentially safer therapeutic profiles. This guide compares the inhibitory potency of this compound against ATR and other relevant kinases, including CDKs and DNA-PK, supported by quantitative data and detailed experimental protocols.

Quantitative Inhibitory Activity of this compound

The inhibitory activity of this compound has been quantified against a panel of kinases using various biochemical and cellular assays. The data, summarized in the table below, demonstrates that this compound inhibits ATR with greater potency compared to other tested kinases in biochemical assays.

Kinase TargetInhibition Constant (Kᵢ)Half-maximal Inhibitory Concentration (IC₅₀)Assay Type
ATR 0.4 µM [4][5]6.7 µM (MCF7 cells)[1][2][4], 2.8 µM (GM847KD cells)[4][6]Biochemical / Cellular
CDK21.3 µM[4][5][6]2.2 µM[1]Biochemical
DNA-PK2.2 µM[4][5]Not AvailableBiochemical
CDK12.5 µM[4][5][6]Not AvailableBiochemical

Kᵢ (Inhibition Constant): Represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates higher potency. IC₅₀ (Half-maximal Inhibitory Concentration): Represents the concentration of an inhibitor that is required for 50% inhibition of a specific biological or biochemical function.

The data indicates that this compound is a potent inhibitor of ATR, with a Kᵢ value of 0.4 µM.[4][5] While it also inhibits CDK1, CDK2, and DNA-PK, the Kᵢ values for these kinases are approximately 3 to 6 times higher, indicating a clear selectivity for ATR in biochemical assays.[4][5][6] Cellular assays confirm the potent inhibition of ATR activity, with IC₅₀ values in the low micromolar range.[1][2][4][6]

Signaling and Experimental Diagrams

To visually represent the biological context and experimental procedures, the following diagrams have been generated.

ATR_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Inhibition DNA_Damage DNA Damage (e.g., Stalled Replication Fork) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->Cell_Cycle_Arrest promotes DNA_Repair DNA Repair (e.g., Homologous Recombination) CHK1->DNA_Repair promotes This compound This compound This compound->ATR inhibits

Caption: ATR Signaling Pathway and this compound Inhibition.

Kinase_Assay_Workflow cluster_workflow Biochemical Kinase Inhibition Assay A Reagent Preparation (Kinase, Substrate, ATP, this compound) B Reaction Incubation (Kinase + Substrate + ATP ± this compound) A->B C Signal Detection (e.g., Radioactivity, Luminescence) B->C D Data Analysis (Calculation of % Inhibition, IC₅₀/Kᵢ) C->D

Caption: General Workflow for a Kinase Inhibition Assay.

Experimental Methodologies

The determination of this compound's kinase specificity relies on robust biochemical and cellular assays. The key protocols are detailed below.

Biochemical Kinase Inhibition Assays (CDK1/CDK2)

Biochemical assays were performed to determine the Kᵢ values of this compound against purified kinases.

  • Enzyme and Substrate: For CDK1 inhibition assays, the enzyme was prepared from starfish oocytes.[4][5] For CDK2 assays, a standard assay buffer comprising 50 mM Tris-HCl (pH 7.5) and 5 mM MgCl₂ was used.[4][5]

  • Reaction Conditions: The final ATP concentration in the CDK assays was held at a constant 12.5 µM to determine IC₅₀ values.[4][5]

  • Kᵢ Determination: To determine the inhibition constant (Kᵢ), assays were conducted in the absence of this compound and at two fixed concentrations of the inhibitor (5 µM and 10 µM).[5] In these experiments, the concentration of ATP was varied, ranging from 6.25 µM to 800 µM.[5]

  • Data Analysis: The resulting data were fitted to the Michaelis-Menten equation using unweighted nonlinear least-squares regression to calculate the Kᵢ values.[4][5]

Cellular ATR Kinase Activity Assay

Cell-based assays were employed to confirm that this compound inhibits ATR within a cellular context.

  • Methodology: The cellular activity of ATR was assessed by measuring the phosphorylation of its downstream target, CHK1, at serine 345 (pCHK1 S345).[1][2][3][4] A reduction in the pCHK1 signal upon treatment with this compound indicates inhibition of ATR.

  • Cell Lines: Experiments were conducted in human breast cancer cells (MCF7) and human fibroblasts engineered to express a dominant-negative ATR kinase (GM847KD).[1][2][3] The use of the ATR-kinase dead cell line helps to confirm that the observed effects are specifically due to ATR inhibition.[1]

  • Detection: The levels of total CHK1 and phosphorylated CHK1 were quantified using Western blotting.[6] For instance, in MCF7 cells, a 10 µM concentration of this compound resulted in a 70% inhibition of pCHK1 S345.[4]

Radiometric Kinase Assays

The "gold standard" for kinase profiling is the radiometric activity assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[7]

  • Principle: These assays involve incubating the kinase, substrate, cofactors, and radioisotope-labeled ATP (typically ³²P-γ-ATP or ³³P-γ-ATP).[7]

  • Detection: The reaction mixture is then spotted onto filter paper which binds the phosphorylated substrate. Unreacted ATP is washed away, and the remaining radioactivity on the filter is measured to quantify kinase activity.[7] This method avoids the use of modified substrates or coupling enzymes, providing a direct measurement of the catalytic event.[7]

Conclusion

The collective evidence from both biochemical and cellular assays confirms that this compound is a potent inhibitor of ATR kinase. While it exhibits activity against other kinases such as CDK1, CDK2, and DNA-PK, it displays a clear preferential inhibition of ATR. This selectivity, particularly evident from the lower Kᵢ value for ATR, makes this compound a valuable chemical probe for studying ATR-dependent DNA damage response pathways. The data presented in this guide underscores the importance of comprehensive kinase profiling to accurately define an inhibitor's specificity.

References

NU6027 in the Landscape of DNA Damage Response Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a side-by-side comparison of NU6027 with other prominent DNA Damage Response (DDR) inhibitors. The following sections detail quantitative performance data, experimental methodologies, and the signaling pathways involved.

This compound is a potent small molecule inhibitor with a multi-targeted profile, primarily inhibiting Cyclin-Dependent Kinases (CDKs) and key players in the DNA Damage Response (DDR) pathway, namely Ataxia Telangiectasia and Rad3-related (ATR) protein kinase and DNA-dependent protein kinase (DNA-PK).[1][2] Originally developed as a CDK inhibitor, its activity against ATR positions it as a significant agent in sensitizing cancer cells to DNA-damaging therapies.[3][4] This guide will compare this compound to other inhibitors targeting various branches of the DDR network, including PARP, ATM, other CDK and ATR inhibitors, and topoisomerases.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potency of this compound and other selected DDR inhibitors against their primary targets. Inhibitory concentrations (IC50) or inhibition constants (Ki) are presented to allow for a direct comparison of their biochemical activity.

Inhibitor ClassInhibitorPrimary Target(s)IC50 / Ki (nM)Reference(s)
CDK/ATR This compound CDK1 2500 (Ki) [1][2][5]
CDK2 1300 (Ki) [1][2][5]
ATR 400 (Ki), 2800-6700 (cellular IC50) [1][3][5]
DNA-PK 2200 (Ki) [1][2]
CDKDinaciclibCDK1, CDK2, CDK5, CDK93, 1, 1, 4[6][7][8][9][10]
ATRBerzosertib (M6620)ATR19[11]
PARPOlaparibPARP1, PARP25, 1[1]
RucaparibPARP1, PARP2, PARP30.8, 0.5, 28[5]
ATMKU-60019ATM6.3[4]
DNA-PKNU7441 (KU-57788)DNA-PK14[5][12][13][14]
Topoisomerase ITopotecanTopoisomerase I2-13 (cell-free)[15]
Topoisomerase IIEtoposideTopoisomerase II59200[16][17]

Signaling Pathways and Inhibitor Targets

The DNA Damage Response is a complex network of signaling pathways that detect and repair DNA lesions. This compound and other inhibitors intervene at critical nodes within these pathways.

ATR and CDK Signaling in DNA Damage Response

ATR is a key sensor of single-stranded DNA (ssDNA), which forms at sites of DNA damage and stalled replication forks.[3][16] Upon activation, ATR phosphorylates a cascade of downstream targets, including CHK1, to initiate cell cycle arrest and promote DNA repair.[13][18] CDKs, particularly CDK1 and CDK2, are master regulators of the cell cycle and also play roles in the DNA damage response by influencing DNA end resection, a crucial step in homologous recombination repair.[6][19][20] this compound's dual inhibition of ATR and CDKs can therefore disrupt both the damage signaling cascade and the cell's ability to properly execute DNA repair.

ATR_CDK_Pathway cluster_damage DNA Damage / Replication Stress cluster_atr ATR Signaling cluster_cdk Cell Cycle Control / HR Repair cluster_inhibitors Inhibitors DNA_Damage DNA Lesions (e.g., ssDNA) ATR ATR DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 p CellCycle Cell Cycle Progression CHK1->CellCycle Arrest CDK1_2 CDK1/2 CDK1_2->CellCycle HR_Repair Homologous Recombination CDK1_2->HR_Repair This compound This compound This compound->ATR This compound->CDK1_2 ATR_i ATR Inhibitors (e.g., Berzosertib) ATR_i->ATR CDK_i CDK Inhibitors (e.g., Dinaciclib) CDK_i->CDK1_2

ATR and CDK signaling pathways targeted by this compound and other inhibitors.
Key DNA Repair Pathways and Their Inhibitors

Other major DNA repair pathways include Base Excision Repair (BER) for single-strand breaks, regulated by PARP, and Non-Homologous End Joining (NHEJ) for double-strand breaks, which is dependent on DNA-PK. Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription, and their inhibition leads to DNA strand breaks.

DDR_Pathways cluster_lesions DNA Lesions cluster_pathways Repair Pathways & Enzymes cluster_inhibitors Inhibitors SSB Single-Strand Break PARP PARP1/2 SSB->PARP DSB Double-Strand Break DNA_PK DNA-PK DSB->DNA_PK ATM ATM DSB->ATM Topo_Stress Topological Stress Topo_I Topoisomerase I Topo_Stress->Topo_I Topo_II Topoisomerase II Topo_Stress->Topo_II BER Base Excision Repair PARP->BER NHEJ Non-Homologous End Joining DNA_PK->NHEJ HR Homologous Recombination ATM->HR PARP_i PARP Inhibitors (e.g., Olaparib) PARP_i->PARP DNA_PK_i DNA-PK Inhibitors (e.g., NU7441) DNA_PK_i->DNA_PK ATM_i ATM Inhibitors (e.g., KU-60019) ATM_i->ATM Topo_I_i Topoisomerase I Inhibitors (e.g., Topotecan) Topo_I_i->Topo_I Topo_II_i Topoisomerase II Inhibitors (e.g., Etoposide) Topo_II_i->Topo_II

Overview of major DNA repair pathways and their respective inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound and other DDR inhibitors.

In Vitro Kinase Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase.

Workflow:

Kinase_Assay_Workflow Start Start Incubate Incubate Kinase, Substrate (e.g., Histone H1), Inhibitor, and [γ-32P]ATP Start->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Spot Spot onto P81 paper Stop_Reaction->Spot Wash Wash to remove unincorporated ATP Spot->Wash Scintillation Quantify radioactivity (Scintillation Counting) Wash->Scintillation End End Scintillation->End

Workflow for a radioactive in vitro kinase assay.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase (e.g., CDK2/cyclin A), the substrate (e.g., Histone H1), the inhibitor at various concentrations, and a kinase buffer containing MgCl2.

  • Initiate Reaction: Add [γ-32P]ATP to start the phosphorylation reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid or SDS-PAGE loading buffer).

  • Detection: Separate the phosphorylated substrate by SDS-PAGE and visualize by autoradiography, or spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-32P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

Cell Viability (MTT) Assay

This colorimetric assay determines the effect of an inhibitor on the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the inhibitor and incubate for a desired period (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[2][3][21][22][23]

Western Blot for CHK1 Phosphorylation

This technique is used to detect the phosphorylation of CHK1 at Ser345, a direct downstream target of ATR, to assess ATR activity in cells.

Protocol:

  • Cell Lysis: Treat cells with a DNA damaging agent (e.g., hydroxyurea or UV radiation) in the presence or absence of the ATR inhibitor. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a solution containing bovine serum albumin (BSA) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated CHK1 (Ser345). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The intensity of the band corresponding to phosphorylated CHK1 indicates the level of ATR activity.[24][25][26][27]

Cell Cycle Analysis by Propidium Iodide Staining

This flow cytometry-based method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).

Protocol:

  • Cell Harvest and Fixation: Harvest the treated and untreated cells and fix them in cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at -20°C.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA, ensuring that the propidium iodide (PI) only binds to DNA.

  • Propidium Iodide Staining: Add a PI staining solution to the cells. PI is a fluorescent intercalating agent that stoichiometrically binds to DNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.[1][18][28][29][30]

RAD51 Focus Formation Assay

This immunofluorescence-based assay is used to visualize and quantify the formation of RAD51 foci in the nucleus, which is a hallmark of homologous recombination DNA repair.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat them with a DNA damaging agent to induce double-strand breaks, in the presence or absence of the inhibitor of interest.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100 to allow antibody access to the nucleus.

  • Blocking: Block the cells with a solution containing serum or BSA to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for RAD51.

  • Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody.

  • DNA Staining and Mounting: Stain the cell nuclei with a DNA dye such as DAPI and mount the coverslips on microscope slides.

  • Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Count the number of RAD51 foci per nucleus. An increase in the number of foci indicates active homologous recombination repair.[10]

Conclusion

This compound presents a unique profile as a multi-targeting inhibitor of key cell cycle and DNA damage response kinases. Its ability to inhibit both CDKs and ATR provides a dual mechanism for disrupting cancer cell proliferation and survival, particularly in combination with DNA-damaging agents. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers investigating the therapeutic potential of this compound and other DDR inhibitors in the ongoing effort to develop more effective cancer therapies.

References

literature review comparing NU6027's performance in different cancer types

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

NU6027 is a potent, cell-permeable, pyrimidine-based small molecule inhibitor. Initially developed as an inhibitor of cyclin-dependent kinases (CDKs), it has been identified as a potent dual inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase and CDKs. Its ability to target key regulators of the DNA damage response (DDR) and cell cycle progression makes it a compelling agent for cancer therapy, particularly in combination with DNA-damaging chemotherapeutics and PARP inhibitors. This guide provides a comparative overview of this compound's efficacy, mechanism of action, and experimental validation across various cancer cell lines.

Mechanism of Action: A Dual Assault on Cancer Cell Proliferation and Repair

This compound functions primarily as an ATP-competitive inhibitor of several key kinases involved in cell cycle control and DNA damage signaling.[1] Its principal targets are:

  • Cyclin-Dependent Kinases (CDK1 and CDK2): By inhibiting CDK1 and CDK2, this compound can induce a modest G1 cell cycle arrest.[2] The inhibition constants (Ki) are 2.5 μM for CDK1 and 1.3 μM for CDK2.[1][3][4][5]

  • ATR Kinase: this compound is a potent inhibitor of ATR, a critical sensor kinase in the DNA damage response that signals to stall replication forks and activates cell cycle checkpoints.[2][6] This inhibition impairs the G2/M checkpoint and hinders DNA repair via homologous recombination (HR).[2][7] The Ki for ATR is 0.4 μM.[3][4]

  • DNA-PK: It also shows inhibitory activity against DNA-dependent protein kinase (DNA-PK) with a Ki of 2.2 μM.[3][4]

The chemosensitization and synthetic lethality effects of this compound are primarily attributed to its ATR inhibition.[2] By disabling the ATR-CHK1 signaling pathway, this compound prevents cancer cells from arresting their cell cycle to repair DNA damage, leading to the accumulation of fatal genomic instability and cell death.[2][6]

Quantitative Performance Data

The efficacy of this compound varies across different kinases and cancer cell lines. The following tables summarize its inhibitory activity and cellular performance.

Table 1: Kinase Inhibitory Activity of this compound

Target KinaseInhibition Constant (Ki)Cellular IC50
CDK12.5 μM[1][3][4]-
CDK21.3 μM[1][3][4]2.2 µM[7]
ATR0.4 μM[3][4]6.7 ± 2.3 μM (MCF7)[1][2]; 2.8 μM (GM847KD)[1][3]
DNA-PK2.2 μM[3][4]-

Table 2: Cellular Performance of this compound in Different Cancer Cell Lines

Cancer TypeCell LineKey FindingMetric (Value)
Breast CancerMCF7Potent ATR InhibitionIC50: 6.7 μM[2][7][8]
Breast CancerMCF7Attenuation of G2/M ArrestSignificant at 4-10 μM[1][2]
Breast CancerMCF7Inhibition of Homologous RecombinationReduction in RAD51 foci[2][6]
Ovarian CancerA2780 (p53+, MMR+)High Cisplatin Sensitization20-fold potentiation[2]
Ovarian CancerCP70-B1 (p53-)Modest Cisplatin Sensitization2-fold potentiation[2]
Ovarian CancerOVCAR-3 (XRCC1 deficient)Enhanced Cisplatin CytotoxicitySignificant potentiation[3][4]
GeneralHuman Tumor Cell PanelGeneral Growth InhibitionMean GI50: 10 ± 6 μM[1]

Table 3: this compound in Combination Therapy

Cancer TypeCell LineCombination AgentKey Effect
Breast CancerMCF7PARP InhibitorSynthetic Lethality[2][3][7]
Breast CancerMCF7Cisplatin8.7-fold potentiation (at 10 μM this compound)[3]
Breast CancerMCF7Doxorubicin2.5-fold potentiation (at 10 μM this compound)[3]
Breast CancerMCF7Camptothecin2-fold potentiation (at 10 μM this compound)[3]
Breast CancerMCF7Hydroxyurea1.8-fold potentiation (at 4 μM this compound)[3]
Ovarian CancerA2780CisplatinGreatest sensitization in p53/MMR proficient cells[2][6][8]
Ovarian CancerA2780TemozolomideGreatest sensitization in p53 mutant/MMR proficient cells[2][6][8]

Visualizing this compound's Impact: Pathways and Protocols

To better understand the molecular and experimental context of this compound's action, the following diagrams illustrate its core signaling pathway, a typical experimental workflow, and its role in synthetic lethality.

NU6027_Pathway cluster_0 DNA Damage Response cluster_1 Inhibitor Action DNA_Damage DNA Damage (e.g., Cisplatin, IR) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates (S345) HR_Repair Homologous Recombination (RAD51 foci) ATR->HR_Repair promotes G2M_Checkpoint G2/M Checkpoint CHK1->G2M_Checkpoint activates Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair G2M_Checkpoint->Cell_Cycle_Arrest Apoptosis Apoptosis G2M_Checkpoint->Apoptosis HR_Repair->Cell_Cycle_Arrest HR_Repair->Apoptosis unrepaired breaks Cell_Survival Cell Survival Cell_Cycle_Arrest->Cell_Survival This compound This compound This compound->ATR

Caption: this compound inhibits ATR, blocking CHK1 phosphorylation and abrogating the G2/M checkpoint.

Experimental_Workflow start Seed Cancer Cells (e.g., MCF7, A2780) treatment Treat with: 1. Vehicle Control 2. This compound alone 3. Cytotoxic Agent alone 4. This compound + Cytotoxic Agent start->treatment incubation Incubate (e.g., 24-48 hours) treatment->incubation assay Perform Assay incubation->assay cfa Colony Formation Assay assay->cfa Survival facs Cell Cycle Analysis (FACS) assay->facs Cell Cycle if Immunofluorescence (RAD51 / pCHK1) assay->if DNA Repair analysis Data Analysis cfa->analysis facs->analysis if->analysis sensitization Calculate Sensitization Ratio (Colony Survival) analysis->sensitization distribution Quantify Cell Cycle Phases (% G1, S, G2/M) analysis->distribution foci Count Positive Foci (per nucleus) analysis->foci end Conclusion sensitization->end distribution->end foci->end

Caption: Workflow for evaluating this compound's chemosensitization effects in cancer cell lines.

Synthetic_Lethality DNA_SSB DNA Single-Strand Breaks (SSBs) PARP_pathway SSB Repair (via PARP) DNA_SSB->PARP_pathway repaired by Replication Replication Fork Collapse (creates DSBs) DNA_SSB->Replication PARP_pathway->Replication Cell_Viability Cell Viability PARP_pathway->Cell_Viability HR_pathway Homologous Recombination (HR) (repairs DSBs at replication fork) HR_pathway->Cell_Viability Apoptosis Synthetic Lethality (Apoptosis) HR_pathway->Apoptosis Replication->HR_pathway repaired by Replication->Apoptosis unrepaired DSBs PARPi PARP Inhibitor PARPi->PARP_pathway This compound This compound This compound->HR_pathway inhibits ATR, impairing HR

Caption: this compound and PARP inhibitors cause synthetic lethality by blocking two key DNA repair pathways.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are summaries of key experimental protocols used to evaluate this compound.

1. Cellular ATR Kinase Activity Assay

This assay measures the inhibition of ATR in intact cells by quantifying the phosphorylation of its direct substrate, CHK1, at serine 345.

  • Cell Lines: Human fibroblasts with inducible dominant-negative ATR (GM847KD) or cancer cell lines (e.g., MCF7).[2][6]

  • Procedure:

    • Cells are seeded and allowed to attach overnight.

    • Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

    • DNA damage is induced using an agent like hydroxyurea or by UV irradiation to activate the ATR pathway.

    • After a short incubation (e.g., 1-2 hours), cells are harvested and lysed.

    • Cell lysates are resolved by SDS-PAGE and transferred to a membrane for Western blotting.

    • Blots are probed with a primary antibody specific for phosphorylated CHK1 (Ser345) and a loading control (e.g., total CHK1 or actin).

    • Band intensities are quantified, and the IC50 value for ATR inhibition is calculated from the dose-response curve.[2]

2. Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle phase distribution, particularly its ability to abrogate DNA damage-induced G2/M arrest.

  • Cell Lines: MCF7 or A2780 ovarian cancer cells.[2][8]

  • Procedure:

    • Cells are seeded and treated with this compound, a DNA-damaging agent (e.g., 100 nM camptothecin), or a combination of both for 24 hours.[2]

    • Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.

    • Fixed cells are washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

    • DNA content is analyzed using a flow cytometer.

    • The percentage of cells in G1, S, and G2/M phases is determined by analyzing the DNA content histograms. A reduction in the G2/M population in co-treated cells compared to cells treated with the damaging agent alone indicates checkpoint abrogation.[2]

3. Homologous Recombination (HR) Assay (RAD51 Focus Formation)

This assay provides a functional measure of HR repair capacity by visualizing the formation of RAD51 foci at sites of DNA damage.

  • Cell Lines: MCF7 breast cancer cells.[2][6]

  • Procedure:

    • Cells are grown on coverslips and treated with an agent that induces DNA double-strand breaks during replication, such as a PARP inhibitor (e.g., PF-01367338), in the presence or absence of this compound for 24 hours.[2]

    • Cells are fixed with paraformaldehyde, permeabilized with Triton X-100, and blocked.

    • Immunostaining is performed using a primary antibody against RAD51, followed by a fluorescently-labeled secondary antibody.

    • Nuclei are counterstained with DAPI.

    • Coverslips are mounted, and images are captured using a fluorescence microscope.

    • The number of RAD51 foci per nucleus is counted. A significant reduction in RAD51 foci in this compound-treated cells indicates inhibition of HR.[1][2]

Comparative Summary and Conclusion

This compound demonstrates significant potential as an anti-cancer agent, acting through a dual mechanism of CDK and ATR inhibition. Its most promising therapeutic application lies in its ability to sensitize tumors to DNA-damaging agents.

  • In Breast Cancer: this compound effectively inhibits ATR, abrogates the G2/M checkpoint, and disrupts homologous recombination. This makes it a powerful sensitizer for a wide range of chemotherapies and creates a synthetic lethal interaction with PARP inhibitors.[2][3]

  • In Ovarian Cancer: The efficacy of this compound is influenced by the genetic background of the tumor cells.[2] Sensitization to cisplatin is most pronounced in cells with functional p53 and mismatch repair, highlighting potential biomarkers for patient stratification.[2][6][8] Its ability to target XRCC1-deficient cells further expands its therapeutic window.[3][4]

While originally identified as a CDK inhibitor, the characterization of this compound as a potent ATR inhibitor has provided critical proof-of-concept data for the clinical development of this class of drugs.[2][6] Its performance across breast and ovarian cancer models underscores the strategy of targeting the DNA damage response to overcome resistance and enhance the efficacy of standard cancer treatments. Further preclinical and clinical investigations are warranted to fully define its therapeutic potential.

References

Unraveling the Dual-Action Mechanism of NU6027: A Comparative Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complex landscape of cell cycle and DNA damage response inhibitors, NU6027 presents a compelling case as a potent dual inhibitor of Ataxia Telangiectasia and Rad3-related protein (ATR) and Cyclin-Dependent Kinases (CDKs). This guide provides a comprehensive cross-validation of this compound's mechanism of action in multiple cell lines, offering an objective comparison with alternative inhibitors and supported by experimental data and detailed protocols.

This compound distinguishes itself by targeting two critical pathways in cancer cell proliferation and survival. Initially developed as a CDK inhibitor, it was later identified as a potent ATR inhibitor, a key player in the DNA damage response (DDR) pathway. This dual activity positions this compound as a promising agent for sensitizing cancer cells to DNA-damaging therapies and overcoming resistance mechanisms.

Performance Comparison: this compound vs. Alternative Inhibitors

To provide a clear perspective on this compound's efficacy, this section compares its performance with other well-known CDK and ATR inhibitors. The data, summarized from multiple studies, highlights the inhibitory concentrations and kinase selectivity of these compounds.

Inhibitory Activity of this compound and Comparators
CompoundTarget(s)Ki (μM)IC50 (μM)Cell Line(s)Reference(s)
This compound ATR 0.4 2.8 - 6.7 GM847KD, MCF7 [1][2]
CDK1 2.5 --[1]
CDK2 1.3 --[1]
DNA-PK 2.2 --[1]
FlavopiridolPan-CDK--Various[3]
OlomoucineCDK1, CDK2, CDK5--Various
RoscovitineCDK1, CDK2, CDK5, CDK7, CDK9--Various[3]
VE-821ATR--Various
AZD6738 (Ceralasertib)ATR--Various
PalbociclibCDK4, CDK6--Various[4][5][6][7]
AbemaciclibCDK4, CDK6--Various[4][5][6][7]
RibociclibCDK4, CDK6--Various[4][5][6][7]

Key Observations:

  • This compound demonstrates potent inhibition of both ATR and CDKs in the low micromolar range.[1][2]

  • Compared to first-generation, non-selective CDK inhibitors like Flavopiridol and Roscovitine, this compound exhibits a more defined target profile, which includes the critical DNA damage sensor, ATR.[3]

  • Modern ATR inhibitors like VE-821 and AZD6738 are highly potent and selective for ATR. While direct comparative IC50 values under identical conditions are not available, this compound's dual inhibition of ATR and CDKs offers a different therapeutic strategy.

  • In contrast to the high specificity of CDK4/6 inhibitors such as Palbociclib, Abemaciclib, and Ribociclib for G1/S phase transition, this compound's broader CDK inhibition (CDK1 and CDK2) suggests a wider impact on cell cycle progression.[4][5][6][7] Abemaciclib is noted to have some activity against other CDKs at higher concentrations.[4][8]

Cross-Validation of this compound's Mechanism of Action in Multiple Cell Lines

The efficacy of this compound has been validated across a panel of cancer cell lines, primarily in breast and ovarian cancer models. These studies consistently demonstrate its ability to abrogate DNA damage-induced cell cycle checkpoints and enhance the cytotoxicity of chemotherapy and PARP inhibitors.

Effects of this compound on Cellular Processes
Cell LineCancer TypeEffect of this compoundConcentrationSupporting DataReference(s)
MCF7Breast CancerAttenuates G2/M arrest4-10 μMCell Cycle Analysis[9][10][11][12][13]
Inhibits RAD51 focus formation10 μMImmunofluorescence[9][10][11][12][13]
Sensitizes to cisplatin and doxorubicin4-10 μMCytotoxicity Assays[9][10][11][12][13]
Synthetically lethal with PARP inhibitors4 μMCytotoxicity Assays[9][10][11][12][13]
A2780Ovarian CancerSensitizes to cisplatin10 μMCytotoxicity Assays[9][10][11][12][13]
OVCAR-3Ovarian CancerEnhances cisplatin cytotoxicity-Cytotoxicity Assays[1]
OVCAR-4Ovarian CancerReduces survival in XRCC1 deficient cells10 μMCytotoxicity Assays[1]
GM847KDFibrosarcomaInhibits ATR activity2.8 μM (IC50)p-CHK1 Western Blot[2][9][10][11][12][13]
EM-C11-Increases apoptosis4 μMApoptosis Assays[1]

Summary of Findings:

  • Abrogation of G2/M Checkpoint: In response to DNA damage, cancer cells often arrest in the G2/M phase to allow for DNA repair. This compound effectively overrides this checkpoint, forcing cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and cell death.[9][10][11][12][13]

  • Impairment of Homologous Recombination: By inhibiting ATR, this compound prevents the phosphorylation of key downstream targets, including CHK1. This disruption of the ATR-CHK1 signaling axis leads to a reduction in the formation of RAD51 foci, a critical step in homologous recombination (HR) repair of DNA double-strand breaks.[9][10][11][12][13]

  • Sensitization to DNA-Damaging Agents: The impairment of DNA repair mechanisms by this compound significantly enhances the efficacy of DNA-damaging chemotherapeutic agents like cisplatin and doxorubicin.[1][9][10][11][12][13]

  • Synthetic Lethality with PARP Inhibition: In cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, the inhibition of ATR by this compound can be synthetically lethal in combination with PARP inhibitors.[9][10][11][12][13]

  • Induction of Apoptosis: this compound has been shown to induce apoptosis in certain cell lines, further contributing to its anti-cancer activity.[1]

Visualizing the Mechanism and Workflow

To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.

NU6027_Mechanism This compound Signaling Pathway Inhibition DNA_Damage DNA Damage (e.g., Chemotherapy, IR) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates G2M_Checkpoint G2/M Checkpoint Arrest CHK1->G2M_Checkpoint activates HR_Repair Homologous Recombination Repair (RAD51) CHK1->HR_Repair promotes Cell_Cycle_Progression Cell Cycle Progression G2M_Checkpoint->Cell_Cycle_Progression Apoptosis Apoptosis HR_Repair->Apoptosis prevents This compound This compound This compound->ATR CDK1_2 CDK1/2 This compound->CDK1_2 CDK1_2->Cell_Cycle_Progression drives

Caption: this compound inhibits ATR and CDK1/2 signaling pathways.

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_0 Cell Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis start Seed Cancer Cells treat Treat with this compound +/- DNA Damaging Agent start->treat cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle western Western Blot (p-CHK1) treat->western rad51 RAD51 Staining (Immunofluorescence) treat->rad51 apoptosis Apoptosis Assay (e.g., Annexin V) treat->apoptosis cytotoxicity Cytotoxicity Assay (e.g., Colony Formation) treat->cytotoxicity analyze Quantify Results & Compare to Controls cell_cycle->analyze western->analyze rad51->analyze apoptosis->analyze cytotoxicity->analyze

Caption: A typical experimental workflow for assessing this compound's effects.

Detailed Experimental Protocols

For researchers looking to validate or build upon these findings, the following are detailed methodologies for key experiments.

Western Blot for Phospho-CHK1 (Ser345)

Objective: To determine the inhibitory effect of this compound on ATR kinase activity by measuring the phosphorylation of its direct downstream target, CHK1.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., MCF7, GM847KD) and allow them to adhere. Treat cells with this compound at various concentrations for a specified time (e.g., 1-2 hours) before inducing DNA damage with an agent like hydroxyurea or UV radiation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins on a polyacrylamide gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-CHK1 (Ser345) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and imaging system.

  • Data Analysis: Quantify band intensities and normalize the phospho-CHK1 signal to total CHK1 or a loading control (e.g., β-actin).

RAD51 Immunofluorescence Assay

Objective: To assess the impact of this compound on homologous recombination repair by visualizing the formation of RAD51 foci at sites of DNA damage.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and a DNA-damaging agent (e.g., ionizing radiation or a PARP inhibitor).

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 1% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against RAD51 overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on slides.

    • Visualize the cells using a fluorescence microscope.

    • Quantify the number of RAD51 foci per nucleus in a significant number of cells.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution, particularly its ability to abrogate the G2/M checkpoint.

Protocol:

  • Cell Culture and Treatment: Treat cells with this compound and/or a DNA-damaging agent that induces G2/M arrest (e.g., etoposide).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound stands out as a dual inhibitor of ATR and CDKs, offering a multi-pronged attack on cancer cell proliferation and survival. Cross-validation in numerous cell lines has consistently demonstrated its ability to disrupt the DNA damage response and sensitize cancer cells to conventional therapies. While more direct comparative studies with the latest generation of selective ATR and CDK inhibitors are warranted, the existing data strongly supports this compound as a valuable tool for cancer research and a potential candidate for further therapeutic development, particularly in combination strategies. This guide provides the foundational information for researchers to objectively evaluate this compound and design further investigations into its promising anti-cancer properties.

References

A Comparative Guide to the Potency of NU6027 and Newer Generation ATR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ATR inhibitor NU6027 against newer generation inhibitors, focusing on potency and selectivity. The information presented is based on available experimental data to assist researchers in making informed decisions for their studies.

Introduction to ATR Inhibition

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a network of cellular pathways that detect, signal, and repair DNA lesions. By targeting ATR, cancer cells with existing DNA repair deficiencies can be selectively sensitized to DNA-damaging agents, a concept known as synthetic lethality. This compound was one of the earlier compounds identified as an ATR inhibitor, though it also targets other kinases. Since its discovery, newer generations of highly potent and selective ATR inhibitors have been developed and are currently under extensive preclinical and clinical investigation.

Potency and Selectivity Comparison

The potency of a kinase inhibitor is a crucial determinant of its therapeutic potential. The following tables summarize the available quantitative data for this compound and a selection of newer generation ATR inhibitors. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the publicly available literature. Therefore, the data presented is compiled from various sources and should be interpreted with consideration of the different assay conditions.

Table 1: Biochemical Potency of ATR Inhibitors

InhibitorTargetPotency (Ki)Potency (IC50)ATP Concentration
This compound ATR0.4 µM[1]-Not Specified
CDK12.5 µM[1]-Not Specified
CDK21.3 µM[1]-Not Specified
DNA-PK2.2 µM[1]-Not Specified
Berzosertib (VE-822/M6620) ATR< 0.2 nM19 nM[2]Not Specified
ATM34 nM-Not Specified
Ceralasertib (AZD6738) ATR-1 nM[3]Not Specified
mTOR-5.7 µM (GI50)[4]Not Specified
ATM-> 5 µM[3]Not Specified
DNA-PK-> 5 µM[3]Not Specified
Elimusertib (BAY-1895344) ATR-7 nM[5]Not Specified
mTOR-427 nM (ratio to ATR: 61)[5]Not Specified
DNA-PK-332 nM[5]Not Specified
ATM-1420 nM[5]Not Specified
PI3K-3270 nM[5]Not Specified

Table 2: Cellular Potency of ATR Inhibitors

InhibitorCell LinePotency (IC50)Assay Endpoint
This compound GM847KD2.8 µM[6]pCHK1 S345 Inhibition
MCF76.7 ± 2.3 µM[6]pCHK1 S345 Inhibition
Berzosertib (VE-822/M6620) Not Specified~110 ng/mL (p-Chk1 IC50)[7]pCHK1 Inhibition
Elimusertib (BAY-1895344) HT-29160 nM[5]Proliferation
LoVo71 nM[5]Proliferation
SU-DHL-89 nM[5]Proliferation
MDA-MB-23111.08 ± 1.46 nM (72h), 6.26 ± 0.25 nM (96h)[8]Proliferation

The data clearly indicates that newer generation ATR inhibitors such as Berzosertib, Ceralasertib, and Elimusertib are significantly more potent against ATR than this compound, with IC50 values in the low nanomolar range compared to the micromolar potency of this compound.[2][3][6] Furthermore, these newer agents exhibit much greater selectivity for ATR over other kinases, including those in the PIKK family like ATM and DNA-PK, as well as CDKs.[3][5] The lack of selectivity of this compound likely contributed to its discontinuation in further development.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine the potency of ATR inhibitors.

In Vitro ATR Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the direct inhibition of ATR kinase activity in a cell-free system.

Materials:

  • Recombinant human ATR/ATRIP complex

  • GST-p53 substrate

  • ATP

  • Assay Buffer (e.g., 25 mM HEPES pH 8.0, 0.01% Brij-35, 1% Glycerol, 5 mM DTT, 1 mg/mL BSA)

  • Stop Solution (e.g., 12.5 mM HEPES pH 8.0, 0.005% Brij-35, 0.5% Glycerol, 250 mM EDTA)

  • Detection Reagents (e.g., d2-labelled anti-GST antibody and Europium-labelled anti-phospho-p53 (Ser15) antibody)

  • Test inhibitors (serial dilutions in DMSO)

  • 384-well plates

Procedure:

  • Prepare working solutions of ATR/ATRIP, GST-p53, and ATP in assay buffer.

  • Add 2.5 µL of serially diluted test inhibitor to the wells of a 384-well plate.

  • Add 2.5 µL of the ATR/ATRIP working solution to the wells.

  • Add 2.5 µL of the GST-p53 substrate working solution.

  • Initiate the kinase reaction by adding 2.5 µL of the ATP working solution (final concentration typically at or below the Km for ATP).

  • Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 5 µL of stop solution.

  • Add 5 µL of the detection reagent mixture.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Calculate the HTRF ratio and determine the IC50 values by fitting the data to a four-parameter logistic curve.[9]

Cellular ATR Inhibition Assay (CHK1 Phosphorylation)

This assay measures the inhibition of ATR activity within a cellular context by quantifying the phosphorylation of its downstream target, CHK1.

Materials:

  • Cancer cell line of interest (e.g., MCF7, U2OS)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., Hydroxyurea, UV radiation)

  • Test inhibitors (serial dilutions in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-CHK1 (Ser345), anti-total CHK1

  • Secondary antibody (HRP-conjugated)

  • Western blot reagents and equipment

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test inhibitor for a specified time (e.g., 1 hour).

  • Induce DNA damage by adding a DNA damaging agent (e.g., 2 mM Hydroxyurea for 2-4 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against phospho-CHK1 (Ser345).

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe for total CHK1 as a loading control.

  • Quantify the band intensities and normalize the phospho-CHK1 signal to the total CHK1 signal.

  • Determine the IC50 values by plotting the normalized signal against the inhibitor concentration.[6][10]

Visualizations

ATR Signaling Pathway

The following diagram illustrates the central role of ATR in the DNA damage response. Upon replication stress, ATR is activated and phosphorylates a multitude of downstream targets, including CHK1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Effectors DNA_Damage DNA Damage (e.g., UV, HU) RPA_ssDNA RPA-coated ssDNA DNA_Damage->RPA_ssDNA generates ATR ATR CHK1 CHK1 ATR->CHK1 phosphorylates ATRIP ATRIP ATRIP->ATR recruits RPA_ssDNA->ATRIP 9-1-1_complex 9-1-1 Complex RPA_ssDNA->9-1-1_complex loads TOPBP1 TOPBP1 9-1-1_complex->TOPBP1 recruits TOPBP1->ATR activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Fork_Stabilization Replication Fork Stabilization CHK1->Fork_Stabilization This compound This compound This compound->ATR Newer_Inhibitors Newer Gen Inhibitors (e.g., Berzosertib, Ceralasertib) Newer_Inhibitors->ATR

Caption: Simplified ATR signaling pathway upon replication stress.

Experimental Workflow for Cellular ATR Inhibition Assay

This diagram outlines the key steps involved in determining the cellular potency of an ATR inhibitor.

Cellular_ATR_Inhibition_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Seed_Cells 1. Seed Cells Add_Inhibitor 2. Add Inhibitor (Serial Dilutions) Seed_Cells->Add_Inhibitor Induce_Damage 3. Induce DNA Damage (e.g., Hydroxyurea) Add_Inhibitor->Induce_Damage Cell_Lysis 4. Cell Lysis Induce_Damage->Cell_Lysis Western_Blot 5. Western Blot (p-CHK1 & Total CHK1) Cell_Lysis->Western_Blot Quantification 6. Densitometry & Normalization Western_Blot->Quantification IC50_Calc 7. IC50 Calculation Quantification->IC50_Calc

Caption: Workflow for determining cellular ATR inhibitor potency.

Conclusion

The landscape of ATR inhibitors has evolved significantly since the initial characterization of compounds like this compound. Newer generation inhibitors, including Berzosertib, Ceralasertib, and Elimusertib, demonstrate vastly superior potency and selectivity for ATR. This enhanced pharmacological profile is critical for maximizing on-target efficacy while minimizing off-target toxicities, a key consideration in the development of targeted cancer therapies. The experimental protocols and data presented in this guide offer a framework for the continued evaluation and comparison of ATR inhibitors in a research setting.

References

Unlocking Synergistic Potential: A Comparative Guide to NU6027 in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the synergistic effects of NU6027, a potent ATR/CDK inhibitor, with various classes of chemotherapeutic agents. By presenting key experimental data, detailed protocols, and visual representations of underlying mechanisms, this guide aims to facilitate the strategic design of novel combination therapies to enhance anti-cancer efficacy.

This compound has emerged as a promising agent in combination cancer therapy due to its targeted inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway.[1][2] By compromising the cell's ability to repair DNA damage, this compound sensitizes cancer cells to the cytotoxic effects of a broad range of DNA-damaging chemotherapeutics.[1][2] This guide synthesizes the available preclinical data to offer a comparative overview of this compound's synergistic potential.

Comparative Analysis of Synergistic Effects

The synergistic potential of this compound has been evaluated in combination with several classes of chemotherapeutic agents, primarily in breast and ovarian cancer cell lines. The key findings are summarized below, with synergy predominantly demonstrated through the potentiation of cytotoxicity. While formal Combination Index (CI) values are not extensively reported in the primary literature for this compound, the fold-increase in cell killing serves as a strong indicator of synergistic or additive interactions. It is important to note that in one study involving Chinese Hamster Ovary (CHO) cells, the combination of this compound and cisplatin was found to be additive, with a calculated combination index of one.[3]

Chemotherapeutic ClassSpecific AgentCell LineThis compound Concentration (μM)Fold Potentiation of CytotoxicityReference
DNA Cross-linking Agent CisplatinMCF741.4[1]
MCF7108.7[1]
Topoisomerase II Inhibitor DoxorubicinMCF741.3[1]
MCF7102.5[1]
Topoisomerase I Inhibitor CamptothecinMCF741.4[1]
MCF7102.0[1]
PARP Inhibitor Olaparib/PF-01367338MCF74Synthetically lethal[1]

Underlying Mechanisms of Synergy

The synergistic interaction between this compound and DNA-damaging agents is rooted in its inhibition of the ATR kinase. This inhibition leads to two primary cellular consequences that enhance the efficacy of chemotherapy:

  • Abrogation of the G2/M Cell Cycle Checkpoint: In response to DNA damage, ATR activation typically leads to a G2/M cell cycle arrest, allowing time for DNA repair. This compound abrogates this checkpoint, forcing cells with damaged DNA to proceed into mitosis, which often results in mitotic catastrophe and cell death.[1]

  • Inhibition of Homologous Recombination (HR) Repair: ATR plays a crucial role in initiating the HR pathway, a major mechanism for repairing DNA double-strand breaks. By inhibiting ATR, this compound impairs the formation of RAD51 foci, a key step in HR, thereby preventing the repair of chemotherapy-induced DNA lesions.[1][4]

The combination of this compound with Poly (ADP-ribose) polymerase (PARP) inhibitors demonstrates a concept known as synthetic lethality.[1] Cancer cells with deficiencies in certain DNA repair pathways (e.g., BRCA mutations) are highly dependent on PARP for single-strand break repair. The addition of this compound, which inhibits a separate crucial repair pathway (ATR-mediated HR), creates a situation where the cancer cells can no longer cope with the accumulated DNA damage, leading to cell death.

ATR Signaling Pathway cluster_0 DNA Damage cluster_1 ATR Signaling cluster_2 Cellular Response cluster_3 This compound Intervention DNA Damaging Agents DNA Damaging Agents DNA Lesions DNA Lesions DNA Damaging Agents->DNA Lesions induce ATR ATR DNA Lesions->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates G2/M Arrest G2/M Arrest CHK1->G2/M Arrest induces HR Repair (RAD51 foci) HR Repair (RAD51 foci) CHK1->HR Repair (RAD51 foci) promotes Cell Survival Cell Survival G2/M Arrest->Cell Survival allows repair HR Repair (RAD51 foci)->Cell Survival repairs DNA This compound This compound This compound->ATR inhibits Cell Death Cell Death This compound->Cell Death promotes

ATR Signaling Pathway and this compound's Point of Intervention.

Key Experimental Protocols

To facilitate the replication and further investigation of these synergistic effects, detailed protocols for the key assays are provided below.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of long-term cytotoxicity.

Materials:

  • Cell culture medium

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • This compound and chemotherapeutic agents of interest

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a predetermined density (e.g., 200-1000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of the chemotherapeutic agent alone, this compound alone, or the combination of both for a specified duration (e.g., 24 hours).

  • Incubation: After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium.

  • Colony Formation: Incubate the plates for 7-14 days, allowing colonies to form.

  • Staining: Aspirate the medium, wash the colonies with PBS, and fix them with methanol for 15 minutes. Stain the colonies with crystal violet solution for 20-30 minutes.

  • Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content.

Materials:

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 100 µg/mL RNase A in PBS)

  • 70% ethanol (ice-cold)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the desired drug combinations. After treatment, harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.

  • Data Analysis: The resulting DNA content histogram is analyzed to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

RAD51 Focus Formation Assay (Immunofluorescence)

This assay is used to visualize and quantify the formation of RAD51 foci, which are indicative of active homologous recombination DNA repair.

Materials:

  • Coverslips in 24-well plates

  • 4% paraformaldehyde (PFA) for fixation

  • 0.25% Triton X-100 in PBS for permeabilization

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against RAD51

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips in 24-well plates and treat them with the drug combinations as required.

  • Fixation and Permeabilization: After treatment, wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour.

  • Antibody Incubation: Incubate the cells with the primary anti-RAD51 antibody overnight at 4°C. The following day, wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

  • Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Count the number of RAD51 foci per nucleus in a significant number of cells for each treatment condition.

Experimental Workflow cluster_assays Endpoint Assays Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment seed cells Clonogenic Assay Clonogenic Assay Drug Treatment->Clonogenic Assay assess long-term survival Cell Cycle Analysis Cell Cycle Analysis Drug Treatment->Cell Cycle Analysis determine cell cycle effects RAD51 Foci Assay RAD51 Foci Assay Drug Treatment->RAD51 Foci Assay quantify DNA repair Data Analysis Data Analysis Clonogenic Assay->Data Analysis Cell Cycle Analysis->Data Analysis RAD51 Foci Assay->Data Analysis Synergy Evaluation Synergy Evaluation Data Analysis->Synergy Evaluation interpret results

General Experimental Workflow for Evaluating Synergistic Effects.

Conclusion

The preclinical data strongly support the rationale for combining this compound with DNA-damaging chemotherapeutics. By targeting the ATR-mediated DNA damage response, this compound effectively enhances the cytotoxicity of these agents, offering a promising strategy to overcome drug resistance and improve therapeutic outcomes. The provided data tables and experimental protocols serve as a valuable resource for researchers aiming to further explore and validate the synergistic potential of this compound in various cancer models. Future studies should focus on establishing definitive Combination Index values across a broader range of cancer types and in vivo models to further solidify the clinical translation of these promising combination therapies.

References

Safety Operating Guide

Proper Disposal of NU6027: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of NU6027, a potent inhibitor of cyclin-dependent kinases (CDKs) and Ataxia-Telangiectasia and Rad3-related (ATR) kinase. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.

Key Safety and Handling Information

Before handling this compound, it is crucial to be familiar with its properties and the necessary safety precautions. Personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat, should be worn at all times.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]

In the event of accidental contact, immediate action is required. For skin contact, wash the affected area with soap and plenty of water.[1] In case of eye contact, rinse with pure water for at least 15 minutes.[1] If inhaled, move to fresh air; if breathing is difficult, administer oxygen.[1] For ingestion, rinse the mouth with water and do not induce vomiting. In all cases of exposure, seek immediate medical attention.[1]

This compound Chemical and Safety Data

The following table summarizes the key quantitative data for this compound, providing a quick reference for its physical and chemical properties.

PropertyValue
Molecular Formula C11H17N5O2
Molecular Weight 251.28 g/mol
CAS Number 220036-08-8
Appearance Pale purple to purple solid
Solubility DMSO: 15 mg/mL
Storage Temperature -20°C
Flash Point 286°C
Water Hazard Class (WGK) 3
Storage Class 11 (Combustible Solids)

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound, as with any laboratory chemical, must be carried out in accordance with institutional and local regulations. The following is a generalized protocol that should be adapted to your specific laboratory's standard operating procedures (SOPs) for hazardous waste disposal.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, compatible, and sealable waste container.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed plastic bag clearly marked as "Hazardous Chemical Waste" and with the chemical name "this compound".

  • Liquid Waste:

    • Solutions of this compound (e.g., in DMSO) should be collected in a designated, leak-proof, and clearly labeled liquid waste container.

    • Ensure the waste container is compatible with the solvent used (e.g., a high-density polyethylene container for DMSO solutions).

    • Do not mix this compound waste with other incompatible chemical waste streams.

2. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name ("this compound") and the solvent if it is a liquid waste.

  • Indicate the approximate concentration and volume of the waste.

  • Include the date of waste generation and the name of the generating laboratory or researcher.

3. Storage of Chemical Waste:

  • Store this compound waste in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be a secondary containment system (e.g., a chemical-resistant tray) to prevent the spread of spills.

  • Keep waste containers securely sealed at all times, except when adding waste.

  • Store this compound waste away from heat, sparks, and open flames, as it is a combustible solid.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not dispose of this compound down the drain or in the regular trash. Its WGK 3 classification indicates it is highly hazardous to water.

  • Follow all instructions provided by the EHS department for the final disposal of the chemical waste.

Visualizing this compound's Mechanism and Disposal Workflow

To further aid in the understanding of this compound's biological impact and the logistical steps for its safe disposal, the following diagrams have been created.

NU6027_Signaling_Pathway This compound This compound CDK1 CDK1 This compound->CDK1 CDK2 CDK2 This compound->CDK2 ATR ATR This compound->ATR CellCycle Cell Cycle Progression CDK1->CellCycle CDK2->CellCycle DNARepair DNA Damage Repair ATR->DNARepair

Caption: this compound inhibits CDK1, CDK2, and ATR signaling pathways.

Chemical_Waste_Disposal_Workflow Start Start: Generation of this compound Waste Segregate Segregate Waste (Solid vs. Liquid) Start->Segregate Label Label Waste Container (Name, Date, Hazard) Segregate->Label Store Store in Satellite Accumulation Area Label->Store ContactEHS Contact Environmental Health & Safety (EHS) Store->ContactEHS Pickup Scheduled Waste PICKUP ContactEHS->Pickup End End: Proper Disposal Pickup->End

Caption: Workflow for the proper disposal of this compound chemical waste.

References

Navigating the Safe Handling and Disposal of NU6027: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the ATR/CDK inhibitor, NU6027, including detailed operational and disposal plans to foster a secure research environment.

Immediate Safety and Handling Protocols

This compound is a potent inhibitor of Ataxia Telangiectasia and Rad3-related protein (ATR) kinase and Cyclin-Dependent Kinases (CDKs) and requires careful handling to minimize exposure and ensure laboratory safety.[1][2][3] Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required protective gear when handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GlassesMust have side shields to protect against splashes.
Hand Protection GlovesChemical-impermeable gloves are required. Ensure gloves comply with EU Directive 89/686/EEC and the standard EN 374.[4]
Body Protection Lab CoatWear a suitable protective lab coat.
Respiratory Protection Fume HoodAll handling of this compound powder and stock solutions should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.[4]
Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

  • Ventilation: Always handle this compound in a well-ventilated area to prevent the accumulation of dust or vapors.[4]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[4]

  • Aerosol and Dust Formation: Avoid the formation of dust and aerosols during handling.[4]

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place. Keep it away from incompatible materials and foodstuff containers.[4] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months, protected from light.[2]

First Aid Measures

In the event of accidental exposure to this compound, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[4]
Eye Contact Rinse the eyes with pure water for at least 15 minutes. Seek immediate medical attention.[4]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

Operational Plan: Preparation of this compound Solutions

Accurate preparation of this compound solutions is essential for experimental success and safety.

Reconstitution of this compound Powder:

  • Solvent Selection: this compound is soluble in DMSO (5.5 mg/mL) and Ethanol (3 mg/mL). Sonication is recommended to aid dissolution.

  • Stock Solution Preparation:

    • To prepare a 10 mM stock solution in DMSO, add the appropriate volume of DMSO to the vial of this compound powder.

    • For example, to a 5 mg vial of this compound (Molecular Weight: 251.28 g/mol ), add 1.99 mL of DMSO.

  • Storage of Stock Solutions: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] Protect from light.[2]

Disposal Plan: Safe Management of this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Procedure:

  • Segregation of Waste:

    • Collect all unused this compound powder and solutions in a designated, properly labeled, and sealed hazardous waste container.

    • All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be collected in a separate, clearly labeled hazardous waste bag.

  • Container Management:

    • Use sturdy, leak-proof containers for all chemical waste.[5]

    • Ensure containers are tightly closed when not in use.[4]

    • Label all waste containers clearly with "Hazardous Waste" and the specific chemical name (this compound).

  • Disposal Method:

    • Do not dispose of this compound down the sink or in regular trash.[5]

    • Arrange for the disposal of the collected hazardous waste through your institution's Environmental Health and Safety (EHS) office. They will ensure compliance with all local, state, and federal regulations for chemical waste disposal.

  • Decontamination:

    • Decontaminate all non-disposable labware that has come into contact with this compound. A thorough wash with an appropriate solvent (e.g., ethanol) followed by a standard laboratory detergent and water rinse is recommended.

This compound Signaling Pathway and Experimental Workflow

This compound is a multi-targeted inhibitor, primarily affecting the DNA Damage Response (DDR) pathway. It inhibits ATR, CDK1, CDK2, and DNA-PK, leading to the potentiation of DNA-damaging agents.[1][3]

NU6027_Signaling_Pathway This compound Mechanism of Action cluster_DDR DNA Damage Response cluster_CellCycle Cell Cycle Progression DNA_Damage DNA Damage (e.g., Cisplatin, Hydroxyurea) ATR ATR DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 DNA_Repair DNA Repair (e.g., RAD51 focus formation) ATR->DNA_Repair G2M_Arrest G2/M Checkpoint Arrest CHK1->G2M_Arrest Cell_Cycle_Progression Cell Cycle Progression CDK1_CyclinB CDK1/Cyclin B CDK1_CyclinB->Cell_Cycle_Progression CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->Cell_Cycle_Progression This compound This compound This compound->ATR This compound->CDK1_CyclinB This compound->CDK2_CyclinE

Caption: Mechanism of action of this compound in the context of the DNA damage response and cell cycle.

Key Experimental Methodologies

While detailed, step-by-step experimental protocols are typically found within specific research publications, the following outlines the general methodologies for key assays involving this compound based on available information.

Inhibition of Cyclin B1/CDK1 and Cyclin A3/CDK2 Assays
  • Enzyme Source: Cyclin B1/CDK1 is prepared from starfish oocytes.

  • Assay Buffer: For Cyclin A3/CDK2, the assay buffer consists of 50 mM Tris-HCl pH 7.5 containing 5 mM MgCl2.

  • ATP Concentration: The final ATP concentration in both CDK assays is 12.5 μM.

  • IC50 Determination: The IC50 for this compound is determined as the concentration required to inhibit enzyme activity by 50%.

  • Ki Value Determination: To determine the Ki values, assays are performed with varying ATP concentrations (6.25 μM to 800 μM) at two fixed concentrations of this compound (5 μM and 10 μM). Data are fitted to the Michaelis-Menten equation using unweighted nonlinear least squares regression.

Cell-Based Assays
  • Cell Lines: Various cancer cell lines have been used, including MCF7 (breast cancer) and OVCAR-4 (ovarian cancer).

  • Growth Inhibition Assay: The growth inhibitory activity of this compound is evaluated using a standard 48-hour exposure assay with this compound concentrations ranging from 10⁻⁹ to 10⁻⁴ M.

  • Apoptosis Assay: The proportion of cells in early apoptosis can be measured after treatment with this compound (e.g., 4 μM for 48 hours in EM-C11 cells).[1]

  • Chemosensitization Studies: To evaluate the potentiation of DNA-damaging agents, cells are treated with agents like cisplatin or hydroxyurea in the presence or absence of this compound. Cytotoxicity is then assessed.

References

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